molecular formula C5H6Br2ClF3O B1607967 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol CAS No. 757-04-0

4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Cat. No.: B1607967
CAS No.: 757-04-0
M. Wt: 334.35 g/mol
InChI Key: ZXCKYRIOJOZVFC-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol is a useful research compound. Its molecular formula is C5H6Br2ClF3O and its molecular weight is 334.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2ClF3O/c6-3(2-12)1-4(8,9)5(7,10)11/h3,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCKYRIOJOZVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)Br)C(C(F)(F)Br)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382124
Record name 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757-04-0
Record name 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol, a highly functionalized and halogenated fluorinated pentanol. Due to the absence of a direct, documented synthesis in the current literature, this guide proposes a rational, multi-step approach grounded in established principles of modern organic chemistry. The proposed synthesis commences with the formation of a key intermediate, 5,5,5-trifluoropent-3-en-1-ol, followed by a series of selective halogenation reactions. This document offers detailed theoretical protocols, mechanistic insights, and data interpretation to assist researchers in the potential synthesis and characterization of this and structurally related complex molecules.

Introduction

Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1] Polyhalogenated alkanols, in particular, serve as versatile building blocks for the synthesis of more complex molecules. The target molecule, this compound, combines the features of a fluorinated alkane with multiple halogen functionalities, making it a potentially valuable, albeit synthetically challenging, intermediate. This guide aims to provide a robust theoretical framework for its synthesis, empowering researchers to explore its potential applications.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of this compound can be logically approached in two main stages: the synthesis of a suitable fluorinated allylic alcohol precursor, followed by a sequence of controlled halogenation reactions.

Synthetic Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Halogenation Cascade A 3,3,3-Trifluoropropene B Allylmagnesium bromide A->B Mg, THF D 5,5,5-Trifluoropent-2-en-1-ol B->D 1. Formaldehyde 2. H3O+ workup C Formaldehyde E 4-Chloro-5,5,5-trifluoropent-2-en-1-ol D->E N-Chlorosuccinimide (NCS) H2O F 4-Chloro-2,3-dibromo-5,5,5-trifluoropentan-1-ol E->F Br2, CCl4 G This compound F->G N-Bromosuccinimide (NBS) hν or AIBN (radical initiator)

Figure 1: Proposed multi-stage synthesis of the target molecule.

Part 1: Synthesis of the Precursor - 5,5,5-Trifluoropent-2-en-1-ol

A crucial step in this synthesis is the preparation of a suitable fluorinated allylic alcohol. We propose the synthesis of 5,5,5-trifluoropent-2-en-1-ol via a Grignard reaction.

Rationale for Precursor Selection

The choice of 5,5,5-trifluoropent-2-en-1-ol as the precursor is strategic. The trifluoromethyl group at one end of the molecule provides the desired fluorine content, while the allylic alcohol functionality offers multiple reactive sites for subsequent halogenation.

Experimental Protocol: Synthesis of 5,5,5-Trifluoropent-2-en-1-ol

Reaction: Grignard reaction between 3,3,3-trifluoropropenylmagnesium bromide and formaldehyde.

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 3-bromo-1,1,1-trifluoropropane in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere.

    • The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is observed by the disappearance of the magnesium and the formation of a grayish solution. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Reaction with Formaldehyde:

    • In a separate flame-dried flask, paraformaldehyde is depolymerized by heating to generate gaseous formaldehyde, which is then passed through the Grignard reagent solution under a stream of nitrogen.

    • Alternatively, the Grignard reagent can be added slowly to a cooled suspension of paraformaldehyde in anhydrous THF.

    • The reaction is typically stirred at room temperature for several hours to ensure complete reaction.

  • Work-up and Purification:

    • The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure 5,5,5-trifluoropent-2-en-1-ol.

Parameter Value Reference
Reactants 3-bromo-1,1,1-trifluoropropane, Magnesium, Paraformaldehyde[2][3]
Solvent Anhydrous Tetrahydrofuran (THF)[2][3]
Reaction Temperature Grignard formation: ~40-65 °C; Reaction with HCHO: 0 °C to RT[2][3]
Typical Yield 60-75%Estimated

Table 1: Key parameters for the synthesis of 5,5,5-trifluoropent-2-en-1-ol.

Part 2: The Halogenation Cascade

With the precursor in hand, the next stage involves a series of halogenation reactions to introduce the desired chlorine and bromine atoms at specific positions.

Step 1: Chlorohydrin Formation

Reaction: Electrophilic addition of hypochlorous acid (generated in situ from N-chlorosuccinimide and water) to 5,5,5-trifluoropent-2-en-1-ol.

Rationale: This reaction is expected to introduce a chlorine atom and a hydroxyl group across the double bond. The regioselectivity of this reaction on a fluorinated alkene is a critical consideration. Based on the principles of electrophilic addition, the electrophilic chlorine will add to the more electron-rich carbon of the double bond, leading to the more stable carbocation intermediate. The electron-withdrawing trifluoromethyl group will influence the electron density of the double bond.

Experimental Protocol:

  • Dissolve 5,5,5-trifluoropent-2-en-1-ol in a mixture of dimethyl sulfoxide (DMSO) and water.

  • Add N-chlorosuccinimide (NCS) portion-wise to the solution while stirring vigorously.

  • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude chlorohydrin product.

Step 2: Dibromination

Reaction: Electrophilic addition of bromine across the remaining double bond.

Rationale: This step aims to introduce two bromine atoms across the newly formed double bond in the chlorohydrin intermediate.

Experimental Protocol:

  • Dissolve the crude chlorohydrin from the previous step in a suitable inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

  • Once the addition is complete, the reaction mixture is washed with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the dibrominated product.

Step 3: Allylic Bromination

Reaction: Free-radical allylic bromination using N-bromosuccinimide (NBS).

Rationale: The final bromine atom is introduced at the allylic position (C-2) via a free-radical substitution reaction. NBS is a selective reagent for this transformation, minimizing the competing electrophilic addition to any remaining unsaturation.[3][4][5][6][7]

Experimental Protocol:

  • Dissolve the product from the dibromination step in carbon tetrachloride (CCl4).

  • Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction.

  • The reaction is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The final product, this compound, is purified by column chromatography on silica gel.

Halogenation Mechanism cluster_0 Step 1: Chlorohydrin Formation cluster_1 Step 2 & 3: Brominations A Alkene + NCS/H2O B Chloronium Ion Intermediate A->B Electrophilic Attack C Nucleophilic Attack by H2O B->C Regioselective Opening D Chlorohydrin C->D Deprotonation E Chlorohydrin + Br2 F Bromonium Ion Intermediate E->F Electrophilic Addition G Dibromo-chloro-alcohol F->G Nucleophilic Attack by Br- H Allylic Bromination with NBS G->H Radical Initiation (hν) I Final Product H->I Radical Propagation

Figure 2: Mechanistic overview of the halogenation steps.

Characterization and Data Analysis

The successful synthesis of this compound and its intermediates would be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations for the Final Product
¹H NMR Complex multiplets in the aliphatic region corresponding to the diastereotopic protons of the pentanol backbone. The chemical shifts will be significantly influenced by the adjacent electronegative halogens and the hydroxyl group.
¹³C NMR Signals for the five carbon atoms, with chemical shifts indicative of their halogen and hydroxyl substitution. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
¹⁹F NMR A signal corresponding to the trifluoromethyl group, likely a singlet or a complex multiplet depending on through-space coupling with nearby protons or other halogens.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight (334.36 g/mol for C5H6Br2ClF3O). The isotopic pattern will be characteristic of a compound containing two bromine atoms and one chlorine atom.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong C-F stretching bands are expected in the 1000-1200 cm⁻¹ region.

Table 2: Expected analytical data for this compound.

Safety Considerations

The proposed synthesis involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Grignard Reagents: Highly reactive and pyrophoric. Must be handled under an inert atmosphere.

  • Halogens (Bromine, NCS, NBS): Corrosive, toxic, and strong oxidizing agents. Handle with extreme care.

  • Solvents (THF, Diethyl Ether, CCl4): Flammable and/or toxic.

  • Formaldehyde: A known carcinogen.

Conclusion

This technical guide outlines a rational and scientifically grounded, albeit theoretical, synthetic route to this compound. By breaking down the synthesis into manageable stages—precursor synthesis and a halogenation cascade—this guide provides a clear roadmap for researchers. The detailed protocols and mechanistic discussions are intended to serve as a valuable resource for the synthesis of this and other complex polyhalogenated fluorinated molecules, paving the way for future discoveries in medicinal and materials chemistry.

References

  • Biradar, D. B., & Gau, H.-M. (2009). A Highly Enantioselective and Catalytic Vinylation of Aldehydes. Organic Letters, 11(2), 499–502. [Link]

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  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. [Link]

  • Lee, S. (2021). Part I. One-Pot Reductive Allylation of α-Fluorinated Esters Part II. Investigation of Magnetic Field Effects on the Organic Reactions via Biradical Intermediates. GIST Scholar. [Link]

  • Lumen Learning. Grignard Reaction. [Link]

  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?[Link]

  • OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]

  • Organic Chemistry Portal. Allylic alcohol synthesis by addition. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Xing, S., et al. (2023). Lewis Base-Catalyzed Trifluoromethylsulfinylation of Allylic Alcohols: Stability-Oriented Divergent Synthesis. Organic Letters, 25(7), 1104–1109. [Link]

  • Ziegler, K., et al. (1942). Die Synthese des Cantharidins. Justus Liebigs Annalen der Chemie, 551(1), 1-79. [Link]

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  • Wikipedia. (2023, October 29). Luche reduction. [Link]

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A Technical Guide to 2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol (CAS 757-04-0): A Polyhalogenated Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol, a complex polyhalogenated alcohol with significant potential as a building block in medicinal chemistry and drug development. We will dissect its formal IUPAC nomenclature, detail its physicochemical properties, and explore the strategic importance of its unique halogenation pattern. Furthermore, this guide proposes a plausible synthetic pathway and outlines its application as a versatile scaffold for creating novel molecular entities, particularly in the context of leveraging halogen bonding to enhance drug-target interactions. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to incorporate advanced, functionalized intermediates into their discovery pipelines.

Chemical Identity and IUPAC Nomenclature

The precise naming of a complex organic molecule is foundational to its scientific communication. The title compound, while sometimes listed commercially as 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol, has a definitive IUPAC name based on a clear hierarchy of functional groups.[1][2]

Justification of the IUPAC Name

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the principal functional group dictates the suffix of the name and receives the lowest possible locant (position number).[3]

  • Principal Functional Group: The hydroxyl (-OH) group has higher priority than haloalkanes.[4][5] Therefore, the molecule is named as an alcohol, with the suffix "-ol".

  • Parent Chain: The longest continuous carbon chain containing the hydroxyl group has five carbons, making it a derivative of pentane. The full parent name is thus pentan-1-ol , with the carbon bearing the -OH group designated as position 1.

  • Substituent Numbering: With the -OH group at C1, the positions of the halogen substituents are fixed.

  • Alphabetical Ordering: Substituents are listed in alphabetical order (bromo, chloro, fluoro), not numerical order.[6]

This logic leads to the correct IUPAC name: 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol .

G cluster_0 IUPAC Naming Workflow Start Structure: C₅H₆Br₂ClF₃O P_Func 1. Identify Principal Functional Group (-OH > Halides) Start->P_Func P_Chain 2. Find Longest Carbon Chain (5 Carbons -> Pentane) P_Func->P_Chain Suffix Parent Name: Pentan-1-ol P_Chain->Suffix Numbering 3. Number Chain from Priority Group (C1 holds -OH) Suffix->Numbering Substituents 4. Identify & Locate Substituents 2-bromo, 5-bromo 4-chloro 4-fluoro, 5-fluoro, 5-fluoro Numbering->Substituents Alphabetize 5. Alphabetize Substituents (Bromo, Chloro, Fluoro) Substituents->Alphabetize Final_Name Final IUPAC Name: 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol Alphabetize->Final_Name G cluster_1 Proposed Multi-Step Synthesis Target Target Molecule (C₅H₆Br₂ClF₃O) Step1 Step 1: Halogenation (e.g., NBS, Selectfluor™) Intermediate1 Halogenated Pentenol Step1->Intermediate1 Step2 Step 2: Further Halogenation (e.g., BrCl) Intermediate1->Step2 Intermediate2 Dihalogenated Precursor Step2->Intermediate2 Step3 Step 3: Final Halogenation & Purification Intermediate2->Step3 Step3->Target Start Starting Material (e.g., Fluorinated Pentenol) Start->Step1

Caption: A conceptual workflow for the synthesis of the target compound.

Step-by-Step Methodology

Objective: To synthesize 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol from a suitable fluorinated alkene precursor.

Step 1: Synthesis of a Fluorinated Pentenol Intermediate

  • To a cooled (0 °C) solution of a suitable starting material, such as a protected 4-penten-1-ol, in an appropriate solvent (e.g., dichloromethane), add a fluorinating agent (e.g., Selectfluor™).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent, combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the fluorinated intermediate.

Step 2: Dihalogenation of the Intermediate

  • Dissolve the fluorinated intermediate in a non-polar solvent (e.g., carbon tetrachloride).

  • Slowly add a solution of bromine chloride (BrCl), generated in situ or from a commercial source, at 0 °C.

  • Stir the reaction in the absence of light for 2-4 hours until the characteristic halogen color dissipates.

  • Wash the reaction mixture with aqueous sodium bicarbonate and brine.

  • Dry the organic layer and concentrate to yield the crude dihalogenated product.

Step 3: Final Bromination and Purification

  • Subject the product from Step 2 to radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent under reflux.

  • Monitor the reaction for the consumption of the starting material.

  • After cooling, filter the succinimide byproduct and wash the filtrate.

  • Concentrate the organic solution and purify the final product using high-performance liquid chromatography (HPLC) to achieve high purity.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Complex multiplets in the aliphatic region (1.5-4.5 ppm), with a distinct signal for the CH-OH proton. Coupling patterns will be complex due to adjacent chiral centers and fluorine atoms.
¹³C NMR Five distinct carbon signals. Carbons bonded to halogens will show significant downfield shifts and C-F coupling.
¹⁹F NMR Signals corresponding to the CF and CF₂/CF₃ environments, showing characteristic splitting patterns based on geminal and vicinal coupling.
IR Spectroscopy Broad absorption band around 3300-3500 cm⁻¹ (O-H stretch), C-H stretching below 3000 cm⁻¹, and strong absorptions in the fingerprint region (500-1200 cm⁻¹) corresponding to C-F, C-Cl, and C-Br bonds.
High-Resolution Mass Spectrometry (HRMS) Calculation of the exact mass of the molecular ion [M]+ or a suitable adduct (e.g., [M+H]+) to confirm the elemental composition (C₅H₆Br₂ClF₃O). The isotopic pattern will be characteristic of a molecule containing two bromine atoms and one chlorine atom.

Applications in Drug Discovery Workflows

This molecule is not an end-product but a strategic starting point. Its primary value lies in its use as a scaffold or building block for creating libraries of more complex molecules for screening.

The primary alcohol at C1 is a versatile chemical handle. It can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification, etherification, or substitution reactions to append other molecular fragments. This allows for the systematic exploration of the chemical space around a biological target.

G cluster_2 Drug Discovery Application Workflow Start Halogenated Scaffold (This Guide's Topic) Derivatization Chemical Derivatization (Oxidation, Esterification, etc. at C1-OH) Start->Derivatization Library Compound Library Generation Derivatization->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR via Halogen Tuning) Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: From building block to preclinical candidate workflow.

By synthesizing a library of derivatives from this scaffold, researchers can systematically probe structure-activity relationships (SAR). For example, in kinase inhibitor design, the different halogens can be used to engage with specific amino acid residues in the ATP-binding pocket, potentially leading to highly potent and selective drug candidates.

Safety and Handling

As with all polyhalogenated organic compounds, 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol should be handled with appropriate care.

  • Engineering Controls: Use in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.

Conclusion

2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol is more than just a complex chemical name. It represents a highly functionalized and strategically designed building block for modern drug discovery. Its combination of a reactive alcohol handle and a diverse array of halogens provides medicinal chemists with a powerful tool for developing next-generation therapeutics by systematically leveraging halogen bonding and other key physicochemical effects to optimize drug-target interactions.

References

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  • Chemistry LibreTexts. (2020). 7.4: Haloalkanes, or Alkyl Halides. Retrieved from [Link]

  • University of Calgary. (n.d.). Haloalkanes / Alkyl halides. Retrieved from [Link]

  • Chemistry Confidential. (n.d.). Priority Rules: How to Name Compounds with 2 or More Functional Groups. Retrieved from [Link]

  • Unacademy. (n.d.). System of Naming Haloalkanes and Haloarenes. Retrieved from [Link]

  • eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. Retrieved from [Link]

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  • AdiChemistry. (n.d.). IUPAC nomenclature of organohalogen compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Nomenclature and Funtional Group Priorities. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

  • Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1636. Retrieved from [Link]

  • Thomas, J. J., et al. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 24(19), 3564. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol (CAS No. 757-04-0), a highly functionalized, polyhalogenated aliphatic alcohol. This document consolidates critical data on its chemical identity, physicochemical properties, and safety protocols. In the absence of published specific synthesis routes, this guide proposes a logical, multi-step synthetic pathway grounded in established organic chemistry principles. Furthermore, it explores the potential applications of this unique building block within the context of medicinal chemistry and materials science, and outlines robust protocols for its characterization and quality control. This guide is intended to serve as an essential resource for researchers utilizing complex halogenated intermediates in advanced chemical synthesis.

Chemical Identity and Physicochemical Properties

This compound is a specialized chemical reagent notable for its dense and varied halogenation. The presence of bromine, chlorine, and fluorine atoms, combined with a primary alcohol functional group, makes it a versatile intermediate for introducing complex motifs in organic synthesis. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 757-04-0[1][2][3][4]
Molecular Formula C₅H₆Br₂ClF₃O[1]
Molecular Weight 334.36 g/mol [1]
Appearance Data not specified; likely a liquid or low-melting solidN/A
Solubility Insoluble in water; soluble in organic solventsInferred
InChI Key Data not availableN/A

Proposed Synthesis Pathway: A Rationale-Driven Approach

The chosen strategy involves the regioselective and stereoselective halogenation of a suitable pentenol precursor. The causality for this multi-step approach is rooted in the need to control the precise placement of five different halogen atoms across a five-carbon backbone, a non-trivial synthetic challenge.

G A Pentenol Precursor B Allylic Bromination & Protection A->B C Protected Intermediate D Introduction of Cl & F C->D Reagent like ClF3 or equivalent E Polyhalogenated Intermediate F Final Product (CAS 757-04-0) E->F 1. Radical Bromination (NBS) 2. Deprotection (e.g., TBAF)

Caption: Proposed synthetic workflow for CAS 757-04-0.

Protocol 1: Proposed Synthesis

Expertise & Trustworthiness Note: This protocol is a conceptual, yet chemically sound, procedure. Each step utilizes standard, verifiable reactions. Researchers must perform careful optimization and characterization at each stage.

  • Step 1: Allylic Bromination and Protection

    • Rationale: The synthesis begins with a suitable pentenol derivative. To install the first bromine at the C-5 position, an allylic bromination using N-Bromosuccinimide (NBS) is a standard and effective choice. The hydroxyl group must be protected (e.g., as a silyl ether) to prevent unwanted side reactions during subsequent steps.

    • Methodology:

      • Dissolve the pentenol precursor in a non-polar solvent like carbon tetrachloride (CCl₄).

      • Add a silylating agent (e.g., TBDMSCl) and a base (e.g., imidazole) and stir until protection is complete (monitor by TLC).

      • Add NBS and a radical initiator (e.g., AIBN).

      • Heat the reaction mixture under reflux and monitor for the consumption of the starting material.

      • Upon completion, cool the reaction, filter off the succinimide, and purify the product via column chromatography.

  • Step 2: Chloro-Fluorination of the Alkene

    • Rationale: The next critical step is the addition of chlorine and fluorine across the double bond. This is the most challenging step and requires specialized reagents. A reagent capable of delivering both Cl and F electrophilically is needed. Alternatively, a two-step sequence (e.g., chlorination followed by fluorination) could be employed.

    • Methodology:

      • In a specialized fluorination-compatible apparatus, dissolve the intermediate from Step 1 in an inert solvent at low temperature (-78 °C).

      • Slowly introduce a chloro-fluorinating agent.

      • Carefully control the stoichiometry to favor the desired addition product.

      • Quench the reaction cautiously at low temperature.

      • Isolate and purify the resulting polyhalogenated intermediate.

  • Step 3: Final Bromination and Deprotection

    • Rationale: To install the final bromine at the C-2 position, a second bromination is required. Given the electron-withdrawing nature of the adjacent halogens, a radical bromination or a substitution reaction on an activated intermediate (e.g., a mesylate) would be appropriate.[7] The final step is the removal of the protecting group to liberate the primary alcohol.

    • Methodology:

      • Subject the intermediate from Step 2 to conditions suitable for bromination at an activated C-H bond.

      • Once bromination is complete, remove the solvent.

      • Dissolve the crude product in a solvent such as THF.

      • Add a deprotection agent (e.g., Tetra-n-butylammonium fluoride - TBAF for a silyl ether).

      • Stir until deprotection is complete (monitor by TLC).

      • Perform an aqueous workup and purify the final product, this compound, by column chromatography or distillation.

Potential Applications in Research and Development

While specific applications for this compound are not widely documented, its structure is highly suggestive of its utility as a specialized building block in several areas:

  • Medicinal Chemistry: Halogen atoms, particularly fluorine, are critical components of many modern pharmaceuticals. They can modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[8][9] This compound offers a pre-functionalized, five-carbon scaffold that can be elaborated into more complex drug candidates. The multiple halogen atoms provide distinct reactive handles for further chemical modification.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of halogenated moieties is a key strategy in the design of new pesticides and herbicides.

  • Materials Science: Fluorinated compounds are known for their unique properties, including thermal stability and hydrophobicity. This alcohol could serve as a monomer or additive in the synthesis of specialty polymers and coatings.

Characterization and Quality Control

Ensuring the purity and identity of such a complex molecule is paramount. A multi-technique approach is required for full characterization.

Analytical MethodPurposeKey Considerations
NMR Spectroscopy Structural elucidation (¹H, ¹³C, ¹⁹F NMR)¹⁹F NMR is essential for confirming the number and environment of fluorine atoms. Complex splitting patterns are expected due to H-F and F-F coupling.
Mass Spectrometry Molecular weight confirmation and fragmentation analysisThe isotopic pattern from the two bromine atoms and one chlorine atom will be a definitive feature in the mass spectrum.
FTIR Spectroscopy Functional group identificationLook for the characteristic broad O-H stretch of the alcohol (~3300 cm⁻¹) and C-Halogen bond vibrations in the fingerprint region.
Elemental Analysis Quantitative determination of C, H, Br, Cl, FThis provides the ultimate confirmation of the empirical formula. Fluorine analysis can be challenging and may require specialized combustion or decomposition methods followed by titration.[10][11][12][13]

Safety, Handling, and Storage

As a complex halogenated organic compound, this compound must be handled with care. The following protocols are based on the available Safety Data Sheet (SDS) and best practices for handling halogenated reagents.[1]

Hazard Summary: [1]

  • Acute Effects: May be an irritant to the eyes, skin, and respiratory system. May be harmful if ingested or inhaled.

  • Chronic Effects: Health hazards have not been fully investigated. Treat as a potentially hazardous substance.

  • Fire Hazards: Emits toxic fumes (carbon oxides, hydrogen halides) under fire conditions. Use carbon dioxide, dry chemical powder, or alcohol foam to extinguish.

Personal Protective Equipment (PPE) and Handling Workflow:

G start Start Handling ppe PPE Check Goggles + Chemical-resistant gloves + Lab coat/apron start->ppe hood Work in Fume Hood ppe->hood handling Handling - Avoid inhalation of vapors - Prevent skin/eye contact - Keep container closed hood->handling storage Storage - Cool, dry, well-ventilated area - Away from strong oxidizing agents handling->storage end End Procedure storage->end

Caption: Safe handling workflow for halogenated reagents.

Protocol 2: Emergency Procedures[1]
  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Seek medical attention.

  • Skin Contact: Wash affected area thoroughly with soap and running water. Remove contaminated clothing. Seek medical attention.

  • Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water. Seek immediate medical attention.

References

  • Yoe, J. H., Salsbury, J. M., & Cole, J. W. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]

  • Journal of the American Chemical Society. (2002). Determination of fluorine in organic compounds: Microcombustion method. [Link]

  • Kimball, R. H., & Tufts, L. E. (1937). Quantitative determination of fluorine in organic compounds. Analytical Chemistry. [Link]

  • Li, Z., et al. (2022). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. Research Square. [Link]

  • Venkateswarlu, P. (1984). Evaluation of analytical methods for fluorine in biological and related materials. Journal of the Association of Official Analytical Chemists. [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Chemguide. Replacing the -OH group in alcohols by a halogen. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Stereoselective Halogenation in Natural Product Synthesis. Chemical Reviews. [Link]

  • Fluoropharm. 757-04-0 | this compound. [Link]

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Technical Guide: Physicochemical Properties of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol (CAS No. 757-04-0). Due to the specialized nature of this compound, publicly available experimental data is limited. This document consolidates information from supplier technical data sheets and safety advisories to offer a foundational understanding for researchers, scientists, and professionals in drug development. The guide outlines the compound's structure, basic physicochemical parameters, safety and handling protocols, and proposes standard methodologies for further experimental characterization.

Introduction

This compound is a complex halogenated aliphatic alcohol. Its structure, featuring multiple halogen substituents (chlorine, bromine, and fluorine), suggests its potential utility as a building block in the synthesis of novel chemical entities, particularly in the fields of medicinal chemistry and materials science. The presence of diverse halogens and a primary alcohol functional group offers multiple sites for chemical modification, making it a potentially versatile intermediate. Understanding the fundamental physical properties of this molecule is paramount for its effective use in synthetic chemistry, enabling informed decisions on reaction conditions, purification strategies, and safe handling.

Chemical Identity and Molecular Structure

The unique arrangement of atoms in this compound defines its chemical behavior and physical characteristics.

IdentifierValueSource
CAS Number 757-04-0
Molecular Formula C₅H₆Br₂ClF₃O
Molecular Weight 334.36 g/mol
Purity (Typical) 96%

The molecular structure consists of a five-carbon pentanol backbone with extensive halogenation. The presence of stereocenters at positions 2 and 4 suggests that this compound can exist as multiple stereoisomers. The specific stereochemistry is not defined in the available supplier information.

C1 C C2 C C1->C2 O O C1->O H1a H H1b H C3 C C2->C3 Br_2 Br C2->Br_2 H2 H C4 C C3->C4 H3a H H3b H C5 C C4->C5 Cl_4 Cl C4->Cl_4 F_4 F C4->F_4 Br_5 Br C5->Br_5 F_5a F C5->F_5a F_5b F C5->F_5b H_O H O->H_O

Figure 1. 2D representation of this compound.

Physical and Chemical Properties (Summary)

PropertyValueRemarks
Melting Point Not availableThe high molecular weight and presence of polar functional groups suggest it is likely a solid or a high-boiling liquid at room temperature.
Boiling Point Not availableExpected to be high due to the molecular weight and polarity. Vacuum distillation would likely be required to avoid decomposition.
Density Not availableThe high degree of halogenation suggests a density significantly greater than water.
Solubility Not availableExpected to have low solubility in water and good solubility in polar organic solvents such as ethers, esters, and halogenated solvents.

Safety, Handling, and Stability

Based on the available Material Safety Data Sheet (MSDS), caution should be exercised when handling this compound.

Hazard Identification:

  • May cause an allergic skin reaction (H317).

  • Causes serious eye irritation (H319).

  • The toxicological properties have not been fully investigated.

Recommended Handling Procedures:

  • Wear protective gloves, clothing, and eye/face protection.

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • A safety shower and eye wash station should be readily available.

Stability and Reactivity:

  • Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Under fire conditions, it may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

Proposed Methodologies for Experimental Characterization

For researchers intending to use this compound, a thorough characterization is essential. The following standard analytical techniques are recommended.

cluster_characterization Experimental Characterization Workflow start Sample of 4-Chloro-2,5-dibromo- 4,5,5-trifluoropentan-1-ol nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (EI, ESI) start->ms ir FT-IR Spectroscopy start->ir dsc Differential Scanning Calorimetry (DSC) start->dsc solubility Solubility Screening start->solubility hplc HPLC/GC Analysis start->hplc data Consolidated Physicochemical Profile nmr->data ms->data ir->data dsc->data solubility->data hplc->data

Figure 2. Proposed workflow for the comprehensive characterization of this compound.

5.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure and assessing purity. The ¹H NMR would reveal the signals for the aliphatic and hydroxyl protons, with coupling patterns providing connectivity information. ¹³C NMR would identify the five distinct carbon environments. ¹⁹F NMR is essential for characterizing the trifluoromethyl and single fluorine substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) or electron ionization (EI) would confirm the molecular weight and elemental composition. The isotopic pattern resulting from the presence of bromine and chlorine would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy would identify characteristic functional groups, notably the O-H stretch of the alcohol (typically a broad peak around 3200-3600 cm⁻¹) and C-H, C-F, C-Cl, and C-Br stretches at lower wavenumbers.

5.2. Thermal and Physical Analysis

  • Differential Scanning Calorimetry (DSC): This technique can be used to determine the melting point and assess thermal stability.

  • Thermogravimetric Analysis (TGA): TGA would provide information on the decomposition temperature of the compound.

  • Solubility Studies: A systematic screening of solubility in a range of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) at a known temperature would provide valuable data for reaction setup and purification.

Conclusion

This compound is a halogen-rich building block with potential applications in synthetic chemistry. While detailed experimental physical property data is not widely published, the available information on its identity and safety provides a foundation for its use in a research setting. It is strongly recommended that any user of this compound perform a thorough characterization to confirm its structure and purity before use. The methodologies outlined in this guide provide a standard framework for such an analysis.

References

  • PubChem. 2,5-Dibromo-1-chloropentane | C5H9Br2Cl | CID 56990263. [Link]

  • Morris, A. P., Brain, K. R., & Heard, C. M. (2008). Synthesis of haloperidol prodrugs and their hydrolysis by porcine liver esterase. Drug Metabolism Letters, 2(4), 275–279. [Link]

  • Deshmukh, M. B., Patil, S. S., & Jadhav, V. K. (2012). Synthesis and properties of some 3-halo flavones. Journal of the Korean Chemical Society, 56(3), 353-356.
  • Ito, K., et al. (2011). Synthesis and evaluation of haloperidol ester prodrugs metabolically activated by human carboxylesterase. Biological and Pharmaceutical Bulletin, 34(6), 846-851.
  • Fokin, A. A., et al. (2005). Synthesis and structural features of 2-halo-2,2-dinitroacetamidoximes. Russian Chemical Bulletin, 54(10), 2356-2361.
  • Iwamoto, T., et al. (2003). Synthesis and properties of optically active (QUANOL). Tetrahedron: Asymmetry, 14(21), 3291-3295.
  • PubChem. 1,2-Dibromo-5-chloro-4-iodopentane | C5H8Br2ClI | CID 88078701. [Link]

  • PubChem. 1,3-Dibromo-4,4-dichlorohexane-2,5-diol | C6H10Br2Cl2O2 | CID 88743433. [Link]

A Note on the Analyte: Deciphering the Structure of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation and Synthetic Strategy of Halogenated Pentanols for Advanced Research

The nomenclature "4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol" presents a structural ambiguity that requires clarification before proceeding with a detailed technical analysis. A direct interpretation of this IUPAC name would imply a pentan-1-ol backbone with the following substitutions: a chlorine and a fluorine atom on carbon 4; a bromine atom on carbon 2; and a bromine atom and two fluorine atoms on carbon 5. This arrangement would result in a pentavalent fifth carbon, a state that violates the fundamental principles of carbon bonding.

Given this, it is highly probable that the intended compound has a different substitution pattern. For the purposes of this guide, and to provide a framework for researchers working with similar polyhalogenated compounds, we will proceed by analyzing a plausible isomer: This compound , where the substituents on the fifth carbon are one bromine and two fluorine atoms, bonded to a terminal carbon. This guide will, therefore, focus on the structure, properties, synthesis, and potential applications of this chemically viable molecule, providing a robust template for the study of complex halogenated alcohols.

Chapter 1: Molecular Architecture and Predicted Physicochemical Profile

The proposed structure of this compound possesses a unique arrangement of functional groups that are anticipated to bestow it with distinct chemical and physical properties. The presence of multiple chiral centers and a variety of halogens on a flexible aliphatic chain makes it a molecule of significant interest.

Structural Formula and Stereoisomerism

The core structure consists of a five-carbon chain with a primary alcohol at the C1 position. The halogenation pattern is as follows:

  • C2: A bromine atom, creating a chiral center.

  • C4: A chlorine and a fluorine atom, creating another chiral center.

  • C5: A bromine atom and two fluorine atoms.

Due to the presence of two chiral centers at C2 and C4, four possible stereoisomers exist: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The specific stereoisomer obtained through synthesis would be dependent on the stereoselectivity of the reactions employed.

Predicted Physicochemical Data

While experimental data for this specific molecule is not available, its properties can be predicted based on the contributions of its functional groups.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₅H₅Br₂ClF₃ODerived from the structural formula.
Molecular Weight 357.25 g/mol Sum of the atomic weights of the constituent atoms.
Appearance Colorless to pale yellow liquidSimilar to other polyhalogenated short-chain alcohols.
Boiling Point High, likely >200 °CThe high molecular weight and polarity from the hydroxyl group and C-X bonds would lead to strong intermolecular forces.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethers, halogenated solvents).The polar hydroxyl group would allow for some water solubility, but the large, nonpolar halogenated portion of the molecule would dominate.
Density >1.5 g/mLThe presence of heavy atoms like bromine and chlorine typically results in a density significantly greater than that of water.

Chapter 2: Proposed Synthesis and Mechanistic Considerations

The synthesis of a polyhalogenated molecule like this compound requires a multi-step approach with careful control over regioselectivity and stereoselectivity. A plausible retrosynthetic analysis is presented below.

G Target Target Molecule (this compound) Intermediate1 Halogenated Ester Target->Intermediate1 Reduction Intermediate2 Unsaturated Ester Intermediate1->Intermediate2 Halogenation StartingMaterial Commercially Available Starting Material Intermediate2->StartingMaterial Esterification G cluster_nmr NMR Spectroscopy H_NMR 1H NMR (Proton Environment) Final_Structure Verified Structure H_NMR->Final_Structure C_NMR 13C NMR (Carbon Backbone) C_NMR->Final_Structure F_NMR 19F NMR (Fluorine Environment) F_NMR->Final_Structure MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->Final_Structure IR IR Spectroscopy (Functional Groups) IR->Final_Structure

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the complex halogenated alcohol, 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol. This molecule presents a significant analytical challenge due to its multiple stereocenters, extensive and varied halogenation, and the presence of diastereotopic protons. This document serves as a key resource for researchers and drug development professionals, offering a detailed theoretical framework for spectral interpretation, validated experimental protocols for data acquisition, and insights into the structural nuances revealed by NMR spectroscopy. We will dissect the anticipated chemical shifts, multiplicities, and coupling constants, grounding our predictions in fundamental NMR principles and the specific electronic effects of chloro, bromo, and fluoro substituents.

Introduction: The Structural Complexity of a Polyhalogenated Pentanol

This compound is a structurally rich organic molecule characterized by a five-carbon backbone with a primary alcohol at the C1 position. Its complexity, and thus the challenge in its characterization, arises from the dense and varied substitution pattern:

  • Two Chiral Centers: Carbon atoms at positions 2 and 4 are stereocenters, leading to the potential for multiple diastereomers.

  • Heavy Halogenation: The presence of bromine, chlorine, and fluorine atoms drastically influences the electronic environment of each nucleus.

  • Fluorine Coupling: The three fluorine atoms on C5 and one on C4 introduce complex spin-spin coupling with both protons (¹H) and carbons (¹³C) over multiple bonds.

NMR spectroscopy is the preeminent technique for the unambiguous structural elucidation of such molecules.[1] It allows for the precise mapping of the carbon skeleton and the determination of proton connectivity and stereochemical relationships. This guide will provide a predictive blueprint for the ¹H and ¹³C NMR spectra of a single diastereomer of this compound, explaining the causal relationships between its structure and its spectral output.

cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR COSY COSY (H-H Correlation) H1_NMR->COSY Identifies H-H couplings HSQC HSQC (¹J C-H Correlation) H1_NMR->HSQC HMBC HMBC (ⁿJ C-H Correlation) H1_NMR->HMBC Maps long-range connectivity HOESY HOESY/NOESY (Spatial Proximity) H1_NMR->HOESY Reveals through- space interactions C13_NMR ¹³C{¹H} NMR C13_NMR->HSQC Connects H to directly attached C C13_NMR->HMBC F19_NMR ¹⁹F NMR F19_NMR->HOESY Structure Full Structural Elucidation COSY->Structure HSQC->HMBC Distinguishes ¹J from long-range HMBC->Structure Builds carbon skeleton HOESY->Structure Confirms stereochemistry

Caption: Workflow for the complete structural elucidation using advanced NMR techniques.

  • COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other, essential for tracing the H1-H2-H3-H4 spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This is the most reliable way to assign the carbon resonances for C1, C2, C3, and C4.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is critical for confirming the overall carbon framework and assigning quaternary carbons (none in this molecule, but C5 could be confirmed this way via its proximity to H4).

  • ¹⁹F NMR: An essential experiment to observe the fluorine signals directly. A proton-coupled ¹⁹F spectrum would confirm all H-F couplings, while a proton-decoupled spectrum would simplify F-F couplings.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be rich in information but challenging to interpret due to extensive halogenation and stereochemical complexity. Key diagnostic features will include the strongly deshielded H4 and C4/C5 signals, the diastereotopic nature of the C1 and C3 protons, and the pervasive H-F and C-F spin-spin couplings that split nearly every signal in the respective spectra. While 1D NMR provides a foundational overview, a full, unambiguous assignment of all proton and carbon resonances necessitates a suite of 2D NMR experiments, including COSY, HSQC, and HMBC. This guide provides the predictive framework and experimental strategy required for researchers to confidently approach the structural elucidation of this and other similarly complex fluorinated molecules.

References

  • Wishart, D. S., et al. (2024). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
  • Organomation. (n.d.).
  • Freitas, A. A., et al. (2009). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts.
  • Wishart DS Research Group. (n.d.). CASPRE - 13C NMR Predictor.
  • MIT OpenCourseWare. (n.d.). 8.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • University of Sheffield. (n.d.). How to make an NMR sample.
  • LibreTexts Chemistry. (2023). Chemical Shift.
  • Peralta, J. E., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance.
  • ResearchGate. (2007). Coupling of Protons with Fluorine.
  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • LibreTexts Chemistry. (2024). 13C NMR Spectroscopy.
  • Chemistry Stack Exchange. (2015).
  • University of Ottawa NMR Facility Blog. (2007).
  • eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Ai, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts.
  • Scribd. (n.d.). 1H NMR Spectroscopy Basics.
  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Reddit. (2019). Why does the proton in CHCl3 not appear to couple to chlorine in 1H NMR?.
  • Signal Garden. (n.d.). (Cl) Chlorine NMR.
  • LibreTexts Chemistry. (2020).
  • University of Colorado Boulder. (n.d.). Coupling in 1H NMR.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
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A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of the novel polyhalogenated aliphatic alcohol, 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol. Due to the absence of published data for this specific molecule in spectral databases like the NIST Chemistry WebBook[1][2][3][4][5] or Wiley Spectra Lab[6][7][8][9][10], this guide establishes a predictive and methodological workflow. Drawing from first principles of mass spectrometry and established behaviors of similar halogenated compounds, we will detail optimal analytical strategies, predict key mass spectral features, and provide validated protocols. This document is intended for researchers in drug development, environmental analysis, and chemical synthesis who require robust methods for characterizing complex halogenated organic molecules.

Introduction: The Analytical Challenge of Polyhalogenated Compounds

This compound (C₅H₆Br₂ClF₃O) presents a significant analytical challenge. Its structure combines multiple halogen atoms (Br, Cl, F) with an alcohol functional group, leading to unique considerations for ionization, fragmentation, and spectral interpretation. The primary challenges include:

  • Complex Isotopic Patterns: The presence of two bromine atoms and one chlorine atom will generate a highly characteristic but complex isotopic signature for the molecular ion and any halogen-containing fragments.[11][12][13]

  • Multiple Fragmentation Pathways: The molecule possesses several potential sites for fragmentation, including C-C bond cleavages, loss of halogens, and dehydration of the alcohol group.[14][15][16]

  • Ionization Efficiency: As a neutral, moderately polar molecule, selecting an appropriate ionization technique is critical to ensure the generation of a detectable molecular ion without excessive premature fragmentation.

This guide will systematically address these challenges, providing the causal reasoning behind each instrumental and methodological choice.

Strategic Selection of Ionization and Analysis Platforms

The choice of ionization source and mass analyzer is paramount for successfully analyzing this molecule. High-resolution mass spectrometry (HRMS) is not merely recommended; it is essential for resolving the complex isotopic patterns and achieving accurate mass measurements for formula determination.[17]

Ionization Technique Rationale
  • Atmospheric Pressure Chemical Ionization (APCI): The Primary Recommendation. APCI is a gas-phase ionization technique well-suited for moderately polar to non-polar, thermally stable compounds with molecular weights typically under 1500 Da.[18][19][20] It is the method of choice for this analyte because it reliably generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, ensuring the critical molecular ion cluster is observed.[18][21] The heated nebulizer in an APCI source facilitates the necessary vaporization of the analyte prior to ionization by a corona discharge.[20]

  • Electron Ionization (EI): The Structural Elucidation Tool. EI is a high-energy ("hard") ionization technique that induces extensive and reproducible fragmentation.[22] While the molecular ion may be weak or absent, the resulting fragmentation pattern is a rich "fingerprint" that provides definitive structural information.[14] This makes Gas Chromatography-EI-MS (GC-MS) an invaluable secondary technique for confirming the molecule's connectivity.

Mass Analyzer Rationale

A high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF), is required. The ability to resolve peaks with small mass differences is critical to distinguish the isotopic variants of the molecule and its fragments, which differ by approximately 2 Da for each ³⁵Cl/³⁷Cl or ⁷⁹Br/⁸¹Br substitution.

Predicted Mass Spectral Features of C₅H₆Br₂ClF₃O

Based on its elemental composition, we can predict the key features of the mass spectrum with high confidence.

Molecular Weight and Isotopic Pattern

The chemical formula is C₅H₆Br₂ClF₃O . The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁶O), is 331.8426 Da .

The most defining feature in the mass spectrum will be the molecular ion cluster. The presence of one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) and two bromine atoms (⁷⁹Br:⁸¹Br ≈ 1:1) will create a distinctive pattern of peaks.[12] The combination results in a cluster of peaks at M, M+2, M+4, and M+6, with a characteristic intensity ratio.

Table 1: Predicted High-Resolution m/z and Relative Abundance for the [M+H]⁺ Ion Cluster of C₅H₆Br₂ClF₃O

Isotopic CompositionCalculated m/z ([M+H]⁺)Relative Abundance (%)
C₅H₇⁷⁹Br₂³⁵ClF₃O⁺332.850475.8
C₅H₇⁷⁹Br⁸¹Br³⁵ClF₃O⁺334.8484100.0
C₅H₇⁷⁹Br₂³⁷ClF₃O⁺334.847525.0 (overlaps w/ above)
C₅H₇⁸¹Br₂³⁵ClF₃O⁺336.846349.4
C₅H₇⁷⁹Br⁸¹Br³⁷ClF₃O⁺336.844532.9 (overlaps w/ above)
C₅H₇⁸¹Br₂³⁷ClF₃O⁺338.843616.3

Note: The relative abundances are convoluted in a real spectrum but demonstrate the expected pattern. High resolution is key to separating near-isobaric species.

Predicted Fragmentation Pathways (EI-MS)

Under high-energy EI conditions, several fragmentation routes are anticipated. The primary cleavages are driven by the stability of the resulting carbocations and the presence of heteroatoms.[23]

  • Alpha-Cleavage: Cleavage of the C1-C2 bond is common for primary alcohols, leading to the formation of a stable, resonance-stabilized [CH₂OH]⁺ ion at m/z 31.0184 .[15]

  • Loss of Halogens: The C-Br and C-Cl bonds are susceptible to cleavage. The loss of a bromine radical (•Br) is highly probable, leading to a fragment cluster around m/z 253 . Subsequent loss of the second bromine or the chlorine atom will also be observed.

  • Loss of Water (Dehydration): A common fragmentation for alcohols is the loss of a neutral water molecule (18 Da), which would produce a fragment ion cluster [M-H₂O]⁺ around m/z 314 .[15][16]

Diagram 1: Predicted Electron Ionization (EI) Fragmentation Pathway

G M [C₅H₆Br₂ClF₃O]⁺ m/z ≈ 332 F1 [C₅H₄Br₂ClF₃]⁺ m/z ≈ 314 M->F1 - H₂O F2 [C₄H₅Br₂ClF₃]⁺ m/z ≈ 301 M->F2 - •CH₂OH F3 [C₅H₆BrClF₃O]⁺ m/z ≈ 253 M->F3 - •Br F4 [CH₂OH]⁺ m/z = 31 M->F4 α-cleavage F3->F2 - •Br

Caption: Key fragmentation routes for the target molecule under EI conditions.

Experimental Protocols

Adherence to a validated protocol is essential for generating reproducible and high-quality data.

Protocol 1: LC-APCI-HRMS for Molecular Ion Confirmation

This protocol is designed to confirm the molecular weight and elemental composition.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 methanol:water.

  • Chromatography (HPLC):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (APCI-Orbitrap/Q-TOF):

    • Ionization Mode: Positive.

    • APCI Vaporizer Temp: 400 °C.[20]

    • Sheath/Aux Gas: Nitrogen, set to instrument manufacturer's optimum.

    • Corona Discharge Current: 4-5 µA.[20]

    • Mass Analyzer:

      • Resolution: > 60,000 (FWHM).

      • Scan Range: m/z 100-500.

      • Data Acquisition: Profile mode.

Protocol 2: GC-EI-HRMS for Structural Elucidation

This protocol provides the fragmentation data needed for structural confirmation.

  • Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane (DCM).

  • Chromatography (GC):

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet: Split/Splitless, 250 °C, 1 µL injection.

    • Oven Program: 50 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Mass Spectrometry (EI-Orbitrap/Q-TOF):

    • Ionization Mode: EI.

    • Electron Energy: 70 eV.[22]

    • Source Temperature: 230 °C.

    • Mass Analyzer:

      • Resolution: > 60,000 (FWHM).

      • Scan Range: m/z 30-500.

Diagram 2: Integrated Analytical Workflow

G cluster_0 LC-MS Analysis cluster_1 GC-MS Analysis lc_prep Prepare Sample (MeOH/H₂O) hplc HPLC Separation lc_prep->hplc apci APCI Source hplc->apci lc_ms HRMS Analysis (Molecular Ion) apci->lc_ms end Structural Confirmation lc_ms->end gc_prep Prepare Sample (DCM) gc GC Separation gc_prep->gc ei EI Source (70 eV) gc->ei gc_ms HRMS Analysis (Fragmentation) ei->gc_ms gc_ms->end start Analyte: C₅H₆Br₂ClF₃O start->lc_prep start->gc_prep

Caption: Dual-platform workflow for comprehensive molecular characterization.

Data Interpretation and Validation

A self-validating system requires cross-verification between the two datasets.

  • Confirm Elemental Composition: Use the accurate mass data from the LC-APCI-MS experiment to confirm the elemental formula C₅H₆Br₂ClF₃O. The measured mass of the [M+H]⁺ ion should be within 3 ppm of the calculated mass (332.8504 Da).

  • Validate Isotopic Pattern: The observed isotopic distribution in the LC-MS data must match the theoretical pattern for a C₅H₆Br₂ClF₃O species, as detailed in Table 1. This provides unequivocal evidence for the number and type of halogen atoms.

  • Correlate Fragmentation: Analyze the GC-EI-MS data. Identify fragments corresponding to the predicted pathways (e.g., loss of Br, loss of H₂O, α-cleavage). The accurate masses of these fragments should also be used to confirm their elemental compositions, ensuring they are logical losses from the parent molecule.

By integrating high-resolution data from both soft (APCI) and hard (EI) ionization techniques, a confident and unambiguous structural identification of this compound can be achieved.

References

  • MassBank of North America (MoNA). (n.d.). MoNA. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • Linstrom, P.J., & Mallard, W.G. (Eds.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data, 46(5), 1059-1063. Available from: [Link]

  • Wiley. (2016, July 26). Wiley announces launch of Wiley Spectra Lab. Retrieved January 22, 2026, from [Link]

  • MatDaCs. (n.d.). NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • NIST. (2009, February 11). The NIST Chemistry Webbook. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). NIST Chemistry WebBook - PubChem Data Source. Retrieved January 22, 2026, from [Link]

  • Wiley Science Solutions. (2017). The world's largest spectral database with over 2.3 million spectra. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). MassBank of North America (MoNA) - PubChem Data Source. Retrieved January 22, 2026, from [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved January 22, 2026, from [Link]

  • Schymanski, E.L., et al. (2024). MassBank: an open and FAIR mass spectral data resource. Nucleic Acids Research. Available from: [Link]

  • Bristow, T.W.T., & Ray, A.D. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Communications Chemistry, 4(1), 43. Available from: [Link]

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved January 22, 2026, from [Link]

  • Lewinson, J. (n.d.). Wiley Mass Spectra Databases. Retrieved January 22, 2026, from [Link]

  • Ho, T. D., et al. (2018). Enhancing the Sensitivity of Atmospheric Pressure Ionization Mass Spectrometry Using Flow Modulated Gas Chromatography. LCGC North America, 36(10), 766-773. Available from: [Link]

  • Wiley Science Solutions. (n.d.). Wiley SmartSpectra Database Collections. Retrieved January 22, 2026, from [Link]

  • Tang, C., et al. (2018). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Analytica Chimica Acta, 1032, 124-131. Available from: [Link]

  • National MagLab. (n.d.). Atmospheric Pressure Chemical Ionization (APCI). Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved January 22, 2026, from [Link]

  • Mitchell, J. T., et al. (2023). Computational Expansion of High-Resolution-MSn Spectral Libraries. Analytical Chemistry, 95(47), 17316-17323. Available from: [Link]

  • Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(4), 347-363. Available from: [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved January 22, 2026, from [Link]

  • Lesiak, A. D., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 11217-11224. Available from: [Link]

  • Chad's Prep. (n.d.). Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines. Retrieved January 22, 2026, from [Link]

  • Hitzfeld, K. L., et al. (2011). A novel online approach to the determination of isotopic ratios for organically bound chlorine, bromine and sulphur. Rapid Communications in Mass Spectrometry, 25(19), 2813-2820. Available from: [Link]

  • GitHub. (n.d.). metabolomics-us/mona. Retrieved January 22, 2026, from [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved January 22, 2026, from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved January 22, 2026, from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Unknown halogenated compounds with HRMS data. Retrieved January 22, 2026, from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved January 22, 2026, from [Link]

  • University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 22, 2026, from [Link]

  • Analitika. (2024). Study of a Wide Class of Organic Compounds by Chromatograph Mass Spectrometry. Analitika, 14(4), 302-310. Available from: [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. Retrieved January 22, 2026, from [Link]

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solubility of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol in Organic Solvents

Abstract

The rational design of synthetic routes, purification strategies, and formulation protocols fundamentally relies on a comprehensive understanding of a compound's solubility profile. This technical guide addresses the solubility of this compound, a complex halogenated aliphatic alcohol. Given the absence of extensive public data for this specific molecule, this document provides a robust framework for its empirical determination and theoretical interpretation. We will explore the underlying physicochemical principles governing its solubility, present a validated experimental methodology for quantitative assessment, and discuss the expected solubility trends across a spectrum of representative organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of solute-solvent interactions for novel or complex chemical entities.

Introduction: The Critical Role of Solubility in Chemical Development

This compound is a polyhalogenated pentanol derivative. Its structure, characterized by a polar hydroxyl group and a heavily halogenated, nonpolar carbon chain, suggests a nuanced and complex solubility behavior. The presence of chlorine, bromine, and fluorine atoms introduces significant steric bulk and multiple dipole moments, making a priori solubility prediction challenging.

Understanding the solubility of this compound is paramount for several key applications:

  • Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring reactants are in the same phase, thereby enabling efficient reaction kinetics.

  • Purification: Processes such as recrystallization and chromatography are entirely dependent on differential solubility in various solvent systems.

  • Formulation & Dosing: In pharmaceutical or agrochemical applications, controlling the concentration of an active ingredient in a solvent carrier is essential for efficacy and safety.

This guide will provide the foundational knowledge and practical protocols to systematically characterize the solubility of this and other complex molecules.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. This concept is governed by the balance of intermolecular forces between the solute and solvent molecules. For this compound, the key interactions at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

  • The Solute's Dichotomy: The molecule possesses a distinct polar "head" (the hydroxyl group, -OH) capable of acting as a hydrogen bond donor and acceptor. Conversely, its pentane "tail" is heavily substituted with halogens. While the C-F, C-Cl, and C-Br bonds are polar, the overall symmetry and steric shielding can create a largely nonpolar, lipophilic character dominated by van der Waals forces.

  • Solvent Classification and Expected Interactions: Organic solvents can be broadly classified based on their polarity and hydrogen bonding capability.

    • Nonpolar Aprotic Solvents (e.g., Hexane, Toluene): Solubility will be primarily driven by London dispersion forces. The large, polarizable bromine and chlorine atoms may promote solubility in solvents with aromatic rings (like toluene) through induced dipole interactions.

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess significant dipole moments but do not donate hydrogen bonds. They can effectively solvate the polar regions of the solute via dipole-dipole interactions.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are strong hydrogen bond donors and acceptors. They will interact strongly with the hydroxyl group of the solute. However, the large, nonpolar halogenated chain may disrupt the solvent's hydrogen-bonding network, potentially limiting solubility compared to simpler alcohols.

The interplay of these factors dictates that this compound will likely exhibit moderate to good solubility in a range of polar aprotic and polar protic solvents, with lower solubility expected in purely nonpolar aliphatic solvents.

Visualizing Solute-Solvent Interactions

The following diagrams illustrate the primary intermolecular forces governing the dissolution process in two distinct solvent types.

cluster_0 Interaction in a Polar Protic Solvent (e.g., Ethanol) Solute R-OH (Target Molecule) Solvent1 CH3CH2-OH (Ethanol) Solute->Solvent1 H-Bonding Solvent2 CH3CH2-OH (Ethanol) Solute->Solvent2 Dipole-Dipole

Caption: Key interactions in a polar protic solvent.

cluster_1 Interaction in a Nonpolar Aromatic Solvent (e.g., Toluene) Solute R-(Br,Cl,F)x (Target Molecule Tail) Solvent Toluene (Aromatic Ring) Solute->Solvent London Dispersion Forces

Caption: Dominant interactions in a nonpolar solvent.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a standardized methodology is essential. The isothermal shake-flask method is a widely accepted and robust technique, consistent with the principles outlined in OECD Guideline 105 for testing of chemicals. This method determines the saturation concentration of a solute in a solvent at a specific temperature.

Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: HPLC-grade or equivalent purity (e.g., n-Heptane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol)

  • Analytical balance (±0.1 mg accuracy)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or ¹H NMR with an internal standard)

Experimental Workflow Diagram

The following workflow provides a visual representation of the shake-flask protocol.

G A Step 1: Preparation Add excess solute to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C Step 3: Phase Separation Allow vials to stand undisturbed at temperature for >24 hours for solids to settle. B->C D Step 4: Sampling Carefully withdraw an aliquot of the clear supernatant. C->D E Step 5: Filtration Immediately filter the aliquot using a 0.22 µm syringe filter. D->E F Step 6: Dilution Accurately dilute the filtered sample with a suitable solvent for analysis. E->F G Step 7: Quantification Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC). F->G H Step 8: Calculation Calculate the original concentration in mg/mL or mol/L. G->H

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • To a series of glass vials, add a measured volume (e.g., 5.0 mL) of the selected organic solvent.

    • Add an excess amount of this compound to each vial. "Excess" means enough solid material remains undissolved at the end of the experiment, ensuring saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A preliminary kinetics study can determine the minimum time, but 24 to 48 hours is typical. The goal is to ensure the dissolution rate equals the precipitation rate.

  • Phase Separation:

    • After agitation, transfer the vials to a holder within the same temperature-controlled environment and let them stand motionless for at least 24 hours. This critical step allows fine, suspended particles to settle, preventing them from being sampled.

  • Sampling and Analysis:

    • Prepare a calibration curve for the solute using the chosen analytical method (e.g., HPLC-UV).

    • Carefully draw an aliquot of the clear supernatant from each vial, ensuring no solid material is disturbed.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. This removes any remaining microscopic particles.

    • Accurately weigh or volumetrically dilute the filtrate to a concentration that falls within the linear range of the analytical calibration curve.

    • Analyze the diluted sample to determine its concentration.

  • Data Calculation:

    • The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in units of g/L, mg/mL, or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Anticipated Solubility Profile: Data and Interpretation

While experimental data for this compound is not publicly available, we can present an illustrative table based on the theoretical principles discussed. This table summarizes the expected solubility across a range of solvents, from nonpolar to polar protic.

Table 1: Illustrative Solubility of this compound at 25°C

SolventSolvent TypePolarity IndexAnticipated Solubility (g/L)Primary Solute-Solvent Interaction
n-HeptaneNonpolar Aprotic0.1Very Low (< 1)London Dispersion
TolueneNonpolar Aprotic2.4Low (1 - 10)London Dispersion, π-system interactions
DichloromethanePolar Aprotic3.1Moderate (10 - 50)Dipole-Dipole, London Dispersion
AcetonePolar Aprotic5.1High (> 100)Strong Dipole-Dipole, H-bond acceptor
Ethyl AcetatePolar Aprotic4.4Moderate to High (50 - 150)Dipole-Dipole, H-bond acceptor
EthanolPolar Protic4.3High (> 150)Hydrogen Bonding, Dipole-Dipole
MethanolPolar Protic5.1Very High (> 200)Strong Hydrogen Bonding, Dipole-Dipole

Interpretation of Expected Results:

  • Very Low Solubility in Aliphatics: The low polarity of n-heptane makes it a poor solvent for the polar hydroxyl group, leading to minimal solubility.

  • Moderate Solubility in Apolar/Weakly Polar Solvents: The larger, more polarizable electron clouds of dichloromethane and toluene allow for more effective dipole and induced-dipole interactions, leading to improved but still limited solubility.

  • High Solubility in Polar Aprotic Solvents: Solvents like acetone are excellent H-bond acceptors and have strong dipoles, allowing them to effectively solvate both the polar head and, to some extent, the halogenated tail of the molecule.

  • Very High Solubility in Alcohols: Polar protic solvents like methanol and ethanol can engage in strong hydrogen bonding with the solute's hydroxyl group, which is typically the most dominant single interaction for dissolution. This, combined with their polarity, makes them excellent solvents for this class of compound.

Conclusion and Recommendations

The solubility of this compound is predicted to be highly dependent on the solvent's polarity and hydrogen-bonding capability. A clear trend of increasing solubility is expected as the solvent polarity increases, with polar protic solvents like methanol and ethanol being the most effective.

For practical applications, we recommend the following:

  • For Synthesis: Polar aprotic solvents such as acetone or ethyl acetate may offer a good balance of solubility and reactivity compatibility.

  • For Recrystallization: A binary solvent system, such as acetone/heptane or ethanol/water, would likely be effective. The compound would be dissolved in the "good" solvent (acetone/ethanol) at an elevated temperature, and the "anti-solvent" (heptane/water) would be added to induce precipitation upon cooling.

  • For Formulations: Ethanol or other short-chain alcohols are likely to be the best choices for creating concentrated stock solutions, pending compatibility with other formulation excipients.

The experimental protocol detailed in this guide provides a self-validating and reliable method for obtaining the precise quantitative data needed to make informed decisions in a research and development setting.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1. Organisation for Economic Co-operation and Development, Paris. [Link]

  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]

A Technical Guide to 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol: Synthesis, Properties, and Potential Applications in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Complex Halogenated Alcohol

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, is a cornerstone of modern molecular design. The trifluoromethyl group, for instance, is renowned for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. It is within this context that complex polyhalogenated aliphatic alcohols, such as 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol, emerge as molecules of significant interest. While specific applications of this compound remain underexplored in current literature, its intricate arrangement of bromine, chlorine, and fluorine atoms presents a unique platform for the synthesis of novel chemical entities. This guide provides a comprehensive overview of the known properties, commercial availability, and safe handling of this compound, and further proposes a viable synthetic strategy and potential research applications, offering a forward-looking perspective for researchers and drug development professionals.

Chemical Properties and Commercial Availability

This compound is a specialized chemical intermediate available from a select number of suppliers. Its core physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 757-04-0, ,
Molecular Formula C5H6Br2ClF3O
Molecular Weight 334.36 g/mol ,
Purity ≥95% - 96%,
MDL Number MFCD00155736

Commercial Suppliers:

This compound is available for research purposes through several chemical suppliers. Researchers should inquire directly with these companies for current pricing, availability, and to request documentation such as Certificates of Analysis (COA), NMR, HPLC, and Material Safety Data Sheets (MSDS).

  • Aceschem [1]

  • BOC Sciences (via Labshake)

  • Apollo Scientific (via Cymit Química S.L.)[2]

  • Atomaxchem [3]

  • Fluoropharm

Safety, Handling, and Reactivity

As a polyhalogenated compound, this compound requires careful handling in a laboratory setting. The following information is derived from available Material Safety Data Sheets and should be strictly adhered to.

Hazard Identification:

  • Acute Effects: This compound is an irritant and may be harmful if ingested or inhaled.[1] It is irritating to mucous membranes and the upper respiratory tract.[1]

  • Skin Contact: Causes skin irritation.[1]

  • Eye Contact: May cause serious eye irritation.

  • Toxicological Data: The toxicological properties of this compound have not been fully investigated.[1]

Handling and Storage:

  • Engineering Controls: Use only in a chemical fume hood with adequate ventilation.[1] Safety showers and eyewash stations should be readily available.[1]

  • Personal Protective Equipment (PPE): Wear protective safety goggles, chemical-resistant gloves, and appropriate protective clothing.[1]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1]

Stability and Reactivity:

  • Incompatibilities: Avoid strong oxidizing agents, as well as strong acids and bases.[1]

  • Hazardous Decomposition Products: Under fire conditions, this compound may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[1]

Proposed Synthesis Pathway

G cluster_start Starting Material cluster_steps Proposed Synthetic Steps cluster_product Final Product start Commercially Available Trifluoro-substituted Alkene step1 Step 1: Epoxidation (e.g., with m-CPBA) start->step1 Formation of epoxide step2 Step 2: Regioselective Epoxide Opening (with a bromide source, e.g., MgBr2) step1->step2 Introduction of first bromine and hydroxyl group step3 Step 3: Allylic Bromination (e.g., with NBS) step2->step3 Introduction of second bromine step4 Step 4: Hydrochlorination (across the double bond) step3->step4 Introduction of chlorine and saturation product This compound step4->product

A proposed multi-step synthesis of this compound.

Experimental Protocol (Theoretical):

  • Epoxidation of a Trifluoro-substituted Alkene: A suitable starting material, such as a trifluoropentene derivative, would undergo epoxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide.

  • Regioselective Epoxide Opening: The resulting epoxide could then be opened regioselectively with a bromide nucleophile, such as magnesium bromide, to introduce the hydroxyl group and one of the bromine atoms. The regioselectivity of this step would be crucial and likely influenced by the electronic effects of the trifluoromethyl group.

  • Allylic Bromination: If the product from the previous step contains an allylic position, allylic bromination using N-bromosuccinimide (NBS) and a radical initiator could be employed to introduce the second bromine atom.

  • Hydrochlorination: Finally, the introduction of the chlorine atom could potentially be achieved through the hydrochlorination of a remaining double bond.

It is important to note that the feasibility and specific conditions for each of these steps would require experimental validation.

Potential Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound suggest several potential applications for researchers in drug development and organic synthesis.

G cluster_apps Potential Applications main This compound Primary Alcohol Multiple Halogen Sites app1 Scaffold for Novel Heterocycles main:f0->app1 Cyclization reactions app2 Building Block for Complex Molecules main:f1->app2 Differential reactivity of halogens app3 Fragment for Fragment-Based Drug Discovery main->app3 Introduction of a polyhalogenated motif

Potential applications stemming from the core structure.
  • Scaffold for Novel Heterocycles: The primary alcohol functional group provides a handle for further chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. These transformations could be the starting point for the synthesis of novel heterocyclic compounds, which are a rich source of bioactive molecules.

  • Building Block for Complex Molecules: The presence of three different types of halogen atoms (bromine, chlorine, and fluorine) at distinct positions on the carbon backbone offers the potential for selective chemical manipulation. The differential reactivity of C-Br, C-Cl, and C-F bonds in various coupling reactions (e.g., Suzuki, Stille, Sonogashira) could allow for the stepwise introduction of different substituents, making this compound a versatile building block for the synthesis of complex target molecules.

  • Fragment for Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. The polyhalogenated nature of this compound, particularly the trifluoromethyl group, could make it an interesting fragment for screening against various protein targets. The halogens can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

Conclusion

This compound represents a commercially available yet scientifically underexplored chemical entity. Its value lies not in a documented history of applications, but in its potential as a versatile building block for future research. The combination of a reactive primary alcohol and multiple, differentially reactive halogen centers provides a rich platform for synthetic innovation. For researchers and drug development professionals, this compound offers an opportunity to explore new chemical space and develop novel molecules with potentially enhanced biological activity and improved pharmacokinetic properties. As our understanding of the role of halogens in medicinal chemistry continues to grow, compounds like this will undoubtedly become valuable tools in the quest for new and improved therapeutics.

References

  • Matrix Scientific. Material Safety Data Sheet for this compound.
  • Hernandes, M. Z., Cavalcanti, S. M. T., Moreira, D. R. M., de Azevedo, F. A., & Leite, A. C. L. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets, 11(3), 303–314. [Link]

  • Lin, T., & Weng, Z. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 238, 114471. [Link]

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Methodological & Application

Foreword: Navigating the Chemistry of a Novel Polyhalogenated Synthon

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis, Reactions, and Applications of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

The molecule this compound represents a uniquely functionalized aliphatic chain, possessing a rich array of reactive sites. Its structure—a primary alcohol coupled with a strategic arrangement of bromine, chlorine, and fluorine atoms—marks it as a potentially valuable, albeit sparsely documented, building block for complex molecular architectures in drug discovery and materials science. The differential reactivity of the C-Br, C-Cl, and C-F bonds, combined with the versatility of the primary hydroxyl group, opens a vast landscape for selective chemical transformations.

This guide provides a comprehensive overview of this compound, from its analytical characterization and a proposed synthetic route to detailed protocols for its key reactions. As this specific molecule is not extensively covered in current literature, the experimental designs herein are grounded in well-established principles of organic chemistry for structurally analogous polyhalogenated and fluorinated compounds. Each protocol is presented not merely as a set of instructions, but as a reasoned experimental strategy, empowering researchers to adapt and innovate.

Physicochemical & Spectroscopic Profile

A thorough characterization is paramount for confirming the identity and purity of this compound before its use in subsequent reactions.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₅H₄Br₂ClF₃O
Molecular Weight 355.34 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in common organic solvents (DCM, Ether, EtOAc) and insoluble in water
Spectroscopic Characterization: The Key Role of ¹⁹F NMR

Standard spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential. However, for organofluorine compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[1][2][3] Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high NMR sensitivity and making it an ideal nucleus for structural analysis.[1][4][5]

  • ¹H NMR: Protons on the carbon backbone will exhibit complex splitting patterns due to coupling with adjacent protons and fluorine atoms (²JH-F, ³JH-F). The alcohol proton (-OH) will appear as a broad singlet, while the -CH₂OH and -CHBr- protons will be diastereotopic, further complicating the spectrum.

  • ¹³C NMR: Each of the five carbon atoms will have a distinct chemical shift. Carbon signals will show splitting due to one-bond and two-bond coupling with fluorine (¹JC-F, ²JC-F).

  • ¹⁹F NMR: This is the most diagnostic technique. The spectrum is expected to show two distinct fluorine environments: a CF₂ group and a CF group, or a CF₃ group depending on the precise isomer. The large chemical shift dispersion in ¹⁹F NMR (spanning ~800 ppm) allows for clear resolution of different fluorine signals.[4] The signals will be split by coupling to each other (geminal ²JF-F coupling) and to adjacent protons.

  • Mass Spectrometry: The mass spectrum will show a complex isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one chlorine atom (³⁵Cl and ³⁷Cl), which can be used to confirm the elemental composition.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from a suitable fluorinated precursor. The following multi-step synthesis illustrates a potential pathway.

cluster_0 Proposed Synthesis Workflow A Trifluoroacetic acid C Allyl trifluoroacetate A->C Esterification B Allyl Alcohol B->C D 4,5-Dibromo-5,5,5-trifluoropentan-1-ol C->D Radical Addition (CBrCl₃) E 4,5-Dibromo-5,5,5-trifluoropentanal D->E Oxidation (PCC/DMP) F Target Molecule: This compound E->F α-Bromination (NBS)

Caption: A potential multi-step workflow for the synthesis of the target compound.

Application Notes & Experimental Protocols

The strategic placement of different halogens allows for a range of selective transformations. Below are detailed protocols for key reactions.

Protocol 1: Selective Reductive Debromination

Scientific Rationale: The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl < C-F.[6] This difference in bond dissociation energy allows for the selective cleavage of the weaker C-Br bonds while leaving the more robust C-Cl and C-F bonds intact. Catalytic hydrogenation with palladium on carbon (Pd/C) is a well-established method for such hydrodehalogenations.[7][8]

Experimental Workflow:

cluster_1 Workflow: Selective Debromination start Dissolve Substrate in Solvent (e.g., EtOH) add_cat Add Pd/C Catalyst & Base (e.g., Et₃N) start->add_cat purge Purge with N₂ then H₂ add_cat->purge react Stir under H₂ atmosphere (balloon or Parr shaker) purge->react monitor Monitor by TLC/GC-MS react->monitor workup Filter (Celite), Concentrate, Purify (Chromatography) monitor->workup

Caption: Step-by-step workflow for selective catalytic hydrodebromination.

Detailed Protocol:

  • To a solution of this compound (1.0 eq) in ethanol (0.1 M), add triethylamine (2.5 eq) as a halogen acid scavenger.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%).

  • Seal the reaction vessel and purge the atmosphere by evacuating and backfilling with nitrogen (3 cycles), followed by hydrogen (3 cycles).

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen atmosphere and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield 4-chloro-4,5,5-trifluoropentan-1-ol.

Table 2: Reagents for Selective Debromination

ReagentM.W. ( g/mol )Eq.Moles (mmol)Mass/Volume
Starting Material355.341.01.0355 mg
Ethanol46.07--10 mL
Triethylamine101.192.52.50.35 mL
10% Pd/C-0.050.05~53 mg
Protocol 2: Base-Promoted Intramolecular Cyclization

Scientific Rationale: The presence of a primary alcohol and halogens on the same carbon chain sets the stage for an intramolecular Williamson ether synthesis.[9] The alcohol is deprotonated by a strong base to form a nucleophilic alkoxide. This alkoxide can then attack an electrophilic carbon bearing a halogen, displacing it via an Sₙ2 mechanism to form a cyclic ether. The 5-membered ring (tetrahydrofuran derivative) is kinetically and thermodynamically favored. The bromine at the C-2 position is the most likely leaving group due to its proximity and reactivity.

Reaction Scheme:

cluster_2 Reaction: Intramolecular Cyclization Reactant 4-Chloro-2,5-dibromo- 4,5,5-trifluoropentan-1-ol Product Substituted Tetrahydrofuran Reactant->Product NaH, THF 0 °C to RT

Caption: Formation of a tetrahydrofuran ring via intramolecular Sₙ2 displacement.

Detailed Protocol:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise via syringe. (Caution: Hydrogen gas is evolved).

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction for the consumption of starting material by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 3: Reagents for Intramolecular Cyclization

ReagentM.W. ( g/mol )Eq.Moles (mmol)Mass/Volume
Starting Material355.341.01.0355 mg
Sodium Hydride (60%)24.00 (as NaH)1.21.248 mg
Anhydrous THF72.11--10 mL
Protocol 3: Oxidation of the Primary Alcohol to an Aldehyde

Scientific Rationale: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents. Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation while minimizing over-oxidation to the carboxylic acid.[10] This functional group conversion provides a handle for subsequent reactions such as Wittig olefination, reductive amination, or Grignard additions.

Experimental Workflow:

cluster_3 Workflow: Alcohol Oxidation (DMP) start Dissolve Alcohol in DCM add_dmp Add Dess-Martin Periodinane (DMP) start->add_dmp react Stir at Room Temp. add_dmp->react monitor Monitor by TLC react->monitor workup Quench (Na₂S₂O₃/NaHCO₃), Extract, Dry, Concentrate monitor->workup purify Purify (Chromatography) workup->purify

Caption: A standard workflow for the oxidation of a primary alcohol using DMP.

Detailed Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.5 eq) to the solution in one portion.

  • Stir the resulting mixture at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Shake vigorously until the layers are clear. Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by silica gel column chromatography.

Table 4: Reagents for Alcohol Oxidation

ReagentM.W. ( g/mol )Eq.Moles (mmol)Mass/Volume
Starting Material355.341.01.0355 mg
Dess-Martin Periodinane424.141.51.5636 mg
Anhydrous DCM84.93--10 mL

Safety and Handling of Polyhalogenated Compounds

Polyhalogenated compounds require careful handling due to their potential toxicity.[11][12]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.[13][14]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, splash goggles, and chemical-resistant gloves. Chloroform, a related compound, is known to penetrate standard nitrile gloves rapidly; therefore, using double gloves or specialized gloves (e.g., Viton or Silver Shield) is highly recommended.[13]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and reactive metals.

  • Waste Disposal: Dispose of all halogenated waste in designated, properly labeled containers.[15] Do not mix with non-halogenated organic waste.

References

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

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  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Organic Letters. (2026, January 16). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Retrieved from [Link]

  • Environmental Science & Technology. (2025, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

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  • PubMed. (2022, October 7). Asymmetric Dehydrative Cyclization of Allyl Alcohol to Cyclic Ether Using Chiral Brønsted Acid/CpRu(II) Hybrid Catalysts: A DFT Study of the Origin of Enantioselectivity. Retrieved from [Link]

  • YouTube. (2020, July 14). Halogenation of Alcohols | Organic Chemistry Lessons. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2002, May 1). Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. 3. Selective Removal of Halogen from Functionalized Aryl Ketones. 4. Aryl Halide-Promoted Reduction of Benzyl Alcohols to Alkanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bacterial dehalogenation of halogenated alkanes and fatty acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.6 Reactions of Alcohols - Organic Chemistry. Retrieved from [Link]

  • Tarav Tech. (n.d.). Chapter 6 / 6.8 Polyhalogen Compounds. Retrieved from [Link]

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  • Chemical Reviews. (n.d.). Cyclization of N-Halogenated Amines (The Hofmann-Löffler Reaction). Retrieved from [Link]

  • Arkivoc. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Retrieved from [Link]

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  • Organometallics. (2001, August 6). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]

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Application Notes and Protocols for 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol is a unique polyhalogenated alcohol poised to be a valuable intermediate for researchers, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. Its structure is characterized by a primary alcohol, offering a handle for a variety of classical transformations, and multiple halogen atoms (chlorine, bromine, and fluorine) at different positions along the pentane backbone. This arrangement of functional groups provides a rich platform for selective chemical modifications, enabling the synthesis of complex and novel molecules. The presence of fluorine is particularly noteworthy, as the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating their biological and physical properties, such as metabolic stability, lipophilicity, and binding affinity.

This document provides a comprehensive guide to the potential synthetic applications of this compound. The protocols detailed herein are based on established principles of organic chemistry and analogous reactions reported in the literature for structurally similar compounds. Each section explains the chemical rationale behind the proposed transformations and provides detailed, step-by-step procedures to facilitate their implementation in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for handling, reaction setup, and purification.

PropertyValueSource
CAS Number 757-04-0,
Molecular Formula C₅H₆Br₂ClF₃O
Molecular Weight 334.36 g/mol
Purity ≥95% - 96%,

Part 1: Transformations of the Primary Alcohol Group

The primary alcohol functionality is a versatile starting point for a range of synthetic modifications. The following sections detail key reactions involving the hydroxyl group.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in this compound can lead to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.[1][2] The selective oxidation to the aldehyde requires mild conditions and often involves the removal of the aldehyde from the reaction mixture as it forms to prevent over-oxidation.[3] More potent oxidizing agents will typically yield the carboxylic acid.[4]

Logical Workflow for Oxidation:

Sources

Application Notes & Protocols: 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol, a Versatile Fluorinated Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful toolkit to modulate physicochemical and pharmacokinetic properties.[1][2] This guide introduces 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol , a novel, densely functionalized aliphatic building block. Its unique arrangement of a primary alcohol, a terminal trifluoromethyl group, and multiple, differentially reactive halogen atoms (Cl, Br) presents a rich platform for the synthesis of complex and innovative molecular architectures. We provide a detailed analysis of its potential applications, supported by robust, step-by-step protocols for key synthetic transformations, including selective cross-coupling, oxidation, and intramolecular cyclization. This document serves as a practical resource for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated intermediates to accelerate their discovery programs.

Scientific Rationale and Strategic Value

The interest in a molecule such as this compound stems from the proven impact of its constituent functional groups on drug efficacy and behavior.[3]

  • Trifluoromethyl (CF₃) Group: The terminal CF₃ group is a well-established bioisostere for groups like chlorine or methyl, but with distinct advantages.[4] It significantly enhances metabolic stability by blocking oxidative metabolism at or near its position due to the high strength of the C-F bond.[4][5] Furthermore, its strong electron-withdrawing nature and high lipophilicity can improve membrane permeability and binding affinity to biological targets.[6][7]

  • Primary Alcohol (-OH): This serves as a versatile synthetic handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, and amines, allowing for straightforward conjugation to other molecular fragments or pharmacophores.

  • Multiple Halogens (Br, Cl): The presence of two bromine atoms and one chlorine atom at distinct positions offers opportunities for selective, stepwise functionalization.[8] Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the order C-I > C-Br > C-Cl. This hierarchy allows for the selective reaction at the C-Br positions while potentially leaving the C-Cl bond intact for subsequent modifications. The differential electronic environments of the C2-Br and C5-Br also suggest potential for regioselective reactions.

This combination of features makes the title compound a powerful tool for building diversity in lead optimization, enabling systematic exploration of structure-activity relationships (SAR).

Core Synthetic Transformations & Protocols

The true value of a building block lies in its synthetic utility.[9][10] The following protocols detail key transformations that leverage the unique functionalities of this compound.

Protocol 2.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the selective functionalization at the more reactive C-Br positions, a cornerstone reaction for creating C-C bonds.[11] The secondary C2-Br is anticipated to be more reactive than the neopentyl-like C5-Br, which is sterically hindered and electronically deactivated by the adjacent CF₃ group.

Objective: To selectively couple an arylboronic acid at the C2 position.

Workflow Diagram:

Suzuki_Coupling cluster_reactants Reactants & Conditions reagent 4-Chloro-2,5-dibromo- 4,5,5-trifluoropentan-1-ol product 2-Aryl-4-chloro-5-bromo- 4,5,5-trifluoropentan-1-ol reagent->product Suzuki Coupling boronic Arylboronic Acid (e.g., Phenylboronic Acid) boronic->product catalyst Pd(OAc)₂ / SPhos catalyst->product base K₃PO₄ base->product solvent Toluene/H₂O solvent->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv).

  • Solvent Addition: Add degassed toluene and water (10:1 ratio, to a concentration of 0.1 M with respect to the starting alcohol).

  • Reaction Execution: Seal the flask and heat the mixture to 80 °C with vigorous stirring for 12-24 hours.

    • Causality: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the palladium catalyst to the secondary alkyl bromide, a typically challenging step.[12] The biphasic toluene/water system with K₃PO₄ is a robust condition for Suzuki couplings.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Self-Validation: The protocol's success is validated by obtaining a product where only one bromine has been substituted. Characterization by ¹⁹F NMR will show the intact CF₃ group, and ¹H and ¹³C NMR will confirm the presence of the new aryl group and the retention of the chlorine and second bromine atoms. Mass spectrometry will confirm the expected molecular weight change.

Protocol 2.2: Oxidation of the Primary Alcohol to Aldehyde

Converting the alcohol to an aldehyde opens up further synthetic avenues, such as reductive amination or Wittig reactions.

Objective: To perform a mild oxidation of the primary alcohol to the corresponding aldehyde.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere (argon or nitrogen), add dichloromethane (DCM, 0.1 M).

  • Reagent Addition: Add Dess-Martin Periodinane (DMP, 1.5 equiv) to the solvent.

  • Substrate Addition: Dissolve this compound (1.0 equiv) in a minimal amount of DCM and add it dropwise to the DMP suspension at room temperature.

    • Causality: DMP is a mild and selective oxidizing agent for primary alcohols, operating at room temperature and minimizing the risk of over-oxidation to the carboxylic acid, which can occur with stronger oxidants like chromic acid. Its tolerance for sensitive functional groups makes it ideal for this polyhalogenated substrate.

  • Reaction: Stir the mixture for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio). Stir vigorously for 15 minutes until the organic layer is clear.

  • Extraction: Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude aldehyde is often used directly in the next step but can be purified by careful column chromatography if necessary.

Protocol 2.3: Intramolecular Cyclization to a Tetrahydrofuran (THF) Derivative

This protocol leverages the proximity of the alcohol and a halogen to form a cyclic ether, a common scaffold in bioactive molecules.[13]

Objective: To synthesize a substituted tetrahydrofuran ring via an intramolecular Williamson ether synthesis.

Logical Relationship Diagram:

Cyclization_Logic start This compound step1 Deprotonation (e.g., NaH) start->step1 Base intermediate Alkoxide Intermediate step1->intermediate step2 Intramolecular SN2 Attack at C4 intermediate->step2 5-exo-tet cyclization product Substituted Tetrahydrofuran step2->product

Caption: Logic for intramolecular THF formation.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck flask under argon, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Substrate Addition: Cool the suspension to 0 °C. Dissolve this compound (1.0 equiv) in anhydrous THF and add it slowly to the NaH suspension via a syringe.

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide. The intramolecular cyclization is favored at low concentrations to minimize intermolecular side reactions.[14] The formation of a 5-membered ring is kinetically and thermodynamically favorable compared to larger or smaller rings.[15][16] The chlorine at C4 is the target for this Sₙ2 displacement.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Extract the mixture three times with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the product via flash column chromatography.

Data Presentation & Characterization

Successful synthesis requires rigorous characterization. The following table summarizes the expected analytical data for the starting material and the product from Protocol 2.1.

CompoundMolecular FormulaExpected Mass [M+H]⁺Key ¹⁹F NMR Signal (δ, ppm)Key ¹H NMR Signal (δ, ppm)
Starting Material C₅H₅Br₂ClF₃O368.84~ -70 (t, CF₃)~ 3.8 (m, -CH₂OH), ~ 4.5-4.8 (m, -CHBr- and -CHCl-)
Product of Protocol 2.1 (with Phenylboronic Acid)C₁₁H₁₀BrClF₃O344.95~ -70 (t, CF₃)~ 7.2-7.5 (m, Ar-H), ~ 3.9 (m, -CH₂OH), ~ 4.6-4.9 (m, -CHCl-)

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry. Its dense and strategically arranged functional groups provide multiple handles for diversification. The protocols outlined herein demonstrate its utility in key synthetic operations, including selective C-C bond formation, oxidation, and heterocycle synthesis. By enabling the controlled and stepwise introduction of complex, fluorinated fragments, this building block empowers chemists to navigate chemical space more effectively, accelerating the discovery of next-generation therapeutics with improved pharmacological profiles.

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Application Notes and Protocols: 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol as a Versatile Building Block for Novel Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, specific peer-reviewed applications for 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol are not extensively reported in the literature. The following application notes and protocols are based on established principles of organic chemistry and the known reactivity of the functional groups present in the molecule. These are intended to serve as a guide for the potential utility of this compound as a building block in the synthesis of novel fluorinated molecules.

Introduction: The Strategic Value of Polyfunctional Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5][6] Consequently, there is a continuous demand for novel fluorinated building blocks that offer multiple points for chemical modification.[7][8][9]

This compound is a structurally rich and versatile building block. Its key features include:

  • A Primary Alcohol: A versatile handle for nucleophilic substitution, oxidation, or esterification.

  • Multiple Halogen Atoms (Br, Cl, F): Offers potential for selective dehalogenation, cross-coupling reactions, and the formation of various carbon-carbon and carbon-heteroatom bonds. The differential reactivity of C-Br, C-Cl, and C-F bonds allows for sequential and site-selective modifications.

  • A Trifluoromethyl Group: A common motif in pharmaceuticals known to enhance metabolic stability and lipophilicity.[6]

This combination of reactive sites makes this compound a promising precursor for the synthesis of complex fluorinated molecules, including heterocycles and other scaffolds of interest in drug discovery.[4][10][11][12]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC5H6Br2ClF3O[13]
Molecular Weight355.36 g/mol [13]
AppearanceNot specified; likely a liquid or low-melting solidInferred
CAS NumberNot consistently available across suppliers[13][14][15][16]

Safety and Handling:

Polyhalogenated alkanols require careful handling to minimize exposure.[17] Always consult the material safety data sheet (MSDS) provided by the supplier.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][19]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any volatile vapors.[19]

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Proposed Synthetic Applications and Protocols

The unique arrangement of functional groups in this compound allows for a variety of synthetic transformations. Below are detailed protocols for its potential use as a building block.

Application 1: Activation of the Primary Alcohol for Nucleophilic Substitution

The primary alcohol can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with a wide range of nucleophiles (e.g., azides, amines, thiols).[20][21][22][23][24] This opens a pathway to introduce diverse functionalities.

Workflow for Alcohol Activation and Substitution:

A 4-Chloro-2,5-dibromo-4,5,5- trifluoropentan-1-ol B Activation of Hydroxyl Group (e.g., TsCl, pyridine) A->B C Activated Intermediate (e.g., Tosylate) B->C D Nucleophilic Substitution (e.g., NaN3, DMF) C->D E Substituted Product (e.g., Azide) D->E

Caption: Workflow for the activation of the primary alcohol and subsequent nucleophilic substitution.

Protocol 1: Synthesis of 1-azido-4-chloro-2,5-dibromo-4,5,5-trifluoropentane

  • Activation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Substitution: Dissolve the crude tosylate in dimethylformamide (DMF). Add sodium azide (3.0 eq) and heat the mixture to 60-70 °C.

  • Reaction Monitoring: Stir the reaction for 12-18 hours, monitoring by TLC or GC-MS.

  • Final Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired azide.

Application 2: Reductive Dehalogenation for the Synthesis of Fluorinated Alkenes

Selective dehalogenation, particularly the removal of vicinal or geminal halogens, is a powerful tool in organic synthesis.[25][26][27][28] The dibromo functionality in the building block can potentially be removed reductively to form a double bond, yielding a valuable fluorinated allylic alcohol.

Reaction Scheme for Reductive Dehalogenation:

sub 4-Chloro-2,5-dibromo-4,5,5- trifluoropentan-1-ol product Fluorinated Allylic Alcohol + ZnBr2 sub->product Debromination reagent Reducing Agent (e.g., Zn dust, AcOH)

Caption: Proposed reductive debromination to form a fluorinated allylic alcohol.

Protocol 2: Synthesis of 4-chloro-4,5,5-trifluoropent-2-en-1-ol

  • Reaction Setup: In a round-bottom flask, suspend activated zinc dust (5.0 eq) in a mixture of acetic acid and water (e.g., 10:1 v/v).

  • Addition of Substrate: Add a solution of this compound (1.0 eq) in acetic acid dropwise to the zinc suspension at room temperature. An exotherm may be observed.

  • Reaction Conditions: After the initial reaction subsides, stir the mixture at room temperature for 8-12 hours.

  • Monitoring: Monitor the disappearance of the starting material by GC-MS.

  • Work-up: Filter the reaction mixture through a pad of celite to remove excess zinc. Dilute the filtrate with water and extract with diethyl ether (3x).

  • Purification: Combine the organic layers and wash carefully with saturated NaHCO3 solution until effervescence ceases, then wash with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting crude oil by fractional distillation or column chromatography to yield the fluorinated allylic alcohol.

Application 3: Synthesis of Novel Fluorinated Heterocycles

Fluorinated heterocycles are of significant interest in medicinal chemistry.[4][10][11][12] The polyfunctional nature of this building block makes it an attractive precursor for cyclization reactions. For instance, after conversion of the alcohol to an amine, intramolecular nucleophilic substitution could potentially lead to the formation of a fluorinated pyrrolidine derivative.

Proposed Pathway to a Fluorinated Pyrrolidine:

A Starting Alcohol B Tosylation/ Mesylation A->B C Azide Substitution (NaN3) B->C D Reduction to Amine (e.g., H2, Pd/C) C->D E Intramolecular Cyclization (Base) D->E F Fluorinated Pyrrolidine Derivative E->F

Caption: Multi-step synthesis of a potential fluorinated pyrrolidine derivative.

Protocol 3: Multi-step Synthesis of a Fluorinated Pyrrolidine

  • Step 1: Synthesis of 1-amino-4-chloro-2,5-dibromo-4,5,5-trifluoropentane

    • Prepare the corresponding azide as described in Protocol 1.

    • To a solution of the azide (1.0 eq) in methanol, add a catalytic amount of 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the azide is fully consumed.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.

  • Step 2: Intramolecular Cyclization

    • Dissolve the crude amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

    • Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The intramolecular SN2 reaction should displace one of the bromine atoms.

    • Monitor the formation of the cyclized product by LC-MS.

    • Quench the reaction carefully with water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by column chromatography to isolate the fluorinated pyrrolidine derivative.

Conclusion

This compound represents a promising, albeit underexplored, building block for the synthesis of novel fluorinated compounds. Its multiple, orthogonally reactive functional groups provide a platform for diverse synthetic transformations, including nucleophilic substitutions, dehalogenative alkene formation, and the construction of complex heterocyclic systems. The protocols outlined in this guide are intended to stimulate further research into the applications of this versatile molecule in drug discovery and materials science. As with any new reagent, careful optimization and characterization of all intermediates and final products are essential.

References

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experimental protocols using 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Therefore, this guide adopts the perspective of a senior application scientist to provide a predictive framework for its use. The protocols and applications described herein are constructed based on the established principles of organic chemistry and the known reactivity of the molecule's constituent functional groups. This document is intended to serve as an expert-level, theoretical guide for researchers initiating work with this and structurally similar polyhalogenated alkanols.

Section 1: Core Characteristics and Safety Profile

Before any experimental work, a thorough understanding of the reagent's properties and handling requirements is paramount.

Physicochemical Data Summary

The fundamental properties of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol are summarized below. This data is aggregated from chemical supplier information.[1][2][3]

PropertyValueSource
CAS Number 757-04-0[1]
Molecular Formula C₅H₆Br₂ClF₃O[1]
Molecular Weight 334.36 g/mol [1]
Physical State Solid[4]
Purity Typically ≥96%[1]
Safety and Handling

A specific Safety Data Sheet (SDS) for this exact compound is not universally available. However, based on data from structurally related polyhalogenated compounds, a stringent safety protocol is required.[5][6][7]

  • General Hazards : Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[8] Causes skin and serious eye irritation.[7]

  • Personal Protective Equipment (PPE) : Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves (consider double-gloving), and chemical safety goggles or a face shield.[7]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

  • Incompatible Materials : Avoid strong oxidizing agents and strong bases, which can initiate unpredictable and potentially vigorous reactions.[5]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter the environment.[6]

Section 2: Analysis of Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its dense and varied functionalization. The reactivity of each site can be selectively addressed based on the chosen reaction conditions.

Caption: Predicted reactivity pathways for the title compound.

The Primary Alcohol (-CH₂OH)

The primary alcohol is a versatile handle for a wide range of transformations.

  • Oxidation : The alcohol can be oxidized to an aldehyde using mild reagents like Pyridinium Chlorochromate (PCC) or by Swern or Dess-Martin periodinane oxidations. Stronger oxidants (e.g., KMnO₄, Jones reagent) will likely yield the corresponding carboxylic acid.

  • Esterification & Etherification : Standard Fischer esterification (acid catalyst, parent carboxylic acid) or reaction with acyl chlorides can form esters. It can be converted to an ether via the Williamson ether synthesis, which involves deprotonation with a strong base (like NaH) followed by reaction with an alkyl halide.

  • Activation/Conversion to Leaving Group : The hydroxyl group can be converted into a better leaving group, such as a tosylate (TsCl, pyridine) or mesylate (MsCl, Et₃N), preparing the molecule for subsequent nucleophilic substitution reactions at the C1 position.

The Halogenated Carbon Skeleton

The reactivity of the C-X bonds is governed by bond strength (C-Br < C-Cl < C-F) and steric hindrance.[9]

  • C2-Br Bond : This is the most likely site for nucleophilic substitution among the halogens. Being a secondary bromide, it can undergo both Sₙ1 and Sₙ2 reactions. The choice of solvent and nucleophile is critical. Polar aprotic solvents (e.g., DMF, DMSO) and strong, non-bulky nucleophiles will favor the Sₙ2 pathway. Polar protic solvents (e.g., water, ethanol) can promote Sₙ1 reactions via a carbocation intermediate.[9]

  • C4-Cl and C5-Br Bonds : These sites are significantly more sterically hindered and electronically deactivated by the adjacent fluorine atoms. The C-F bonds are exceptionally strong and generally unreactive towards nucleophilic substitution.[10] Therefore, substitution at C4 and C5 is predicted to be difficult under standard conditions.

  • Elimination Reactions : The presence of hydrogens on C3 allows for the possibility of elimination reactions (E1/E2) when treated with a strong, non-nucleophilic base (e.g., DBU, t-BuOK), potentially forming an alkene. This would likely compete with substitution reactions.[11]

Section 3: Experimental Application Notes and Protocols

The following protocols are hypothetical, detailed procedures designed for researchers to adapt. All reactions must be performed in a fume hood with appropriate PPE.

Protocol 3.1: Selective Oxidation to 4-Chloro-2,5-dibromo-4,5,5-trifluoropentanal
  • Principle : This protocol uses Dess-Martin Periodinane (DMP), a mild oxidant that selectively converts the primary alcohol to an aldehyde with high yield and minimal side products, operating at room temperature.

  • Materials :

    • This compound (1 eq.)

    • Dess-Martin Periodinane (1.1 eq.)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Sodium thiosulfate (Na₂S₂O₃)

    • Magnesium sulfate (MgSO₄), anhydrous

    • Round-bottom flask, magnetic stirrer, nitrogen inlet.

  • Step-by-Step Methodology :

    • Dissolve this compound (e.g., 3.34 g, 10 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin Periodinane (4.66 g, 11 mmol) to the stirred solution in one portion.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification :

    • Quench the reaction by adding a saturated NaHCO₃ solution (50 mL) and a 10% aqueous solution of Na₂S₂O₃ (50 mL). Stir vigorously for 15 minutes until the solution is clear.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude aldehyde.

    • Purify the crude product via flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

  • Characterization :

    • ¹H NMR : Expect the disappearance of the alcohol proton and the triplet corresponding to the -CH₂OH protons, and the appearance of a new aldehyde proton signal (~9-10 ppm).

    • IR Spectroscopy : Look for the appearance of a strong C=O stretch at ~1720-1740 cm⁻¹ and the disappearance of the broad O-H stretch from the starting material.

  • Causality and Insights : DMP is chosen over other methods like Swern oxidation to avoid the use of cryogenic temperatures and the foul odor of dimethyl sulfide. The bicarbonate/thiosulfate quench is essential to neutralize the acetic acid byproduct and reduce the excess periodinane.[12]

Protocol 3.2: Sₙ2 Displacement of the C2-Bromide with Azide
  • Principle : This protocol demonstrates a classic Sₙ2 reaction, introducing a nitrogen-containing functional group. The azide can later be reduced to a primary amine, a key functional group in many pharmaceuticals.[13]

  • Materials :

    • This compound (1 eq.)

    • Sodium azide (NaN₃) (1.5 eq.)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Deionized water

  • Step-by-Step Methodology :

    • In a round-bottom flask, dissolve the starting alcohol (3.34 g, 10 mmol) in anhydrous DMF (50 mL).

    • Add sodium azide (0.98 g, 15 mmol) to the solution. Caution: Sodium azide is highly toxic.

    • Heat the reaction mixture to 50-60 °C and stir under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours.

  • Work-up and Purification :

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (200 mL).

    • Extract the aqueous phase with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash thoroughly with water (4 x 100 mL) to remove DMF, followed by a final wash with brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude 2-azido compound by flash column chromatography.

  • Characterization :

    • IR Spectroscopy : A sharp, strong characteristic azide (N₃) stretch should appear around 2100 cm⁻¹.

    • ¹³C NMR : Expect a significant upfield shift for the C2 carbon upon substitution of bromine with the azide group.

  • Causality and Insights : DMF is an ideal polar aprotic solvent for Sₙ2 reactions as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), increasing the nucleophile's reactivity.[9] A moderate temperature is used to provide sufficient activation energy without promoting significant elimination side reactions.

Workflow_Decision start Target Reaction at C2? sub Substitution (Sₙ1 / Sₙ2) start->sub Yes elim Elimination (E1 / E2) start->elim No, form C=C bond sn2_cond Strong, non-bulky nucleophile Polar aprotic solvent (DMF, DMSO) sub->sn2_cond Sₙ2 Desired e2_cond Strong, bulky base (t-BuOK) Higher temperature elim->e2_cond E2 Desired

Caption: Decision workflow for targeting the C2 position.

Section 4: Potential Applications in Drug Discovery

Halogenated organic compounds, particularly those containing fluorine, are of immense interest in medicinal chemistry.[14] The trifluoromethyl group (-CF₃) is a common feature in modern pharmaceuticals, valued for its ability to increase metabolic stability and binding affinity.[15]

  • Scaffold for Combinatorial Chemistry : The title compound is a versatile starting material. The orthogonal reactivity of its functional groups (alcohol vs. secondary bromide) allows for sequential modification. One could first modify the alcohol, then perform a substitution at the C2 position, generating a small library of related compounds for screening. Multi-component reactions could further enhance this diversity.[16]

  • Synthesis of Bioactive Analogues : Researchers could use this building block to introduce a polyhalogenated pentanol side chain onto an existing pharmacophore. This can probe structure-activity relationships (SAR) related to lipophilicity and steric bulk. For example, the alcohol could be used to displace a leaving group on a heterocyclic core common in kinase inhibitors.

  • Development of Novel Antivirals or Antifungals : Many halogenated nucleoside analogues exhibit potent antiviral activity. The aldehyde derived from Protocol 3.1 could be used in a Wittig-type reaction to build a carbon chain, which could then be elaborated into a complex acyclic nucleoside analogue.

By providing multiple reaction sites with distinct predictabilities, this compound represents a valuable, albeit under-documented, tool for the medicinal chemist's arsenal.

References

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Application Notes and Protocols for Catalytic Reactions with 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential catalytic applications of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol, a polyhalogenated and fluorinated aliphatic alcohol. Due to its unique structural complexity, featuring a primary alcohol, vicinal dibromides, a chloro substituent, and a trifluoromethyl group, this molecule presents a versatile platform for a range of catalytic transformations. This document outlines detailed application notes and protocols for key catalytic reactions, including selective oxidation of the primary alcohol, chemoselective dehalogenation, and palladium-catalyzed cross-coupling reactions. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility. This guide is intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to leverage the synthetic potential of this intricate building block.

Introduction: The Synthetic Potential of a Multifunctional Building Block

This compound is a synthetically intriguing molecule possessing a high density of functional groups with orthogonal reactivity. The presence of multiple halogen atoms with varying C-X bond strengths (C-Br vs. C-Cl vs. C-F) opens avenues for selective transformations, while the primary alcohol provides a handle for oxidation or further functionalization. The trifluoromethyl group can significantly influence the molecule's electronic properties, reactivity, and ultimately the biological activity of its derivatives.[1] This guide explores the catalytic pathways to unlock the synthetic utility of this compound, providing detailed protocols and mechanistic insights.

Catalytic Oxidation of the Primary Alcohol

The selective oxidation of the primary alcohol in this compound to either the corresponding aldehyde or carboxylic acid is a foundational transformation. The choice of catalyst and reaction conditions is critical to prevent over-oxidation and undesired side reactions involving the halogen substituents.

Selective Oxidation to the Aldehyde

The synthesis of the corresponding aldehyde, 4-Chloro-2,5-dibromo-4,5,5-trifluoropentanal, requires a mild and selective catalytic system to avoid oxidation of the sensitive C-Br and C-Cl bonds. A TEMPO-based catalytic system is a well-established and highly chemoselective method for the oxidation of primary alcohols to aldehydes.[2][3]

Causality of Experimental Choices:

  • Catalyst System: The use of a (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) radical in combination with a stoichiometric oxidant like N-chlorosuccinimide (NCS) or diperiodatoargentate(III) provides a mild and highly selective oxidation of primary alcohols. The bulky nature of the TEMPO radical minimizes side reactions.

  • Co-oxidant: Sodium hypochlorite (NaOCl) is a common and inexpensive co-oxidant for TEMPO-catalyzed oxidations. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is often necessary for reactions in biphasic systems.

  • Solvent: A biphasic solvent system, such as dichloromethane (DCM) and water, is often employed to facilitate product extraction and separation from the aqueous oxidant solution.

  • Temperature: The reaction is typically run at low temperatures (0 °C to room temperature) to enhance selectivity and minimize decomposition of the starting material and product.

Experimental Protocol: TEMPO-Catalyzed Oxidation

  • To a stirred solution of this compound (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C, add an aqueous solution of sodium bicarbonate (2.0 equiv).

  • Add TEMPO (0.1 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv) to the biphasic mixture.

  • Slowly add a freshly prepared aqueous solution of sodium hypochlorite (1.2 equiv, ~10-13% available chlorine) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

Data Presentation:

EntryCatalyst SystemCo-oxidantSolventTemp (°C)Yield (%)
1TEMPO/TBABNaOClDCM/H₂O085-95
2AZADO/NaOClNaOClMeCNRT80-90

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Catalytic Oxidation cluster_workup Workup and Purification start Dissolve Substrate in DCM add_bicarb Add aq. NaHCO₃ start->add_bicarb cool Cool to 0 °C add_bicarb->cool add_catalysts Add TEMPO and TBAB cool->add_catalysts add_oxidant Add aq. NaOCl dropwise add_catalysts->add_oxidant monitor Monitor by TLC/GC-MS add_oxidant->monitor separate Separate Layers monitor->separate Reaction Complete extract Extract Aqueous Layer separate->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Isolated Aldehyde purify->product

Caption: Workflow for TEMPO-catalyzed oxidation.

Oxidation to the Carboxylic Acid

For the synthesis of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentanoic acid, a more potent catalytic system is required. Ruthenium-based catalysts, in the presence of a co-oxidant, are effective for the oxidation of primary alcohols to carboxylic acids.[4]

Experimental Protocol: Ruthenium-Catalyzed Oxidation

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3 v/v/v).

  • Add sodium periodate (4.0 equiv) to the solution.

  • Add ruthenium(III) chloride hydrate (0.02 equiv) to the vigorously stirred mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Chemoselective Catalytic Dehalogenation

The presence of both bromine and chlorine atoms allows for selective dehalogenation reactions, primarily targeting the weaker C-Br bonds. Catalytic hydrodehalogenation offers a clean and efficient method for the removal of halogen atoms.[5]

Selective Hydrodebromination

Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for hydrodehalogenation. The reactivity order for dehalogenation is typically C-I > C-Br > C-Cl, allowing for the selective removal of bromine in the presence of chlorine.[5]

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly active and reusable catalyst for hydrogenation and hydrodehalogenation reactions.

  • Hydrogen Source: Molecular hydrogen (H₂) is the most common and efficient hydrogen source. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed for safety and convenience.

  • Base: A base, such as triethylamine (Et₃N) or sodium acetate (NaOAc), is added to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing catalyst deactivation and acid-catalyzed side reactions.

  • Solvent: Protic solvents like ethanol or methanol are commonly used for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrodebromination

  • To a solution of this compound (1.0 equiv) in ethanol (0.1 M), add triethylamine (2.2 equiv).

  • Carefully add 10% Palladium on carbon (5 mol %) to the solution.

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure).

  • Stir the reaction vigorously at room temperature and monitor by GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, 4-chloro-4,5,5-trifluoropentan-1-ol.

  • Purify by distillation or column chromatography if necessary.

Data Presentation:

EntryCatalystH₂ SourceBaseSolventProductYield (%)
110% Pd/CH₂ (1 atm)Et₃NEtOHMonodebrominated90-98
210% Pd/CH₂ (1 atm)NaOAcMeOHMonodebrominated85-95

Reaction Pathway Diagram:

G substrate This compound catalyst 10% Pd/C, H₂, Et₃N EtOH, RT substrate->catalyst product 4-Chloro-4,5,5-trifluoropentan-1-ol catalyst->product

Caption: Selective hydrodebromination pathway.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds in this compound serve as valuable handles for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a versatile method for this purpose.[6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide. The higher reactivity of the C-Br bond compared to the C-Cl bond should allow for selective coupling at the bromine-substituted positions.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used.

  • Ligand: The choice of phosphine ligand is crucial for catalyst stability and reactivity. For aliphatic bromides, bulky, electron-rich ligands like tricyclohexylphosphine (PCy₃) or SPhos can be effective.

  • Base: A base is required to activate the organoboron reagent and facilitate the transmetalation step. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic substrate and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Add a palladium pre-catalyst, such as Pd(PPh₃)₄ (5 mol %).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene and water (4:1 v/v, 0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions substrate This compound pd_catalyst Pd(0) Catalyst substrate->pd_catalyst boronic_acid Ar-B(OH)₂ boronic_acid->pd_catalyst base Base (e.g., K₂CO₃) base->pd_catalyst product Coupled Product pd_catalyst->product Suzuki-Miyaura Coupling ligand Phosphine Ligand ligand->pd_catalyst solvent Solvent (Toluene/H₂O) solvent->product temperature Heat (80-100 °C) temperature->product

Caption: Key components of the Suzuki-Miyaura coupling.

Asymmetric Catalysis Considerations

The presence of chiral centers at C2 and C4 in this compound makes it a valuable substrate for asymmetric synthesis. Catalytic methods can be employed for the enantioselective synthesis of this molecule or for its use in diastereoselective reactions.

Potential for Asymmetric Synthesis

The synthesis of enantiomerically pure this compound could potentially be achieved through the asymmetric reduction of a corresponding prochiral ketone using a chiral catalyst, such as those based on ruthenium or rhodium with chiral ligands.[8]

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized building block with significant potential for the synthesis of complex molecules. The catalytic protocols outlined in this guide for oxidation, dehalogenation, and cross-coupling provide a foundation for researchers to explore the rich chemistry of this compound. The principles of chemoselectivity and the detailed experimental procedures are intended to facilitate the development of novel synthetic routes towards new pharmaceuticals, agrochemicals, and advanced materials.

References

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • ResearchGate. (2018). Oxidative β-Halogenation of Alcohols: A Concise and Diastereoselective Approach to Halohydrins. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). Catalytic Oxidation of Carbon–Halogen Bonds by Water with H2 Liberation. Retrieved from [Link]

  • JACS Au. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. Retrieved from [Link]

  • ResearchGate. (2025). Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild Catalytic Conditions. Retrieved from [Link]

  • Chemical Communications. (n.d.). Asymmetric catalytic synthesis of chiral deuterated compounds. Retrieved from [Link]

  • ACS Catalysis. (n.d.). Photocatalytic Dehalogenation of Vicinal Dibromo Compounds Utilizing Sexithiophene and Visible-Light Irradiation. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2024). A FACILE, SELECTIVE AEROBIC OXIDATION OF ALCOHOLS OVER COMMERCIAL ACTIVATED CARBON. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • PMC. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. Retrieved from [Link]

  • NIH. (2022). Selective Aerobic Oxidation of Alcohols in Low Melting Mixtures and Water and Use for Telescoped One‐Pot Hybrid Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Haloalkane. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • YouTube. (2021). Alkenes to Alkanes, Part 1: Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Retrieved from [Link]

  • Sci-Hub. (n.d.). Conversion of Alkyl Chlorides to Bromides, Selective Reactions of Mixed Bromochloroalkanes, and Halogen Exchange. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • PubMed. (2011). Visible-light photoredox catalysis: dehalogenation of vicinal dibromo-, α-halo-, and α,α-dibromocarbonyl compounds. Retrieved from [Link]

  • Beilstein Journals. (2018). Progress in copper-catalyzed trifluoromethylation. Retrieved from [Link]

  • YouTube. (2021). Asymmetric Synthesis: With chiral substrate & With chiral auxiliary. Retrieved from [Link]

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  • PMC. (2025). Asymmetric photoreactions catalyzed by chiral ketones. Retrieved from [Link]

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  • ResearchGate. (n.d.). Cooperative Trifluoromethyl Group and Catalyst‐Enabled Regioselective 3,4‐Functionalization of Unsymmetric β‐CF3‐1,3‐enynes via C–H Bond Activation. Retrieved from [Link]

  • Catalytic Hydrodehalogenation Reactions. (n.d.). Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

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Introduction: A Multifunctional Building Block for Advanced Polymer Architectures

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol in the synthesis of advanced functional polymers.

This compound is a unique, highly functionalized molecule poised to be of significant interest in the field of polymer chemistry. Its structure, featuring a primary alcohol, two bromine atoms, a chlorine atom, and a trifluoromethyl group, offers multiple reactive sites. This allows for its versatile application as an initiator in various polymerization techniques, leading to the synthesis of polymers with tailored architectures and functionalities. The presence of halogens and fluorine imparts desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and low surface energy.[]

This guide provides a comprehensive overview of the potential applications of this compound in polymer synthesis, with a focus on two major polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Polymerization (ROP). Detailed protocols, mechanistic insights, and characterization strategies are presented to enable researchers to harness the full potential of this versatile building block.

Key Structural Features and Their Implications in Polymer Synthesis

The utility of this compound as a tool in polymer synthesis stems from its distinct functional groups:

  • Primary Hydroxyl Group (-OH): This group can act as an initiating site for ring-opening polymerization of cyclic monomers like lactones and lactides.[2][3] It can also be used for post-polymerization modifications.

  • Bromo and Chloro Groups (-Br, -Cl): These halogens, particularly the bromine atoms, are excellent initiating sites for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).[4][5] The difference in reactivity between bromine and chlorine can also be exploited for sequential polymerization.

  • Trifluoromethyl Group (-CF3) and Fluorine Atoms (-F): The incorporation of fluorine imparts unique properties to the resulting polymers, including high thermal stability, chemical resistance, hydrophobicity, and low surface energy.[6]

  • Halogen Bonding Potential: The presence of multiple halogens on the polymer chain ends can facilitate supramolecular assembly through halogen bonding, an interaction that is gaining attention for the development of smart and functional materials.[7][8][9]

Application I: Functional Initiator for Atom Transfer Radical Polymerization (ATRP)

The presence of activated alkyl halide functionalities makes this compound a prime candidate for an initiator in Atom Transfer Radical Polymerization (ATRP). ATRP is a robust and versatile controlled radical polymerization method that allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.[10] In this application, the bromine atoms of this compound can initiate the polymerization of a wide range of vinyl monomers. The hydroxyl group will be located at one end of the resulting polymer chain, providing a site for further functionalization.[11]

Mechanistic Rationale

ATRP is based on a reversible equilibrium between active propagating radicals and dormant species, catalyzed by a transition metal complex (commonly copper-based).[4][10] The polymerization is initiated from an alkyl halide, in this case, this compound. The C-Br bond is weaker and more readily activated than the C-Cl bond, making it the primary initiation site.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_deactivation Deactivation Initiator R-Br (this compound) Radical R• + Cu(II)L_nBr Initiator->Radical k_act Catalyst Cu(I)L_n Propagating_Radical P_n• Radical->Propagating_Radical k_p Monomer M Dormant_Species P_n-Br + Cu(I)L_n Propagating_Radical->Dormant_Species k_deact Dormant_Species->Propagating_Radical k_act Cu(II)L_nBr Cu(II)L_nBr

Figure 1: General workflow for ATRP initiated by a halogenated compound.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) with a hydroxyl end-group using this compound as the initiator.

Materials:

ReagentM.W. ( g/mol )Amount (mg/mmol)Purpose
This compound334.3633.4 mg (0.1 mmol)Initiator
Methyl Methacrylate (MMA)100.121.0 g (10 mmol)Monomer
Copper(I) Bromide (CuBr)143.4514.3 mg (0.1 mmol)Catalyst
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)173.3017.3 mg (0.1 mmol)Ligand
Anisole108.142 mLSolvent

Procedure:

  • Monomer Purification: Pass methyl methacrylate through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and a magnetic stir bar. Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.

  • Addition of Reagents: Under an argon atmosphere, add anisole (1 mL), MMA (1.0 g, 10 mmol), and PMDETA (17.3 mg, 0.1 mmol) via syringe. Stir the mixture until the copper complex forms (a colored solution).

  • Initiator Addition: In a separate vial, dissolve this compound (33.4 mg, 0.1 mmol) in anisole (1 mL). Add this solution to the reaction flask via syringe to start the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C. Allow the reaction to proceed for the desired time (e.g., 4-8 hours). Monitor the reaction progress by taking samples periodically for ¹H NMR analysis to determine monomer conversion.

  • Termination: To quench the polymerization, open the flask to air and add a small amount of tetrahydrofuran (THF).

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with cold methanol, and dry under vacuum at 40°C to a constant weight.

Characterization:

  • ¹H NMR: To determine monomer conversion and confirm the incorporation of the initiator fragment.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn) and dispersity (Đ = Mw/Mn) of the polymer.

Application II: Functional Initiator for Ring-Opening Polymerization (ROP)

The primary alcohol of this compound serves as an excellent initiating site for the ring-opening polymerization of cyclic esters, such as ε-caprolactone.[3] This method yields aliphatic polyesters with a halogenated and fluorinated end-group, which can be valuable for creating functional biomaterials or polymers with unique surface properties.

Mechanistic Rationale

The ROP of ε-caprolactone can be catalyzed by various compounds, with tin(II) octoate (Sn(Oct)₂) being one of the most common and efficient catalysts. The polymerization proceeds via a coordination-insertion mechanism. The alcohol initiator, in this case, this compound, attacks the carbonyl carbon of the monomer, which is activated by coordination to the tin catalyst.[12]

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-OH (this compound) Activated_Complex [Monomer-Catalyst-Initiator] Complex Initiator->Activated_Complex Catalyst Sn(Oct)₂ Monomer ε-Caprolactone Growing_Chain R-O-[Polymer]-OH Activated_Complex->Growing_Chain Ring Opening Growing_Chain->Growing_Chain + Monomer

Figure 2: Simplified workflow for ROP of ε-caprolactone initiated by an alcohol.

Experimental Protocol: ROP of ε-Caprolactone

This protocol details the synthesis of poly(ε-caprolactone) (PCL) with a 4-chloro-2,5-dibromo-4,5,5-trifluoropentyl end-group.

Materials:

ReagentM.W. ( g/mol )Amount (mg/mmol)Purpose
This compound334.3633.4 mg (0.1 mmol)Initiator
ε-Caprolactone114.141.14 g (10 mmol)Monomer
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)405.124.1 mg (0.01 mmol)Catalyst
Toluene92.145 mLSolvent

Procedure:

  • Drying of Glassware: All glassware should be dried in an oven at 120°C overnight and cooled under a stream of argon.

  • Reaction Setup: To a dry Schlenk flask under argon, add this compound (33.4 mg, 0.1 mmol), ε-caprolactone (1.14 g, 10 mmol), and toluene (5 mL).

  • Catalyst Addition: Add tin(II) octoate (4.1 mg, 0.01 mmol) to the reaction mixture.

  • Polymerization: Immerse the flask in a preheated oil bath at 110°C and stir for 12-24 hours. The progress of the polymerization can be monitored by ¹H NMR.

  • Termination and Purification: Cool the reaction to room temperature and dilute with dichloromethane (DCM). Precipitate the polymer by adding the solution to a large volume of cold methanol.

  • Isolation and Drying: Filter the polymer, wash with cold methanol, and dry in a vacuum oven at room temperature until a constant weight is achieved.

Characterization:

  • ¹H NMR and ¹⁹F NMR: To confirm the structure of the polymer and the presence of the end-group.

  • GPC: To determine the molecular weight and dispersity of the PCL.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To verify the end-group and the repeating unit mass.

Conclusion

This compound is a highly versatile molecule with significant potential in advanced polymer synthesis. Its unique combination of a primary alcohol and multiple halogen atoms allows for its use as a functional initiator in both ATRP and ROP, enabling the creation of a wide range of novel polymer architectures. The incorporation of this building block introduces fluorine and additional halogens into the polymer structure, which can impart desirable properties such as thermal stability, chemical resistance, and unique surface characteristics. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in the development of next-generation functional materials.

References

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Application Note & Protocols: A Tiered Approach to the Biological Activity Screening of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol is a structurally complex aliphatic alcohol characterized by a high degree of halogenation. The presence of multiple halogen atoms (Cl, Br, F) on a short carbon chain is a hallmark of many potent bioactive molecules, suggesting this compound could possess significant, yet uncharacterized, biological effects.[1][2][3] Halogenation can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets, making such compounds prime candidates for drug discovery.[3]

Given the novelty of this compound, a systematic, tiered screening approach is essential to efficiently profile its biological activity. This guide provides a series of robust, validated protocols designed to first establish a foundational understanding of its cytotoxicity and antimicrobial potential (Tier 1), before proceeding to a more hypothesis-driven investigation of its possible mechanisms of action, such as enzyme inhibition (Tier 2).

The protocols herein are designed for researchers in drug development and chemical biology, providing not only step-by-step instructions but also the scientific reasoning behind key experimental choices.

Compound Handling, Safety, and Solution Preparation

2.1. Safety Precautions Halogenated organic compounds require careful handling.[4][5][6] Many are toxic upon inhalation or skin contact and may be suspected carcinogens.[4][7]

  • Engineering Controls: Always handle the neat compound and concentrated solutions inside a certified chemical fume hood to prevent inhalation of vapors.[5][6]

  • Personal Protective Equipment (PPE): Wear a lab coat, splash-proof chemical goggles, and double-nitrile gloves at all times.[5][7] Nitrile gloves offer protection, but breakthrough times can be short for some halogenated solvents; inspect gloves frequently and change them immediately upon suspected contact.[7]

  • Waste Disposal: Dispose of all waste containing the compound in a dedicated "Halogenated Organic Waste" container, following institutional guidelines.[5][6][7] Do not dispose of down the drain.[5][6]

2.2. Protocol: Preparation of Stock Solutions Accurate and consistent preparation of stock solutions is critical for reproducible results.[8][9] Dimethyl sulfoxide (DMSO) is a common solvent for initial screening due to its broad solvency and compatibility with most cell-based assays at low final concentrations (<0.5%).

Objective: To prepare a high-concentration primary stock solution (e.g., 50 mM) of the test compound in DMSO.

Materials:

  • This compound (assume MW = 381.3 g/mol for calculation)

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance

  • Amber glass vial with PTFE-lined cap

  • Calibrated pipettes

Procedure:

  • Calculate the mass of the compound required. For 1 mL of a 50 mM stock:

    • Mass (g) = 0.050 mol/L * 0.001 L * 381.3 g/mol = 0.01907 g (19.07 mg)

  • Tare an amber glass vial on an analytical balance. Carefully weigh 19.07 mg (or a similar accurately recorded amount) of the compound into the vial.

  • Inside a fume hood, add slightly less than 1 mL of anhydrous DMSO.

  • Cap the vial securely and vortex or sonicate gently until the compound is fully dissolved.

  • Add DMSO to reach the final calculated volume (1 mL). Mix thoroughly.

  • Label the vial clearly with the compound name, concentration, solvent, date, and your initials.[8]

  • Prepare small-volume aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Tier 1 Screening: Foundational Bioactivity

The first tier aims to answer two fundamental questions: Is the compound toxic to mammalian cells, and does it have any effect on microbial growth?

Eukaryotic Cytotoxicity: MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10][11] It measures the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11]

Workflow Diagram: Tiered Screening Strategy

G cluster_0 Compound Preparation cluster_1 Tier 1: Foundational Screening cluster_2 Tier 2: Hypothesis-Driven Screening Compound Test Compound (this compound) StockSol Prepare 50 mM Stock in DMSO Compound->StockSol Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) on Mammalian Cells StockSol->Cytotoxicity Broad Activity Antimicrobial Protocol 2: Antimicrobial Assay (MIC) vs. Bacteria & Fungi StockSol->Antimicrobial Broad Activity EnzymeAssay Protocol 3: Enzyme Inhibition Assay (e.g., Protease) Cytotoxicity->EnzymeAssay Informs concentration selection

Caption: A tiered workflow for screening the novel compound.

Protocol 1: Cytotoxicity Assessment via MTT Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound on a representative mammalian cell line (e.g., HeLa or HEK293).

Materials:

  • HeLa cells (or other chosen adherent cell line)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well, flat-bottom, clear tissue culture plates

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[12]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS.

  • Multi-channel pipette and plate reader (570 nm absorbance).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Dilution: Prepare a serial dilution series of the test compound in complete medium. Start from a high concentration (e.g., 100 µM) and perform 1:2 or 1:3 dilutions. Also prepare a "vehicle control" containing the highest concentration of DMSO used in the dilutions (e.g., 0.2%) and a "medium only" control for background.

  • Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared compound dilutions (including controls) to the respective wells in triplicate.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 12 mM (5 mg/mL) MTT stock solution to each well.[12] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[12][13]

  • Solubilization: Carefully remove the medium containing MTT.[12] Add 100 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.[12]

  • Measurement: Read the absorbance at 540-590 nm using a plate reader.[10][12]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Abs_sample / Abs_vehicle_control) * 100.

    • Plot % Viability vs. log[Compound Concentration] and use non-linear regression to determine the IC50 value.

Table 1: Example Cytotoxicity Data Presentation

Cell LineCompoundIC50 (µM) [48h]
HeLaThis compound12.5 ± 1.8
HEK293This compound28.1 ± 3.2
Doxorubicin(Positive Control)0.8 ± 0.1
Antimicrobial Activity: Broth Microdilution Assay

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[14][15][16]

Protocol 2: MIC Determination by Broth Microdilution

Objective: To determine the MIC of the test compound against a panel of representative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans).

Materials:

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well, round-bottom microtiter plates

  • Spectrophotometer (600 nm)

  • Plate shaker/incubator

Procedure:

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the culture in fresh broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[17]

  • Compound Dilution: In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of a 2X starting concentration of the test compound (e.g., 256 µg/mL) to the first column. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10.[17] Discard the final 100 µL from column 10.

  • Inoculation: Add 10 µL of the standardized inoculum to each well (columns 1-11). Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no compound, no inoculum).[18]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria, or 24-48 hours for fungi, with gentle shaking.[14]

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible growth (i.e., no turbidity) is observed by eye.[14][16] This can be confirmed by reading the optical density (OD600) on a plate reader.

Table 2: Example Antimicrobial MIC Data Presentation

OrganismTypeCompoundMIC (µg/mL)
E. coliGram-negativeThis compound>128
S. aureusGram-positiveThis compound16
C. albicansFungusThis compound64
Ciprofloxacin(Control)S. aureus0.5

Tier 2 Screening: Mechanistic Exploration

If Tier 1 results show interesting activity (e.g., cytotoxicity in the low micromolar range), Tier 2 aims to explore a plausible mechanism. The electrophilic nature of halogenated compounds makes them potential inhibitors of enzymes, particularly those with nucleophilic residues (like serine or cysteine) in their active sites, such as proteases.[19]

Diagram: Principle of a Colorimetric Protease Assay

G Protease Protease (Enzyme) Product Colored Product (Absorbance ↑) Protease->Product Cleavage Substrate Colorless Substrate Substrate->Protease Inhibitor Test Compound (Inhibitor) Inhibitor->Protease Binding/ Inhibition

Caption: Inhibition of protease activity reduces the formation of a colored product.

Protocol 3: Serine Protease (Trypsin) Inhibition Assay

Objective: To determine if the test compound can inhibit the activity of a model serine protease, trypsin.

Materials:

  • Trypsin from bovine pancreas

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • 96-well, flat-bottom, clear plate

  • Plate reader (405 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock of Trypsin in 1 mM HCl. Dilute further in assay buffer for the working solution.[20]

    • Prepare a stock solution of L-BAPNA in DMSO and dilute in assay buffer for the working solution (e.g., 1 mM final concentration).[20]

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (total volume 200 µL):

    • Test Wells: 140 µL Assay Buffer, 20 µL test compound dilution, 20 µL Trypsin solution.

    • Enzyme Control (100% Activity): 160 µL Assay Buffer, 20 µL Trypsin solution.

    • Inhibitor Control (Compound Absorbance): 160 µL Assay Buffer, 20 µL test compound dilution.

    • Blank (Substrate Spontaneous Hydrolysis): 180 µL Assay Buffer.

  • Pre-incubation: Add the test compound and enzyme to the wells. Mix and pre-incubate for 10-15 minutes at 37°C to allow for potential binding.[21]

  • Reaction Initiation: Add 20 µL of the L-BAPNA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/Δtime) for each well.

    • Correct the rates by subtracting the blank rate.

    • Calculate the percent inhibition: % Inhibition = (1 - (Rate_test / Rate_enzyme_control)) * 100.

    • Plot % Inhibition vs. log[Compound Concentration] to determine the IC50.

Conclusion and Future Directions

This application note outlines a logical and efficient three-protocol cascade for the initial biological characterization of this compound. The Tier 1 assays provide a crucial baseline of cytotoxicity and antimicrobial activity, which guides the safe and relevant concentration ranges for subsequent mechanistic studies. The Tier 2 protease inhibition assay serves as a primary hypothesis-driven experiment based on the compound's chemical structure.

Positive results ("hits") from this screening cascade would warrant further investigation, including screening against a broader panel of cell lines or microbial strains, exploring different enzyme classes, and ultimately, initiating structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

References

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (n.d.). Google Cloud.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • MTT assay protocol. (n.d.). Abcam.
  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
  • Assay for Protealysin-like Protease Inhibitor Activity. (2022). Bio-protocol.
  • Application Notes and Protocols: Development of a Protease Inhibition Assay for Oscillamide B. (n.d.). Benchchem.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Broth microdilution. (n.d.). Wikipedia.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf.
  • Pierce Protease Assay Kit. (n.d.). Thermo Fisher Scientific.
  • Protease Assay™. (n.d.). G-Biosciences.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
  • Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. (n.d.). UNMC.
  • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center.
  • Broth Dilution Method for MIC Determination. (2013). Microbe Online.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • Drug stock solutions best practices?. (2018). ResearchGate.
  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). ResearchGate.
  • Lab Skills: Preparing Stock Solutions. (2021). YouTube.
  • Design, synthesis, and biological activity of novel halogenated sulfite compounds. (2025). ResearchGate.
  • Design, synthesis, and biological activity of novel halogenated sulfite compounds. (n.d.). PLOS One.
  • Identifying Bioaccumulative Halogenated Organic Compounds Using a Nontargeted Analytical Approach: Seabirds as Sentinels. (2025). ResearchGate.
  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2025). RSC Publishing.
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Application Notes and Protocols for 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol. As a polyhalogenated organic compound, this molecule presents a unique set of challenges that necessitate rigorous adherence to safety protocols to mitigate risks to personnel and the environment. The following application notes and protocols are synthesized from established best practices for handling halogenated and fluorinated chemicals, in the absence of a specific Safety Data Sheet (SDS) for this compound. The causality behind each recommendation is explained to foster a deeper understanding of the associated hazards.

Hazard Assessment and Chemical Profile

This compound is a complex molecule featuring multiple halogen atoms (chlorine, bromine, and fluorine) and a primary alcohol functional group. This combination dictates its reactivity and potential hazards.

Structural Features and Inferred Properties:

  • Polyhalogenation: The presence of chlorine, bromine, and fluorine atoms significantly influences the compound's physical and chemical properties. Halogenated organic compounds can exhibit moderate to high toxicity, and their persistence in the environment is a notable concern.[1][2][3]

  • Alcohol Group (-OH): The primary alcohol group can undergo typical reactions of alcohols, such as oxidation, esterification, and conversion to alkyl halides.[4][5] It also increases the potential for hydrogen bonding, which may affect its solubility.

  • C-X Bond Reactivity: The reactivity of the carbon-halogen bonds varies, with the C-Br bond being generally weaker and more susceptible to nucleophilic substitution than the C-Cl and C-F bonds.[6][7] The C-F bond is exceptionally strong, contributing to the overall stability of fluorinated compounds.[8]

  • Toxicity: While specific toxicological data is unavailable, it should be assumed that this compound is harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[2][9] Long-term exposure to some halogenated hydrocarbons can lead to organ toxicity.[10]

Table 1: Inferred Hazard Profile

Hazard ClassificationAnticipated RiskRationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.General property of many polyhalogenated organic compounds.[2][9]
Skin Corrosion/Irritation Causes skin irritation.Common for halogenated hydrocarbons.[10]
Eye Damage/Irritation Causes serious eye irritation.Assumed based on the presence of reactive functional groups.
Environmental Hazard Potentially persistent and harmful to aquatic life.Halogenated compounds can resist degradation in the environment.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.[10][11][12][13]

  • Hand Protection: Double-gloving with compatible chemical-resistant gloves is required. A recommended combination is a nitrile inner glove and a neoprene or Viton™ outer glove. Always consult the glove manufacturer's compatibility chart for halogenated organic compounds.[14]

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are essential to protect against splashes and potential vapor exposure.[11][12][15]

  • Body Protection: A flame-resistant lab coat, worn over long-sleeved clothing and long pants, is the minimum requirement. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or suit should be worn.[12][15]

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[16][17] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Handling Procedures and Experimental Protocols

Adherence to meticulous handling procedures is critical for the safe use of this compound.

General Handling
  • Work Area: All manipulations should be performed within a properly functioning chemical fume hood with a face velocity of 80-120 feet per minute.[16][17] The work area should be kept clean and free of clutter.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Spill Prevention: Use secondary containment (e.g., a tray) for all containers and experimental setups to contain any potential spills.[18]

Protocol for Weighing and Transferring
  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational.

  • Container Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Weighing: If weighing a solid form, do so in a tared, sealed container within the fume hood. For liquids, transfer volumetrically using a calibrated pipette or syringe.

  • Transfer: Transfer the compound carefully to the reaction vessel, avoiding splashes. Use a funnel for liquid transfers into narrow-necked containers.

  • Closure: Immediately and securely seal all containers after use.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.[19]

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[16]

  • Container: Keep the compound in its original, tightly sealed container. Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Segregation: This compound must be stored separately from incompatible materials.[16][20]

Table 2: Incompatibility Chart

Incompatible MaterialHazard of Interaction
Strong Oxidizing Agents Can lead to violent reactions, fire, or explosion.
Strong Bases May promote elimination reactions or hydrolysis of C-X bonds.
Reactive Metals (e.g., Na, K, Mg, Al) Can cause vigorous or explosive reactions.[2]
Acids May catalyze decomposition or other unwanted reactions.

DOT Diagram: Chemical Storage Segregation

StorageSegregation cluster_main Storage Area cluster_incompatible Store Separately Compound 4-Chloro-2,5-dibromo- 4,5,5-trifluoropentan-1-ol Oxidizers Strong Oxidizers Bases Strong Bases Metals Reactive Metals Acids Acids

Caption: Segregate this compound from incompatible chemicals.

Emergency Procedures

Prompt and correct response to emergencies is vital to minimize harm.

Spills
  • Minor Spill (<100 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (>100 mL or outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If the substance is volatile or poses an inhalation hazard, activate the fire alarm to initiate a building-wide evacuation.[21]

    • From a safe location, call emergency services and provide the chemical name, location, and approximate quantity of the spill.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: This compound is a halogenated organic waste and must be collected in a dedicated, labeled waste container separate from non-halogenated organic waste.[15][22]

  • Container: Use a chemically resistant container with a secure, tight-fitting lid. The container must be clearly labeled as "Hazardous Waste: Halogenated Organics" and list all contents.[16]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain.[17]

DOT Diagram: Waste Disposal Workflow

WasteDisposal A Generate Halogenated Waste B Collect in Dedicated, Labeled Container A->B Segregate C Store in Secondary Containment B->C Safe Storage D Contact EHS for Pickup C->D Request E Proper Disposal by Certified Vendor D->E Coordination

Caption: Workflow for the proper disposal of halogenated organic waste.

References

  • Chemical Storage Guidelines. Available at: [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials. AIChE. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions. Available at: [Link]

  • Halogenated Hydrocarbons. NC DOL. Available at: [Link]

  • PPE for Hazardous Chemicals. Canada Safety Training. Available at: [Link]

  • Haloalkanes and Haloarenes. Samagra. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • Hazardous waste segregation. Bucknell University. Available at: [Link]

  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. Available at: [Link]

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  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]

  • Spill Control/Emergency Response. EHSO Manual. Available at: [Link]

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  • Guidance For Hazard Determination. OSHA. Available at: [Link]

  • Physical properties of haloalkanes (video). Khan Academy. Available at: [Link]

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  • Hydrolytic instability of C-F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. PubMed. Available at: [Link]

  • Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. Available at: [Link]

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  • OSHA Hazard Communication Standard and OSHA Guidelines. CDC. Available at: [Link]

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  • Significant residual fluorinated alcohols present in various fluorinated materials. PubMed. Available at: [Link]

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  • Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol (CAS No. 757-04-0). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this complex fluorinated alcohol. Given its polyhalogenated structure and polar hydroxyl group, purification requires a nuanced approach. This guide provides troubleshooting FAQs and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this specific molecule?

A1: The purification of this compound presents a unique set of challenges stemming from its hybrid nature:

  • High Polarity from Hydroxyl Group: The alcohol functional group makes the molecule capable of strong hydrogen bonding, increasing its polarity and affinity for polar solvents and stationary phases.[1]

  • Lipophilic Halogenated Chain: The heavily halogenated five-carbon backbone (containing chlorine, bromine, and fluorine) imparts significant non-polar character.

  • Potential for Complex Impurity Profiles: Synthesis of such a molecule can result in a mixture of diastereomers, incompletely halogenated precursors, or byproducts from elimination reactions.

  • Recrystallization Difficulties: Fluorinated molecules are often notoriously difficult to crystallize.[2] The presence of multiple halogens and a flexible chain can frustrate crystal lattice formation, often leading to the compound "oiling out" of solution as an amorphous liquid instead of forming pure crystals.[3]

Q2: What are the likely impurities I should be trying to remove?

A2: Based on common synthetic routes for halogenated alcohols, potential impurities include:

  • Starting Materials: Unreacted pentanol or alkene precursors.

  • Incompletely Halogenated Analogs: Molecules missing one or more of the bromine, chlorine, or fluorine atoms.

  • Reaction Reagents & Byproducts: Residual acids (e.g., HBr, HCl), phosphorus-based reagents, or thionyl chloride byproducts.[4][5]

  • Elimination Products: Dehydration of the alcohol can lead to the formation of corresponding alkenes, especially under acidic or heated conditions.[6]

  • Residual Solvents: Solvents from the reaction workup (e.g., dichloromethane, diethyl ether, ethyl acetate).

Q3: How do I choose the best primary purification method?

A3: The choice depends on the scale of your reaction and the nature of the impurities. For a crude mixture of unknown composition, flash column chromatography is the most robust starting point. If you have a semi-pure solid, recrystallization may be more efficient. Use the decision tree below to guide your choice.

Purification_Decision_Tree start Crude Product State? is_solid Is the crude product a solid or a high-viscosity oil? start->is_solid is_liquid Is the crude product a low-viscosity liquid? is_solid->is_liquid No recrystallization Primary Method: Recrystallization Screening is_solid->recrystallization Yes chromatography Primary Method: Flash Column Chromatography is_liquid->chromatography Yes distillation Consider: Fractional Vacuum Distillation (for volatile impurities) is_liquid->distillation Consider as secondary step chromatography->recrystallization If fractions are solid & require further polishing recrystallization->chromatography If screening fails or purity is insufficient

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide & Detailed Protocols

This section provides detailed workflows and solutions to common problems encountered during purification.

Method 1: Flash Column Chromatography

This is the most universally applicable method for purifying complex mixtures of moderate polarity.[7] It separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.

  • TLC Analysis (Method Development):

    • Objective: To determine an appropriate solvent system (mobile phase).

    • Procedure: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate. Develop the plate in various solvent systems of increasing polarity (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).

    • Goal: Find a solvent system that gives your target compound an Rf value of ~0.3 and separates it clearly from impurities.

    • Scientist's Note: The hydroxyl group will cause the compound to "stick" to the silica. You will need a polar solvent like ethyl acetate or diethyl ether to move it up the plate.

  • Column Packing:

    • Procedure (Slurry Method): Choose an appropriately sized column. Fill it about one-third full with your chosen mobile phase (the less polar component, e.g., hexane). In a separate beaker, mix silica gel with the same solvent to form a milky, pourable slurry. Pour the slurry into the column, tapping the side gently to dislodge air bubbles. Open the stopcock to drain excess solvent, ensuring the silica bed settles evenly without cracks.

    • Trustworthiness: A well-packed column is critical for good separation. Cracks or channels in the silica bed will lead to poor resolution and cross-contamination of fractions.

  • Sample Loading:

    • Procedure (Wet Loading): Dissolve your crude product in a minimal amount of the mobile phase. Use a pipette to carefully apply the solution to the top of the silica bed.

    • Procedure (Dry Loading): If your compound has poor solubility in the mobile phase, dissolve it in a different, volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Expertise & Experience: Dry loading is often superior for compounds that are not highly soluble in the initial mobile phase. It leads to a sharper starting band and better separation.

  • Elution and Fraction Collection:

    • Procedure: Carefully add the mobile phase to the top of the column and apply pressure (using a flask bulb or compressed air). Begin collecting fractions. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.

    • Gradient Elution: It is often effective to start with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) to elute your target compound.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Analysis (Find Solvent System, Rf ~0.3) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute with Mobile Phase (Start with low polarity) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor monitor->elute Adjust solvent polarity if needed combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate assess 9. Assess Purity (NMR, GC-MS) evaporate->assess

Caption: Standard workflow for flash column chromatography.

  • Issue: The compound is not moving off the baseline (Rf = 0).

    • Solution: Your mobile phase is not polar enough. Increase the percentage of the polar solvent (e.g., ethyl acetate). For very polar compounds, a small amount of methanol (1-2%) can be added.

  • Issue: All spots run to the top of the TLC plate (Rf = 1).

    • Solution: Your mobile phase is too polar. Decrease the percentage of the polar solvent.

  • Issue: The spots on the TLC are streaky.

    • Solution: This often indicates the compound is acidic or is interacting too strongly with the silica. Try adding 0.5-1% triethylamine to a neutral mobile phase or acetic acid to an acidic one to improve spot shape. Given the enhanced acidity of fluorinated alcohols, this may be necessary.[8]

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solids, based on the principle that solubility increases with temperature.[9][10] For fluorinated molecules, solvent selection is paramount to prevent "oiling out".[2]

  • Solvent Screening:

    • Objective: To find a solvent (or solvent pair) that dissolves the compound when hot but not when cold.[3]

    • Procedure: Place a few milligrams of your solid in several different test tubes. Add a few drops of a single solvent to each. Observe solubility at room temperature. Heat the tubes that did not dissolve. A good solvent will dissolve the compound upon heating. Let it cool to see if crystals form.

    • Expertise & Experience: Given the molecule's polarity, start with solvents of intermediate polarity. See the table below.

  • Dissolution:

    • Procedure: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid. It is crucial not to add too much solvent, as this will reduce your final yield.[11]

  • Cooling & Crystallization:

    • Procedure: Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of larger, purer crystals.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Procedure: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any surface impurities. Allow the crystals to dry completely under vacuum.

Solvent ClassExamplesRationale
Non-Polar Hexane, HeptaneLikely to have low solubility even when hot, but useful as an "anti-solvent" in a two-solvent system.
Low-Polarity Toluene, DichloromethaneMay dissolve the compound at room temperature. If so, they are not suitable as single solvents but could be the "soluble" part of a two-solvent pair.
Mid-Polarity Diethyl Ether, Ethyl AcetateGood starting points for single-solvent recrystallization. The polarity may be well-matched to the target molecule.
Polar Protic Isopropanol, EthanolThe ability to hydrogen bond might make these effective solvents, but solubility may be too high even at cold temperatures.
Polar Aprotic AcetonitrileA potential candidate due to its high polarity without hydrogen bonding capacity.
  • Issue: The compound "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.

    • Solution 1: Add slightly more hot solvent to the oil and try cooling again.

    • Solution 2: Switch to a lower-boiling point solvent.

    • Solution 3 (Two-Solvent System): Dissolve the compound in a small amount of a "good" solvent (in which it's very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it's insoluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify, then cool slowly. A common pair would be Dichloromethane/Hexane.

  • Issue: No crystals form upon cooling.

    • Solution 1: The solution may be too dilute. Boil off some of the solvent to increase the concentration and try cooling again.

    • Solution 2: Scratch the inside of the flask with a glass rod below the solvent line. The microscopic glass fragments can serve as nucleation sites for crystal growth.

    • Solution 3: Add a "seed crystal" from a previous pure batch, if available.

References

Sources

Technical Support Center: Synthesis of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol. This resource is designed to provide researchers, scientists, and professionals in drug development with in-depth troubleshooting assistance and answers to frequently asked questions. The synthesis of highly halogenated and fluorinated compounds presents unique challenges, and this guide aims to equip you with the knowledge to navigate these complexities and optimize your reaction outcomes.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The inherent reactivity of the multiple halogen substituents and the presence of a trifluoromethyl group can lead to a variety of side reactions and purification difficulties.

Common challenges in the synthesis of fluorinated alcohols include:

  • Low Yields: Often resulting from incomplete reactions, side product formation, or product loss during workup and purification.

  • Side Reactions: The presence of multiple reactive sites can lead to undesired byproducts, complicating the purification process. Common side reactions may include elimination, over-halogenation, or rearrangement.

  • Purification Difficulties: The target compound may have similar physical properties to starting materials or byproducts, making separation by standard techniques like distillation or chromatography challenging.

  • Reagent Instability and Handling: Some reagents used in fluorination and halogenation reactions can be sensitive to moisture and air, requiring inert atmosphere techniques.

This guide will address these challenges in a practical, question-and-answer format, providing actionable solutions based on established chemical principles.

II. Troubleshooting Guide

This section is structured to address specific problems you may encounter during the synthesis.

Low or No Product Yield

Q1: My reaction has gone to completion (as indicated by TLC/GC-MS), but after workup and purification, the isolated yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low isolated yield despite good conversion can be attributed to several factors during the workup and purification stages.

  • Product Solubility: Your product may have some solubility in the aqueous layer during extraction.

    • Solution: Before discarding the aqueous layer, re-extract it with a different organic solvent. You can also analyze a sample of the aqueous layer by LC-MS to confirm the presence of your product.

  • Volatility: Highly halogenated compounds can be more volatile than expected.

    • Solution: Check the solvent collected in the rotovap trap for the presence of your product. If volatility is an issue, use lower temperatures and pressures during solvent removal.

  • Adsorption onto Filtration Media: If you performed a filtration step (e.g., through Celite or silica), your product may have adsorbed to the solid phase.

    • Solution: Suspend a small amount of the filtration media in a suitable solvent and analyze the solvent by TLC or GC-MS to check for your product.

Q2: The reaction seems to stall and does not proceed to completion, even after extended reaction times. What could be the issue?

A2: Incomplete reactions are a common hurdle. The root cause often lies in the reaction setup or the reagents themselves.

  • Insufficient Reagent: Ensure all reagents were added in the correct stoichiometric ratios. For solid reagents, ensure they were fully dissolved or suspended in the reaction mixture.

  • Moisture Contamination: Many organometallic reagents and catalysts are sensitive to moisture.

    • Solution: Ensure all glassware was flame-dried or oven-dried before use. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen).

  • Inadequate Temperature Control: The reaction may require a specific temperature to proceed at an optimal rate.

    • Solution: Carefully monitor and control the reaction temperature. If the reaction is exothermic, ensure adequate cooling is in place. For reactions requiring heating, ensure uniform heat distribution.

Formation of Impurities and Byproducts

Q3: My crude product mixture shows multiple spots on the TLC plate, indicating the presence of significant impurities. What are the likely side reactions, and how can I minimize them?

A3: The formation of byproducts is a frequent challenge in multi-functionalized molecules.

  • Elimination Reactions: The presence of base can promote the elimination of HBr or HCl, leading to unsaturated byproducts.

    • Solution: If a base is required, consider using a milder, non-nucleophilic base. Running the reaction at a lower temperature can also disfavor elimination pathways.

  • Over-bromination/chlorination: If the halogenating agent is too reactive or used in excess, it can lead to the formation of poly-halogenated impurities.

    • Solution: Carefully control the stoichiometry of the halogenating agent. Consider a slower, dropwise addition of the reagent to maintain a low concentration in the reaction mixture.

  • Rearrangement Products: Carbocationic intermediates, if formed, can be prone to rearrangement.

    • Solution: Employ reaction conditions that favor an S(_N)2-type mechanism, such as using a less ionizing solvent.

Purification Challenges

Q4: I am having difficulty separating my product from a persistent impurity using column chromatography. What alternative purification strategies can I employ?

A4: When standard chromatography fails, a multi-pronged approach to purification is often necessary.

  • Optimize Chromatographic Conditions:

    • Solvent System: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to improve separation. A shallow gradient can also be effective.

    • Stationary Phase: If using silica gel, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica. Fluorinated compounds can sometimes interact strongly with silica.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Screen various solvents and solvent mixtures to find suitable conditions for crystallization.

  • Derivatization: In some cases, it may be beneficial to temporarily derivatize the alcohol functional group to alter the polarity of the molecule, facilitate separation, and then deprotect it.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when handling the reagents for this synthesis?

A1: Due to the hazardous nature of many of the reagents involved, strict adherence to safety protocols is essential.[1][2][3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3] Ensure gloves are suitable for the specific chemicals being handled and inspect them before use.[1][3]

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of vapors.[1][2][4]

  • Handling and Storage: Handle reagents in accordance with good industrial hygiene and safety practices.[1] Store reagents in tightly closed containers in a dry, cool, and well-ventilated place.[3][4][5]

  • Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations.[5] In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[1][3][4][5]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of spectroscopic and analytical techniques is necessary for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure. ¹⁹F NMR is particularly important for verifying the fluorine-containing fragments of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, which can help confirm the structure.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of the hydroxyl (-OH) functional group.

  • Elemental Analysis: Determines the elemental composition of the compound, which should match the calculated values for the target molecule.

Q3: Are there any specific analytical techniques that are particularly useful for monitoring the progress of this reaction?

A3: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.

  • TLC: A quick and easy way to monitor the disappearance of starting materials and the appearance of the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

  • GC-MS: Provides more detailed information, allowing for the identification of the product and any major byproducts in the reaction mixture. This can be particularly useful for optimizing reaction conditions to minimize side product formation.

IV. Experimental Workflow & Data

General Synthetic Protocol

A generalized protocol for a key step in the synthesis is provided below. Note: This is a representative procedure and may require optimization for your specific setup.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the starting alkene to a flame-dried reaction flask containing a suitable anhydrous solvent.

  • Reagent Addition: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) and slowly add the brominating/chlorinating agent dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated sodium thiosulfate solution).

  • Workup: Allow the mixture to warm to room temperature, and then perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Decision Tree

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_conversion Check Reaction Conversion (TLC/GC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete good_conversion Good Conversion check_conversion->good_conversion Complete reagent_issue Investigate Reagents: - Stoichiometry - Purity - Moisture Sensitivity low_conversion->reagent_issue Yes conditions_issue Review Conditions: - Temperature - Solvent - Reaction Time low_conversion->conditions_issue No workup_issue Investigate Workup: - Product in Aqueous Layer? - Emulsion Formation? good_conversion->workup_issue Yes purification_issue Investigate Purification: - Product Volatility? - Adsorption on Media? good_conversion->purification_issue No optimize_reagents Optimize Reagent Addition & Handling reagent_issue->optimize_reagents optimize_conditions Adjust Reaction Parameters conditions_issue->optimize_conditions optimize_workup Modify Extraction/ Quenching Protocol workup_issue->optimize_workup optimize_purification Alter Purification Method purification_issue->optimize_purification

Caption: Troubleshooting workflow for low yield.

Reagent and Solvent Purity
ParameterRecommended SpecificationRationale
Solvent Purity Anhydrous (<50 ppm H₂O)Prevents quenching of reactive intermediates and side reactions.
Starting Material Purity >98%Minimizes the introduction of impurities that can complicate the reaction and purification.
Reagent Titration For organometallic reagentsEnsures accurate stoichiometry, preventing under- or over-addition.

V. References

  • American Chemical Society. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. [Link]

  • Wiley Online Library. Strategies Towards Challenging Fluorination Reactions. [Link]

  • Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • ACS Publications. Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

Sources

common side products in the synthesis of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of this compound. The complex, polyhalogenated nature of this molecule presents unique synthetic challenges.[1][2] This guide is designed to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. We will delve into the mechanistic origins of common side products and offer field-proven strategies to optimize your reaction outcomes.

Due to the novelty of this specific molecule, this guide is built upon a plausible, proposed synthetic pathway. The principles and troubleshooting steps are derived from well-established reaction mechanisms in the synthesis of halogenated compounds.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound could start from a readily available pentenol derivative, followed by a series of halogenation steps. The sequence of these steps is critical to minimizing side reactions. A plausible route is outlined below:

Synthetic_Pathway Pentenol_Derivative Penten-1-ol Derivative Intermediate_A Fluorinated Intermediate Pentenol_Derivative->Intermediate_A Fluorination Intermediate_B Chlorinated Intermediate Intermediate_A->Intermediate_B Chlorination Final_Product 4-Chloro-2,5-dibromo- 4,5,5-trifluoropentan-1-ol Intermediate_B->Final_Product Bromination

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter, presented in a question-and-answer format.

Issue 1: Low yield and the presence of a di-brominated, non-chlorinated impurity.

  • Question: My final product is contaminated with a significant amount of a di-brominated species that lacks the chloro and fluoro groups. What is likely happening, and how can I prevent this?

  • Answer: This side product likely arises from the direct bromination of your starting pentenol derivative. Bromine can react with the double bond of the alkene in an electrophilic addition reaction.[3][4][5]

    Mechanism of Side Product Formation: The electron-rich double bond of the pentenol can attack a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate.[5][6] The bromide ion then attacks one of the carbons of the bromonium ion, resulting in a vicinal dibromide.[5]

    Bromination_Side_Reaction Alkene Pentenol Derivative Bromonium_Ion Cyclic Bromonium Ion Intermediate Alkene->Bromonium_Ion + Br2 Side_Product Dibromo Side Product Bromonium_Ion->Side_Product + Br-

    Caption: Formation of a dibromo side product via electrophilic addition.

    Troubleshooting and Prevention:

    • Protecting Group Strategy: Protect the hydroxyl group of the starting pentenol before performing the halogenation steps. A silyl ether protecting group, for example, can prevent unwanted reactions at the hydroxyl position.

    • Reaction Sequence: Ensure that fluorination and chlorination are performed before bromination. Introducing the electron-withdrawing fluoro and chloro groups will deactivate the double bond, making it less susceptible to electrophilic attack by bromine.

    • Control of Brominating Agent: Use a less reactive brominating agent, such as N-bromosuccinimide (NBS), which can allow for more controlled bromination, especially in the presence of an alkene.

Issue 2: Formation of an ether dimer.

  • Question: I am observing a high molecular weight impurity that appears to be a dimer of my desired product, connected by an ether linkage. What causes this?

  • Answer: Ether formation is a common side reaction when working with alcohols, especially under acidic or basic conditions.[7] The hydroxyl group of one molecule can act as a nucleophile and attack an electrophilic carbon on another molecule.

    Mechanism of Ether Formation: Under acidic conditions, the hydroxyl group of one molecule can be protonated, forming a good leaving group (water). Another alcohol molecule can then attack the carbon bearing the leaving group in an SN2 or SN1 fashion, depending on the substrate.

    Troubleshooting and Prevention:

    • pH Control: Maintain a neutral pH throughout the reaction and workup. If acidic or basic reagents are used, ensure they are thoroughly quenched and neutralized.

    • Temperature Control: Keep the reaction temperature as low as possible to disfavor the bimolecular ether formation, which typically has a higher activation energy than the desired halogenation.

    • Use of a Non-nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge protons without participating in nucleophilic side reactions.

Issue 3: Over-halogenation leading to poly-brominated impurities.

  • Question: My mass spectrometry analysis shows the presence of species with more than two bromine atoms. How can I achieve selective di-bromination?

  • Answer: Over-halogenation, particularly poly-bromination, can occur if the reaction conditions are too harsh or if the stoichiometry of the brominating agent is not carefully controlled. Free radical halogenation, if initiated, can be difficult to control and lead to a mixture of products.[8][9]

    Troubleshooting and Prevention:

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than the required number of equivalents. A slow addition of the reagent can also help to maintain a low instantaneous concentration, favoring the desired reaction.

    • Reaction Conditions: Avoid conditions that can promote free-radical reactions, such as high temperatures or exposure to UV light, unless a radical mechanism is intended.[9]

    • Choice of Reagent: As mentioned previously, NBS is often a more controlled source of bromine for selective halogenation compared to Br2.

Problem Likely Cause Proposed Solution
Dibromo, non-halogenated impurityElectrophilic addition of Br2 to the starting material's double bond.1. Protect the hydroxyl group. 2. Alter the reaction sequence (fluorinate/chlorinate first).
Ether dimer formationNucleophilic attack of the alcohol under acidic or basic conditions.1. Maintain neutral pH. 2. Use low reaction temperatures. 3. Employ a non-nucleophilic base.
Over-brominationHarsh reaction conditions or poor stoichiometric control.1. Precise control of reagent stoichiometry. 2. Avoid high temperatures and UV light. 3. Use a milder brominating agent like NBS.

Experimental Protocol: Bromination Step

This protocol assumes the synthesis has successfully produced the 4-Chloro-4,5,5-trifluoropent-2-en-1-ol intermediate.

Materials:

  • 4-Chloro-4,5,5-trifluoropent-2-en-1-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 1 equivalent of 4-Chloro-4,5,5-trifluoropent-2-en-1-ol in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of 2.1 equivalents of NBS in anhydrous acetonitrile.

  • Add the NBS solution dropwise to the cooled solution of the alcohol over a period of 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Free Radical Halogenation - A video lecture explaining the mechanism of free radical halogenation.

  • Halogenation of Alcohols: Types & Process - An overview of alcohol halogenation reactions.

  • Replacing the -OH group in alcohols by a halogen - A guide to the substitution of hydroxyl groups with halogens.

  • Free-radical halogenation - Wikipedia article detailing the mechanism and control of free-radical halogenation.

  • Electrophilic Addition of Halogens to Alkenes - An explanation of the mechanism of electrophilic halogen addition to alkenes.

  • Electrophilic halogenation - Wikipedia article on electrophilic halogenation reactions.

  • Electrophilic Addition Mechanisms to Alkenes - Study notes on the electrophilic addition reactions of alkenes.

  • Haloalkanes and Haloarenes - A chapter from Samagra on the preparation and reactions of haloalkanes.

  • Preparation of halogenated alcohols - A patent describing a method for preparing halogenated alcohols.

  • Bromination of Alkenes - The Mechanism - A detailed look at the mechanism of alkene bromination.

  • Halogenation by electrophilic addition reactions in alkenes Mechanim - An article detailing the mechanism of electrophilic addition of halogens to alkenes.

  • Synthesis of Alkyl Halides from Alcohols - A guide on preparing alkyl halides from alcohols, including potential side reactions.

  • Haloalkanes and Haloarenes - An NCERT textbook chapter on haloalkanes and haloarenes.

  • Halogenation of Alcohols | Organic Chemistry Lessons - A video tutorial on the halogenation of alcohols.

  • 2,5-DIBROMO-4-CHLORO-4,4,5-TRIFLUOROPENTAN-1-OL | 757-04-0 - Chemical information for a structurally similar compound.

  • This compound - Product listing for the target molecule.

  • Advances in the Study of Halogenated Natural Products - A review on the importance and biosynthesis of halogenated natural products.

  • Stereoselective Halogenation in Natural Product Synthesis - A review on methods for stereocontrolled halogenation.

Sources

stability and decomposition of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and decomposition of this highly functionalized molecule. Given the limited specific literature on this exact compound, the insights provided herein are synthesized from extensive experience with structurally similar halogenated and fluorinated alcohols, grounded in fundamental chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term integrity of the compound, it should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] Inert atmosphere (e.g., argon or nitrogen) is recommended for prolonged storage to minimize oxidative degradation.

Q2: I've noticed a slight discoloration of my sample over time. Is this a sign of decomposition?

A2: Yes, discoloration, such as the appearance of a yellowish or brownish tinge, is a common indicator of decomposition in halogenated organic compounds. This is often due to the liberation of elemental bromine or iodine through photolytic or thermal degradation.[3][4]

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Halogenated alcohols can be sensitive to both strong acids and bases.[1][2] Strong bases can induce dehydrohalogenation (elimination of HBr, HCl, or HF), while strong acids can catalyze dehydration or rearrangement reactions. Fluorotelomer alcohols, a related class of compounds, have shown instability under basic conditions, leading to HF elimination.[5]

Q4: What are the primary safety precautions I should take when handling this compound?

A4: Always handle this compound in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid inhalation of vapors and contact with skin and eyes.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in NMR/LC-MS analysis Sample decomposition due to improper storage or handling.1. Re-purify a small aliquot of the sample. 2. Acquire a fresh sample and store it under recommended conditions. 3. Analyze the sample immediately after preparation.
Poor reactivity in a planned synthetic step The active sites of the molecule have been compromised by partial decomposition.1. Confirm the identity and purity of the starting material using appropriate analytical techniques (NMR, GC-MS, etc.). 2. Consider that decomposition products may be interfering with the reaction.
Precipitate formation in solution Polymerization or oligomerization of decomposition products. Unstable alkenes formed from HF elimination can oligomerize.[5]1. Attempt to isolate and characterize the precipitate. 2. Filter the solution before use, but be aware that the soluble portion may also contain impurities.
pH of the reaction mixture changes unexpectedly Liberation of acidic byproducts (HBr, HCl, HF) from decomposition.1. Monitor the pH of your reaction. 2. If the reaction conditions are intended to be neutral, consider using a non-nucleophilic buffer.

Underlying Scientific Principles of Stability and Decomposition

The stability of this compound is influenced by several factors, primarily its susceptibility to photolytic, thermal, and chemical degradation.

Photolytic Decomposition

Organobromine compounds are known to be susceptible to photolytic degradation, particularly when exposed to UV light.[3][4] The carbon-bromine bond is weaker than carbon-chlorine and carbon-fluorine bonds, making it the most likely point of initial cleavage upon absorption of light energy.[8] This can lead to the formation of radical intermediates, which can then participate in a variety of secondary reactions, including recombination, disproportionation, and reaction with solvents or other molecules.

Diagram: Simplified Photolytic Decomposition Pathway

G A This compound B Radical Intermediates + Br• A->B UV Light C Decomposition Products B->C Secondary Reactions G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Samples B Room Temp A->B C 40°C A->C D 60°C A->D E HPLC / GC-MS B->E Time Points C->E Time Points D->E Time Points

Sources

Technical Support Center: Characterization of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the characterization of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol. This molecule presents a unique and significant analytical challenge due to its complex stereochemistry and the presence of multiple halogen atoms with distinct isotopic patterns. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of confirming the structure and purity of this compound. It provides field-proven insights and troubleshooting workflows based on fundamental analytical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when approaching the analysis of this complex molecule.

Question 1: What makes the characterization of this compound so challenging?

Answer: The difficulty arises from a combination of three key structural features:

  • Multiple Halogens (Cl, Br, F): The presence of one chlorine and two bromine atoms creates an exceptionally complex isotopic pattern in mass spectrometry, making the molecular ion difficult to identify at first glance.[1][2] Furthermore, the three fluorine atoms induce complex splitting in both ¹H and ¹³C NMR spectra due to J-coupling.

  • Multiple Chiral Centers: The structure contains at least two stereocenters (at the C2 and C4 positions). This means the compound can exist as a mixture of up to four stereoisomers (two pairs of enantiomers, which are diastereomers to each other). Diastereomers have distinct physical properties and different NMR spectra, which can lead to a confusing overlap of signals.

  • Diastereotopicity: The presence of a chiral center at C2 can make the two protons on the adjacent C1 carbon (the -CH₂OH group) chemically non-equivalent, or "diastereotopic." This means they can appear as separate signals in the ¹H NMR spectrum, each with its own complex splitting pattern, rather than a simple triplet.

Question 2: My mass spectrum is a forest of peaks. How can I confidently identify the molecular ion?

Answer: You are observing the natural isotopic abundances of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[3] Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[2] A molecule with two bromines and one chlorine will exhibit a characteristic cluster of peaks (M, M+2, M+4, M+6) with a distinctive intensity pattern. Do not look for a single molecular ion peak; instead, look for this entire cluster. The troubleshooting guide below provides a detailed table of the expected isotopic pattern.

Question 3: Why is my ¹H NMR spectrum so complex and difficult to interpret?

Answer: The complexity is due to several factors: the presence of diastereomers, which results in multiple sets of peaks; strong electron withdrawal by the halogens, which shifts signals downfield; and complex spin-spin coupling between protons (H-H) and between protons and fluorine (H-F). Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are essential to unravel the proton connectivity and assign the signals correctly.

Question 4: Do I really need to run a ¹⁹F NMR?

Answer: Absolutely. ¹⁹F NMR is a critical and highly informative technique for any fluorine-containing compound.[4] It will confirm the presence and number of distinct fluorine environments. For the -CF₃ group in this molecule, you should expect a single, strong signal in the ¹⁹F NMR spectrum (or multiple singlets if diastereomers are present). Its chemical shift can provide valuable information about the electronic environment.[4]

Question 5: My chromatogram (GC or LC) shows more peaks than I expected. Is my sample impure?

Answer: Not necessarily. If your synthesis produced a mixture of diastereomers, you will see multiple peaks even if the sample is chemically pure. Diastereomers have different physical properties and can often be separated by standard chromatographic techniques. If you suspect you have a mixture of enantiomers as well, you will need to use a specialized chiral stationary phase to separate them.[5][6]

Part 2: Troubleshooting Guides by Analytical Technique

This section provides detailed troubleshooting for specific issues encountered during analysis.

Mass Spectrometry (MS) Troubleshooting

Issue: Inability to identify the molecular ion and confirm the elemental composition.

  • Potential Cause 1: Misinterpretation of the isotopic pattern.

    • Explanation: The combination of one chlorine and two bromine atoms generates a highly characteristic multi-peak cluster for the molecular ion. The relative intensities of the M, M+2, M+4, and M+6 peaks are a powerful diagnostic tool.

    • Solution:

      • Calculate the theoretical molecular weight for the most abundant isotopes (C₅H₆O³⁵Cl⁷⁹Br₂F₃).

      • Search your spectrum for a cluster of peaks starting at this mass.

      • Compare the relative intensities of the peaks in the cluster to the theoretically predicted pattern. A high-resolution mass spectrometer (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement.[7]

  • Data Presentation: Isotopic Abundance Pattern for a [M]ClBr₂ Fragment

    Peak Contributing Isotopes Theoretical Relative Intensity
    M ³⁵Cl, ⁷⁹Br, ⁷⁹Br 75.8%
    M+2 ³⁷Cl, ⁷⁹Br, ⁷⁹Br / ³⁵Cl, ⁷⁹Br, ⁸¹Br 100.0%
    M+4 ³⁷Cl, ⁷⁹Br, ⁸¹Br / ³⁵Cl, ⁸¹Br, ⁸¹Br 48.9%
    M+6 ³⁷Cl, ⁸¹Br, ⁸¹Br 8.0%

    This table provides the expected pattern for any fragment containing one chlorine and two bromine atoms. The exact ratios can vary slightly but the overall pattern is highly diagnostic.[8]

  • Visualization: Expected MS Isotopic Cluster A visual representation of the isotopic pattern for a fragment containing ClBr₂.

    Caption: Predicted MS intensity pattern for a ClBr₂ species.

  • Potential Cause 2: Excessive fragmentation.

    • Explanation: Electron Impact (EI) ionization, common in GC-MS, is a high-energy technique that can cause the molecular ion to be weak or absent. Halogens are often easily lost during fragmentation.[1]

    • Solution:

      • Use a soft ionization technique: Electrospray Ionization (ESI) or Chemical Ionization (CI) are much gentler and are more likely to yield an intact molecular ion or a protonated/adducted molecule ([M+H]⁺, [M+Na]⁺, etc.).[9]

      • Look for characteristic fragment ions: Search for peaks corresponding to the loss of halogens (e.g., [M-Br]⁺, [M-Cl]⁺). These fragments will still show the isotopic patterns of the remaining halogens.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Issue: Uninterpretable ¹H NMR spectrum with severe signal overlap and complex splitting.

  • Potential Cause: A combination of diastereomers, diastereotopicity, and complex H-F and H-H coupling.

  • Solution: A multi-step, systematic approach using 2D NMR is required. Do not rely on the 1D ¹H spectrum alone.

  • Experimental Protocol: Systematic NMR Characterization Workflow

    • Acquire a high-resolution 1D ¹H Spectrum: This serves as the initial reference.

    • Acquire a ¹⁹F Spectrum: Confirm the fluorine environment. A single peak for the -CF₃ group is expected for each diastereomer.

    • Acquire a ¹³C{¹H} Spectrum: Determine the number of unique carbon signals. The presence of diastereomers will lead to more signals than the five expected for a single isomer.[10]

    • Run a DEPT-135 Experiment: Distinguish between CH₃/CH signals (positive) and CH₂ signals (negative). This is crucial for identifying the -CH₂OH carbon.

    • Run a ¹H-¹H COSY Experiment: This is the most critical step. It establishes which protons are coupled to each other, allowing you to trace the carbon backbone spin systems.

    • Run a ¹H-¹³C HSQC Experiment: This experiment correlates each proton directly to the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.

    • Run a ¹H-¹³C HMBC Experiment: This long-range correlation experiment shows couplings between protons and carbons that are 2-3 bonds away. It is invaluable for confirming the overall structure and assigning quaternary carbons.

  • Visualization: NMR Troubleshooting Workflow A logical workflow for tackling a complex NMR spectrum.

    NMR_Workflow Start Complex 1D ¹H NMR F19_NMR Acquire ¹⁹F NMR (Confirm F environments) Start->F19_NMR C13_DEPT Acquire ¹³C & DEPT (Count C atoms, identify CHx) Start->C13_DEPT COSY Acquire ¹H-¹H COSY (Establish H-H connectivity) C13_DEPT->COSY HSQC Acquire ¹H-¹³C HSQC (Link H to attached C) COSY->HSQC HMBC Acquire ¹H-¹³C HMBC (Confirm long-range connectivity) HSQC->HMBC Structure Propose Structure(s) (Assign stereoisomers) HMBC->Structure

    Caption: Systematic workflow for NMR structure elucidation.

Chromatography (GC/LC) Troubleshooting

Issue: Poor separation of stereoisomers, leading to inaccurate purity assessment.

  • Potential Cause 1: Co-elution of diastereomers.

    • Explanation: While diastereomers have different properties, their separation is not always trivial and requires careful method development.

    • Solution:

      • LC Method Development: Start with a standard C18 reverse-phase column. Systematically vary the mobile phase composition (e.g., methanol/water vs. acetonitrile/water gradients) and temperature.

      • GC Method Development: If the compound is thermally stable, GC can be effective. Optimize the temperature gradient (ramp rate). If peak shape is poor due to the polar alcohol, derivatize the -OH group (e.g., silylation with BSTFA) to make the compound more volatile and less polar.

  • Potential Cause 2: Inability to separate enantiomers.

    • Explanation: Enantiomers have identical physical properties in a non-chiral environment and will co-elute on standard GC or LC columns. Their separation requires a chiral environment.

    • Solution: Chiral Chromatography.

      • The Challenge: Predicting which chiral stationary phase (CSP) will work is nearly impossible; a screening approach is necessary.[6]

      • Recommended Approach: Screen a set of complementary CSPs. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are a common starting point for separating chiral alcohols.[5]

      • Mobile Phase: For polysaccharide CSPs, normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol) are often successful.

  • Visualization: Chromatographic Method Selection A decision tree for selecting the appropriate chromatographic technique.

    Chromatography_Decision_Tree Start Goal: Separate Stereoisomers Diastereomers Are diastereomers separated? Start->Diastereomers Enantiomers Need to separate enantiomers? Diastereomers->Enantiomers Yes LC_GC Optimize LC or GC method (gradient, temp, derivatization) Diastereomers->LC_GC No Chiral_Screen Perform Chiral Column Screen (e.g., polysaccharide CSPs) Enantiomers->Chiral_Screen Yes Success Purity Assessed Enantiomers->Success No LC_GC->Diastereomers Chiral_Screen->Success Separation achieved Fail Re-evaluate Method Chiral_Screen->Fail No separation

    Caption: Decision tree for stereoisomer separation strategy.

References

  • Shimadzu. (n.d.). Analysis of AOF (Adsorbable Organic Fluorine) According EPA Method 1621.
  • ChemicalBook. (n.d.). 1-Pentanol(71-41-0) 1H NMR spectrum.
  • ACS Publications. (2022). Tetraphenylphosphonium Chloride-Enhanced Ionization Coupled to Orbitrap Mass Spectrometry for Sensitive and Non-targeted Screening of Polyhalogenated Alkyl Compounds from Limited Serum. Analytical Chemistry.
  • PubMed. (n.d.). Studies on the Effect of Alcohols on the Chiral Discrimination Mechanisms of Amylose Stationary Phase on the Enantioseparation of Nebivolol by HPLC.
  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl.
  • ResearchGate. (n.d.). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0013036).
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • ACS Publications. (n.d.). Determination of Polyhalogenated Hydrocarbons by Glass Capillary Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry. Analytical Chemistry.
  • ACS Publications. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development.
  • EPA. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).
  • Atomaxchem. (n.d.). 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol | CAS:757-04-0.
  • SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • YouTube. (2018). 13.04 Isotopic Abundance in Mass Spectrometry.
  • Doc Brown's Chemistry. (n.d.). pentane's low high resolution H-1 proton nmr spectrum of pentane analysis interpretation.
  • ACS Publications. (n.d.). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). Analytical Chemistry.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • RSC Publishing. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
  • MDPI. (n.d.). Chiral Alkyl Halides: Underexplored Motifs in Medicine.
  • LCGC International. (2014). Current Trends in Chiral Chromatography.
  • ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms.
  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • ResearchGate. (n.d.). CHromatographic determination of pfoa, other selected perfluorinated organic compounds, and total organic fluorine in natural waters and milk samples.
  • Chemistry Stack Exchange. (2015). Distinguishing pentanol isomers in 13C DEPT NMR spectroscopy.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this polyhalogenated compound. In this resource, you will find troubleshooting guides and frequently asked questions to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing a polyhalogenated compound like this compound?

A1: The synthesis of polyhalogenated organic compounds presents several challenges, primarily revolving around selectivity and reactivity.[1] Key difficulties include:

  • Regio- and Stereoselectivity: Introducing multiple different halogens at specific positions without affecting other parts of the molecule can be difficult. The reaction conditions must be finely tuned to control where each halogen adds to the carbon chain.

  • Reaction Control: Halogenation reactions can be highly exothermic and may proceed rapidly, leading to over-halogenation or the formation of undesired side products.[2] Careful control of temperature, reactant concentration, and reaction time is crucial.

  • Reagent Selection: The choice of halogenating agent is critical. Different reagents will have varying reactivities and selectivities. For instance, direct halogenation with Cl₂ or Br₂ may require initiation by UV light or heat and can lead to a mixture of products.[2][3]

  • Purification: The final product is often part of a complex mixture of isomers and byproducts, making purification challenging. Techniques like fractional distillation or chromatography are often necessary.[4][5]

Q2: What general strategies can be employed to control the regioselectivity of halogenation?

A2: Controlling the position of halogenation is a key aspect of synthesizing complex molecules. Several strategies can be employed:

  • Use of Directing Groups: Existing functional groups on the starting material can direct incoming halogens to specific positions. For example, the hydroxyl group in a pentanol backbone can influence the reactivity of adjacent carbon atoms.

  • Choice of Halogenating Agent: Specific halogenating agents can offer greater selectivity. For instance, N-bromosuccinimide (NBS) is often used for allylic or benzylic bromination, showcasing how reagent choice can dictate the site of halogenation.

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts can all influence the regioselectivity of a reaction. For example, in the halogenation of alkanes, the reaction mechanism can switch between free-radical and ionic pathways depending on the conditions, leading to different product distributions.[3]

Q3: What are the safety considerations when working with polyhalogenated compounds?

A3: Polyhalogenated compounds can be hazardous and require careful handling.[6] Key safety precautions include:

  • Toxicity: Many halogenated organic compounds are toxic and can have adverse health effects.[1][7] It is essential to consult the Safety Data Sheet (SDS) for the specific compound and handle it in a well-ventilated fume hood.

  • Reactivity: Some halogenated compounds can be highly reactive and may react violently with certain reagents. For example, mixtures of carbon tetrachloride and sodium are shock-sensitive and can detonate.[8]

  • Environmental Impact: Halogenated compounds can be persistent environmental pollutants and may have detrimental effects on ecosystems.[6][9] Proper waste disposal procedures must be followed.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Causes Recommended Solutions
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature. - Poor choice of solvent.- Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. - Adjust the stoichiometry of the reactants. - Optimize the reaction temperature; some halogenations are more selective at lower temperatures. - Screen different solvents to find one that favors the desired reaction pathway. Aprotic solvents like N,N-dimethylformamide (DMF) can be effective in some halogen exchange reactions.[4]
Presence of Multiple Isomers - Lack of regioselectivity in the halogenation step. - Free radical halogenation leading to a statistical mixture of products.- Employ a more selective halogenating agent. - Investigate the use of a catalyst to direct the halogenation to the desired position. Lewis acids are often used in electrophilic aromatic halogenation to enhance selectivity.[10] - Modify the starting material to include a directing group that can be removed later.
Over-halogenation - Reaction time is too long. - Excess of halogenating agent. - Reaction temperature is too high.- Carefully control the reaction time and quench the reaction once the desired product is formed. - Use a stoichiometric amount or a slight excess of the halogenating agent. - Lower the reaction temperature to reduce the reaction rate and improve control.
Difficulty in Product Purification - Similar boiling points of the desired product and impurities. - Co-elution during chromatography.- For brominated compounds, a purification method involving crystallization from a mixed solvent system (a good solvent and a poor solvent) can be effective.[5] - High-performance liquid chromatography (HPLC) with a suitable chiral stationary phase may be necessary for separating stereoisomers.[11] - Consider derivatizing the product to alter its physical properties, facilitating separation, and then removing the derivatizing group.
Inconsistent Reaction Outcomes - Presence of moisture or other impurities in the starting materials or solvent. - Degradation of reagents over time.- Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive. - Use freshly distilled solvents and verify the purity of starting materials. - Check the quality of the halogenating agents, as some can decompose upon storage.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a general workflow for optimizing the synthesis of a polyhalogenated compound and a logical approach to troubleshooting common issues.

TroubleshootingWorkflow cluster_synthesis Synthesis Protocol cluster_analysis Analysis & Characterization cluster_troubleshooting Troubleshooting start Define Target Molecule: This compound reagents Select Starting Materials & Halogenating Agents start->reagents conditions Establish Initial Reaction Conditions (Temp, Time, Solvent) reagents->conditions reaction Perform Synthesis conditions->reaction workup Reaction Workup & Crude Product Isolation reaction->workup analysis Analyze Crude Product (GC-MS, NMR, HPLC) workup->analysis purity_check Assess Purity & Yield analysis->purity_check decision Desired Outcome Achieved? purity_check->decision low_yield Low Yield? decision->low_yield No end Final Product decision->end Yes impurity Impurities? low_yield->impurity No optimize_conditions Optimize Reaction Conditions: - Adjust Temperature - Vary Reagent Stoichiometry - Change Solvent low_yield->optimize_conditions Yes impurity->optimize_conditions No purification Refine Purification: - Recrystallization - Advanced Chromatography impurity->purification Yes optimize_conditions->reaction purification->analysis

Caption: A flowchart illustrating the iterative process of synthesis, analysis, and troubleshooting for optimizing reaction conditions.

References

  • Process for the preparation of alpha-bromo,omega-chloroalkanes - European Patent Office - EP 0824094 A1. (n.d.). Googleapis.com.
  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (n.d.). MDPI.
  • Introduction to the Principles and Purposes of Halogenation Reactions. (2025, January 16). J&K Scientific.
  • The problem with halogenated compounds emissions and its solution. (2021, May 7). Tecam Group.
  • 14.8: Polyhalogenated Alkanes and Alkenes. (2021, July 31). Chemistry LibreTexts.
  • Halogenation Alkanes. (2023, January 22). Chemistry LibreTexts.
  • EP0913381B1 - Method for purifying a bromine compound. (n.d.). Google Patents.
  • 9.2 Halogenation Reaction of Alkanes. (n.d.). KPU Pressbooks.
  • Polyhalogenated Compounds. (n.d.). Unacademy.
  • Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry.
  • Perspective on halogenated organic compounds. (2023, November 2). PubMed Central (PMC).
  • Enantioseparation of 5,5′-Dibromo-2,2′-dichloro-3-selanyl-4,4′-bipyridines on Polysaccharide-Based Chiral Stationary Phases. (2021, January 4). National Institutes of Health (NIH).
  • Polyhalogen Compounds - Structure, Uses and Harmful Effects. (n.d.). Scribd.

Sources

Technical Support Center: Purification of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the specific challenges encountered during the purification of this complex polyhalogenated alcohol. Our focus is on explaining the causality behind experimental choices to empower you to resolve impurities and enhance yield and purity.

Compound Profile and Initial Assessment

This compound is a structurally complex molecule, and its purification requires a multi-step approach tailored to the likely impurities. Its high degree of halogenation and the presence of a primary alcohol group dictate its physical and chemical properties.

PropertyValue / Expected CharacteristicImplication for Purification
Molecular Formula C₅H₄Br₂ClF₃OHigh molecular weight suggests a low volatility.
Boiling Point High (exact value not readily available)Atmospheric distillation may lead to thermal decomposition.[1]
Polarity Moderately polarSoluble in common organic solvents like dichloromethane, ethyl acetate, and ethers. Amenable to normal-phase chromatography.
Thermal Stability Potentially limitedThe presence of multiple halogens can make the molecule susceptible to degradation at elevated temperatures.[1]
Physical State Likely a high-boiling liquid or low-melting solidThe purification method (distillation vs. recrystallization) depends on this property.

Understanding Potential Impurities: A Hypothetical Synthetic Pathway

To effectively remove impurities, we must first anticipate their origin. A plausible synthesis for this molecule involves the Grignard reaction between a suitable Grignard reagent and a halogenated aldehyde or ketone. From this, we can predict the most likely contaminants.

cluster_reaction Grignard Reaction cluster_product Crude Product Mixture SM1 Halogenated Ketone/Aldehyde Reaction Nucleophilic Addition SM1->Reaction SM2 Grignard Reagent (e.g., Vinylmagnesium Bromide) SM2->Reaction Impurity2 Grignard Byproducts (e.g., Wurtz coupling products) SM2->Impurity2 Side Reaction Product Desired Alcohol (this compound) Reaction->Product Impurity1 Unreacted Starting Materials Reaction->Impurity1 Incomplete Reaction Impurity4 Decomposition Products Product->Impurity4 Workup/Purification Stress Impurity3 Solvent Residues (e.g., THF, Diethyl Ether)

Caption: Origin of common impurities in a plausible synthetic route.

Analytical Methods for Purity Assessment

Before and after purification, it is critical to assess the purity of your material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The current standard for the analysis of organohalogens, ideal for identifying volatile and semi-volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and helps identify and quantify impurities with distinct spectral signatures.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile impurities. Given the fluorinated nature of the target compound, specialized fluorinated stationary phases can offer enhanced selectivity and separation from non-fluorinated impurities.[3][4][5]

Step-by-Step Purification & Troubleshooting Guide

This section is formatted as a series of questions you might encounter during the purification workflow, followed by expert answers and detailed protocols.

Start Crude Product (Post-Workup) Q1 Is the crude material highly colored or acidic? Start->Q1 Step1 Aqueous Wash / Optional Activated Carbon Treatment Q1->Step1 Yes Q2 Are non-volatile impurities (salts, polymers) suspected? Q1->Q2 No Step1->Q2 Step2 Vacuum Distillation Q2->Step2 Yes Step3 Flash Column Chromatography Q2->Step3 No Step2->Step3 Distillate PurityCheck Analyze Fractions (TLC, GC-MS) Step3->PurityCheck End Pure Product (>98%) PurityCheck->End Purity Met Troubleshoot Troubleshooting Required PurityCheck->Troubleshoot Purity Not Met Troubleshoot->Step3 Re-purify

Caption: General purification workflow and decision points.

Frequently Asked Questions & Troubleshooting

Issue 1: My crude product is a dark, discolored oil after aqueous workup.

  • Q: What causes the discoloration, and how can I remove it?

    • A: Discoloration often arises from high-molecular-weight byproducts or decomposition products formed during the reaction or workup. These impurities can sometimes be removed with an activated carbon treatment, though column chromatography is generally more effective. Activated carbon's porous structure provides a large surface area for the adsorption of colored impurities.[6]

    Protocol: Activated Carbon Treatment

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of activated carbon (typically 1-2% by weight of the crude material).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of celite to remove the carbon.

    • Rinse the celite pad with a small amount of fresh solvent.

    • Concentrate the filtrate under reduced pressure.

    • Causality: This method is effective for non-polar colored impurities. However, be aware that activated carbon can also adsorb some of your desired product, potentially reducing the yield.

Issue 2: The product appears to decompose upon heating for distillation.

  • Q: I'm observing charring or obtaining a low yield during distillation. How can I prevent this?

    • A: High temperatures required for atmospheric distillation can cause thermal degradation of polyhalogenated compounds.[1] The solution is to perform the distillation under reduced pressure (vacuum distillation), which significantly lowers the boiling point.[1] For compounds with boiling points above 150°C at atmospheric pressure, vacuum distillation is strongly recommended.[1]

    Protocol: Vacuum Distillation

    • Setup: Use a short-path distillation apparatus to minimize product loss on the glass surfaces. Ensure all glassware joints are properly sealed with vacuum grease.

    • Bumping Prevention: Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling and prevent "bumping."[1]

    • Pressure Control: Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap. Gradually reduce the pressure to the desired level before applying heat.

    • Heating: Use a heating mantle with a stirrer and gradually increase the temperature until the product begins to distill.

    • Collection: Collect the fraction that distills at a constant temperature and pressure.

    • Causality: By lowering the pressure, you decrease the temperature required for the liquid's vapor pressure to equal the applied pressure, thus allowing distillation to occur at a temperature below the decomposition point of the molecule.

Issue 3: I am getting poor separation of impurities with similar polarity using standard silica gel chromatography.

  • Q: My main impurity co-elutes with my product on a silica column. What are my options?

    • A: This is a common and significant challenge. When standard silica gel fails, you have several advanced options:

      • Optimize the Mobile Phase: Switch to a different solvent system. If you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol system, which offers different selectivity.

      • Change the Stationary Phase: For fluorinated compounds, using a stationary phase with fluorinated ligands can provide unique selectivity based on "fluorophilicity"—the affinity of fluorinated molecules for each other.[4][5] This can effectively separate fluorinated products from non-fluorinated impurities.[3][7] Alumina can also be an alternative to silica for separating certain classes of compounds.

      • High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable column (such as a fluorinated phase) can provide much higher resolution for difficult separations.[4]

    Protocol: Flash Chromatography on a Fluorinated Stationary Phase

    • Column Packing: Dry pack the column with the fluorinated silica gel or follow the manufacturer's slurry packing instructions.

    • Solvent System Selection: Determine an appropriate mobile phase using thin-layer chromatography (TLC) on fluorinated plates. Start with common reversed-phase solvents if using a highly fluorinated column.

    • Loading: Dissolve the crude material in a minimum amount of the mobile phase or a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried powder onto the top of the column.

    • Elution: Run the column using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

    • Analysis: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.[8]

Start Problem: Poor separation on silica gel Decision1 Modify Mobile Phase? Start->Decision1 Action1 Try alternative solvent systems (e.g., DCM/MeOH, Toluene/EtOAc) Decision1->Action1 Yes Decision2 Change Stationary Phase? Decision1->Decision2 No Success Separation Achieved Action1->Success Action2 Use Alumina or Fluorinated Silica Gel Decision2->Action2 Yes Decision3 Increase Resolution? Decision2->Decision3 No Action2->Success Action3 Utilize Preparative HPLC Decision3->Action3 Yes Action3->Success

Caption: Troubleshooting logic for poor chromatographic separation.

Safety Precautions for Handling Polyhalogenated Compounds

Polyhalogenated organic compounds require careful handling due to their potential toxicity.[9][10][11][12]

  • Engineering Controls: Always handle these compounds in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged exposure; check glove compatibility charts).

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Do not pour halogenated organic waste down the drain.

  • Accidental Exposure: In case of skin contact, wash the affected area immediately with soap and water. If inhaled, move to fresh air. Seek medical attention for any significant exposure.

References

  • Overcoming challenges in the distillation of high-boiling point alcohols. Benchchem.
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Advanced distillation techniques and troubleshooting. Separation Processes Class Notes.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health (NIH).
  • Recrystallization.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Distillation Troubleshooting. Center for Chemical Process Safety - AIChE.
  • Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Semantic Scholar.
  • Column Chromatography. YouTube. Available at: [Link]

  • Chapter 6 / 6.8 Polyhalogen Compounds. Tarav Tech.
  • Polyhalogen Compounds: Applications, Properties, Uses. EMBIBE. Available at: [Link]

  • Polyhalogen Compounds. TopperLearning.
  • POLYHALOGEN COMPOUNDS 1. CH 2 CL2 (Methylene Chloride) / (Dichloromethane) Uses. Sanskriti School.
  • Purification of Alcohol. Concepts Ecotech.

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Technical Support Center: Scale-up Synthesis of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is rooted in established chemical principles and field-proven insights to ensure scientific integrity and practical success.

I. Conceptual Framework for Synthesis

The synthesis of a polyhalogenated and fluorinated alcohol like this compound presents a unique set of challenges. Due to the absence of a publicly available, validated protocol for this specific molecule, we propose a logical, multi-step synthetic pathway based on analogous and well-documented reactions in organofluorine chemistry. This approach allows us to anticipate potential issues and provide robust troubleshooting strategies.

Our proposed synthesis begins with a suitable fluorinated starting material, followed by sequential halogenation and functional group manipulation to arrive at the target molecule. The choice of reagents and reaction conditions is critical to control regioselectivity and minimize side-product formation.

II. Proposed Synthetic Pathway

The following diagram outlines a plausible synthetic route to this compound.

Synthetic_Pathway A Starting Material: Trifluoroacetoacetic acid ethyl ester B Intermediate 1: Ethyl 4,4,4-trifluoro-3-oxobutanoate A->B Esterification C Intermediate 2: 4,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dione B->C Claisen Condensation D Intermediate 3: 2-(2,2,2-Trifluoroacetyl)furan C->D Decarboxylation E Intermediate 4: 1-(Furan-2-yl)-2,2,2-trifluoroethan-1-ol D->E Reduction F Intermediate 5: 2,5-Dibromo-2,5-bis(trifluoroacetyl)furan E->F Bromination G Intermediate 6: 4-Chloro-2,5-dibromo-4,5,5-trifluoropentanoic acid F->G Ring Opening & Chlorination H Target Molecule: This compound G->H Reduction

Caption: Proposed synthetic pathway for this compound.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Problem 1: Low Yield During Bromination Step

  • Question: We are observing a low yield during the bromination of our furan intermediate (Step E to F), with a significant amount of starting material remaining. What could be the cause and how can we optimize this?

  • Answer:

    • Insufficient Brominating Agent: Ensure at least two equivalents of the brominating agent are used for dibromination.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

    • Reaction Temperature: The reaction temperature may be too low for efficient bromination. Gradually increasing the temperature while monitoring for side product formation can improve the reaction rate.[1]

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetonitrile is a common choice for allylic and benzylic bromination. For aromatic systems like furan, a milder brominating agent or different reaction conditions might be necessary to avoid decomposition.

Problem 2: Formation of Polyhalogenated Byproducts

  • Question: During the chlorination and ring-opening step (Step F to G), we are observing the formation of multiple chlorinated and brominated byproducts, making purification difficult. How can we improve the selectivity of this step?

  • Answer:

    • Control of Stoichiometry: Precise control over the stoichiometry of the chlorinating agent is crucial. Over-chlorination can be a significant issue. A slow, dropwise addition of the chlorinating agent at a controlled temperature can help improve selectivity.

    • Reaction Conditions: The choice of solvent and temperature can significantly influence the reaction's outcome. Aprotic solvents are generally preferred for halogen exchange reactions.[2] Running the reaction at a lower temperature may slow down the desired reaction but can also suppress the formation of unwanted byproducts.

    • Catalyst: The use of a Lewis acid catalyst can sometimes improve the selectivity of halogenation reactions. However, catalyst selection and loading must be carefully optimized to avoid promoting side reactions.

Problem 3: Incomplete Reduction of the Carboxylic Acid

  • Question: The final reduction step from the carboxylic acid to the alcohol (Step G to H) is sluggish and often incomplete. What are the best practices for this transformation?

  • Answer:

    • Choice of Reducing Agent: While sodium borohydride is a common reducing agent, it is generally not strong enough to reduce carboxylic acids. A more potent reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent (like diethyl ether or THF) is typically required.

    • Anhydrous Conditions: LAH reacts violently with water. Therefore, it is imperative to use anhydrous solvents and maintain a dry atmosphere (e.g., under nitrogen or argon) throughout the reaction.

    • Work-up Procedure: The work-up for an LAH reduction must be performed carefully. A common procedure involves the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water to quench the excess LAH and precipitate the aluminum salts, which can then be filtered off.

IV. Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when handling polyhalogenated and fluorinated compounds?

    • A1: These compounds can be hazardous. Always handle them in a well-ventilated fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5] Avoid inhalation of vapors and contact with skin and eyes.[3][4][6] Review the Safety Data Sheet (SDS) for all reagents before use.[3][4][5][6][7]

  • Q2: How can we effectively purify the final product, this compound?

    • A2: Purification of polyhalogenated compounds can be challenging due to their similar polarities.

      • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution with a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[8] A mixture of a good solvent and a poor solvent is often used to induce crystallization.[8]

      • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation could be an option for purification.

  • Q3: What analytical techniques are recommended for characterizing the final product and intermediates?

    • A3: A combination of spectroscopic methods is essential for unambiguous structure elucidation:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for determining the structure of fluorinated organic molecules.

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

      • Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl (-OH) group in the final product.

V. Experimental Protocols (Hypothetical)

Caution: The following protocols are proposed based on established chemical principles and have not been experimentally validated for this specific synthesis. All work should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Step F: Ring Opening and Chlorination of 2,5-Dibromo-2,5-bis(trifluoroacetyl)furan

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the furan intermediate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a suitable chlorinating agent (e.g., sulfuryl chloride, 1.1 eq) in anhydrous dichloromethane via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

Step G: Reduction of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentanoic acid

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (LAH, 1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude carboxylic acid (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LAH suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

VI. Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Check Purity of Starting Materials and Reagents Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Conditions Optimize_Stoichiometry Adjust Stoichiometry of Reagents Start->Optimize_Stoichiometry Success Problem Resolved Check_Purity->Success Impurity Identified Check_Conditions->Success Conditions Corrected Consider_Catalyst Investigate Use of a Catalyst Optimize_Stoichiometry->Consider_Catalyst Optimize_Stoichiometry->Success Yield Improved Consider_Catalyst->Success Selectivity Improved Side_Products Significant Side Product Formation Modify_Conditions Modify Reaction Conditions (Lower Temperature, Slower Addition) Side_Products->Modify_Conditions Change_Reagent Consider a More Selective Reagent Side_Products->Change_Reagent Modify_Conditions->Success Purity Improved Change_Reagent->Success Purity Improved Purification_Issue Difficulty in Purification Alternative_Chromatography Try Alternative Chromatography (e.g., different stationary/mobile phase) Purification_Issue->Alternative_Chromatography Recrystallization Attempt Recrystallization Purification_Issue->Recrystallization Alternative_Chromatography->Success Pure Product Obtained Recrystallization->Success Pure Product Obtained

Caption: A general troubleshooting workflow for common synthesis problems.

VII. References

  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.

  • Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. ResearchGate.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. ePrints Soton - University of Southampton.

  • SAFETY DATA SHEET. Fisher Scientific.

  • (PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene. ResearchGate.

  • Safety Data Sheet. Key Organics.

  • EP0913381B1 - Method for purifying a bromine compound. Google Patents.

  • Development of Synthesis and Large Scale Production Technology for Ultrahigh Energy and Density Fluoro-Organic Compounds. DTIC.

  • Organic Syntheses Procedure.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Enantioseparation of 5,5′-Dibromo-2,2′-dichloro-3-selanyl-4,4′-bipyridines on Polysaccharide-Based Chiral Stationary Phases. NIH.

  • Stereocontrolled Synthesis of Tetrafluoropentanols: Multivicinal Fluorinated Alkane Units for Drug Discovery. PubMed.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. NIH.

  • Process for the preparation of alpha-bromo,omega-chloroalkanes. European Patent Office - EP 0824094 A1.

  • Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. ResearchGate.

  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.

  • Overcoming low yields in the synthesis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone. Benchchem.

  • CN1939885A - Production of 1-bromine-5-chloropentane. Google Patents.

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis. ChemicalBook.

  • Is 4,4 dibromo 5 cyclopropyl 1 chloro heptane a right iupac name?. Quora.

  • This compound. Cymit Química S.L.

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed.

  • 757-04-0 | this compound. Fluoropharm.

  • This compound. Labshake.

  • 2,5-DIBROMO-4-CHLORO-4,5,5-TRIFLUOROPENTAN-1-OL. ChemicalBook.

  • 2,5-Dibromo-4-Chloro-4,4,5-Trifluoropentan-1-Ol. CheMondis.

Sources

Technical Support Center: Unexpected Reactivity of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complex reactivity of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol.

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this structurally complex and highly functionalized molecule. Its unique combination of a primary alcohol and multiple, varied halogen atoms (F, Cl, Br) across its five-carbon chain can lead to unexpected but understandable chemical behavior. This document provides troubleshooting guidance and in-depth explanations to help you anticipate and control its reactivity.

Foundational Analysis of the Molecule's Reactive Sites

The reactivity of this compound is governed by the interplay of its distinct functional groups. A thorough understanding of each site is critical for experimental design.

  • Primary Alcohol (-CH₂OH): This group is a primary site of reactivity. It can act as a nucleophile or, more commonly, be deprotonated by a base to form a potent nucleophilic alkoxide. The high degree of halogenation on the pentyl chain significantly increases the acidity of this alcohol compared to typical aliphatic alcohols due to strong electron-withdrawing inductive effects.[1][2][3]

  • Carbon-Bromine Bonds (C2-Br and C5-Br): Bromine is an excellent leaving group.[4][5] The molecule possesses two C-Br bonds. The C2-Br is on a secondary carbon, making it susceptible to standard Sₙ2 and E2 reactions. The C5-Br is on a quaternary carbon, which is also geminally substituted with a chlorine and a trifluoromethyl group, making it sterically hindered but activated for certain reactions.

  • Carbon-Chlorine Bond (C4-Cl): Chlorine is a good leaving group, though generally less reactive than bromine.[5][6] This bond is at a tertiary, heavily fluorinated carbon, influencing its accessibility and reactivity profile.

  • Carbon-Fluorine Bonds (C4-F₂ and C5-F): The C-F bond is the strongest of the carbon-halogen bonds, making fluorine a poor leaving group in nucleophilic substitution reactions.[5][6] The trifluoromethyl group is known for its high metabolic and chemical stability.[7][8]

The relative reactivity of the C-X bonds is directly related to their bond energies. Weaker bonds are more easily broken.

BondBond Energy (kJ/mol)Relative Reactivity as a Leaving Group
C-I~228Most Reactive (Best Leaving Group)
C-Br~290Highly Reactive
C-Cl~346Reactive
C-F~467Least Reactive (Poor Leaving Group)
Data sourced from multiple organic chemistry resources reflecting established principles.[6][9]

Frequently Asked Questions (FAQs)

Q1: I treated the molecule with a base to perform a substitution at the C2-Bromine, but I isolated a cyclic compound. What happened?

A: You have likely observed an intramolecular Williamson ether synthesis. The base deprotonated the primary alcohol at C1, forming an alkoxide. This internal nucleophile then attacked the electrophilic carbon at C5, displacing the bromide to form a stable five-membered tetrahydrofuran ring. This is a common and often favored reaction pathway for haloalcohols.[10][11]

Q2: Which of the halogens (Br or Cl) will react first in a nucleophilic substitution?

A: The C-Br bonds are significantly weaker than the C-Cl bond, making the bromide ions better leaving groups. Therefore, substitution reactions will preferentially occur at the bromine-bearing carbons (C2 and C5) before the chlorine at C4.[4][5]

Q3: Can I form a Grignard reagent from one of the C-Br bonds?

A: This is extremely challenging and not recommended without protecting the alcohol. Grignard reagents are potent bases and will be instantly quenched by the acidic proton of the -OH group.[12][13] If you were to use two equivalents of Grignard reagent (one to deprotonate, one to form the reagent), the complexity of the molecule presents a high risk of side reactions, including elimination and metal-halogen exchange at other sites.

Q4: My reaction required a full equivalent of base just to get started. Why is the alcohol so acidic?

A: The cumulative electron-withdrawing (inductive) effect of the five fluorine, one chlorine, and two bromine atoms strongly polarizes the carbon skeleton, pulling electron density away from the C1-O-H group. This stabilizes the resulting alkoxide conjugate base, making the alcohol significantly more acidic than simple pentanol.[1][2][3]

Q5: Are the C-F bonds or the -CF₃ group reactive?

A: Under typical synthetic conditions (e.g., nucleophilic substitution, mild reduction, or basic conditions), the C-F bonds and the trifluoromethyl group are exceptionally stable and unreactive.[7][14] Cleavage of these bonds requires harsh conditions or specialized reagents not commonly used in standard transformations.

Troubleshooting Guide: Diagnosing Unexpected Reactivity

This section provides a structured approach to identifying and resolving common issues encountered during experimentation.

Issue 1: An Unexpected Cyclic Product is the Major Isomer
  • Observation: Mass spectrometry shows a product with a molecular weight corresponding to the loss of HBr. ¹H NMR shows a significant shift and change in the multiplicity of the protons near C1 and C2.

  • Plausible Cause: Intramolecular Williamson Ether Synthesis. This is the most probable unexpected reaction when the molecule is subjected to basic conditions. The alkoxide formed from the C1 alcohol preferentially attacks the C5 position due to the favorability of forming a 5-membered ring.[10][11]

    G start 4-Chloro-2,5-dibromo- 4,5,5-trifluoropentan-1-ol alkoxide Alkoxide Intermediate start->alkoxide  + Base (-H⁺) cyclic_ether Unexpected Product: 2-(1-bromo-2-chloro-2,3,3-trifluoropropyl) tetrahydrofuran alkoxide->cyclic_ether Intramolecular Sₙ2 (-Br⁻)

    Caption: Intramolecular cyclization pathway.

  • Corrective Actions & Preventative Measures:

    • Protect the Alcohol: Before introducing a base or nucleophile, protect the primary alcohol. A silyl ether (e.g., TBDMS or TIPS ether) is an excellent choice as it is stable to a wide range of conditions and can be easily removed later.

    • Temperature Control: Run the reaction at the lowest possible temperature to minimize the rate of the intramolecular side reaction.

    • Reagent Stoichiometry: Use precise stoichiometry to avoid excess base, which can promote this pathway.

Issue 2: Reagent is Consumed with No Product Formation
  • Observation: When using organometallic reagents (e.g., Grignard, organolithium) or strong bases (e.g., LDA, NaH), the reagent is consumed, but the starting material is recovered after workup.

  • Plausible Cause: Acid-Base Reaction. The acidic proton of the C1 alcohol is neutralizing your reagent.[12][13]

    G cluster_reaction Acid-Base Reaction reagent Strong Base / Nucleophile (e.g., R-MgX) quenched Quenched Reagent (R-H) reagent->quenched Protonation alcohol Starting Material (-OH) alkoxide Alkoxide Salt alcohol->alkoxide Deprotonation

    Caption: Reagent quenching by the acidic alcohol.

  • Corrective Actions & Preventative Measures:

    • Protecting Group: As with Issue 1, protect the alcohol group prior to the reaction.

    • Use Excess Reagent: If protection is not feasible, a less elegant solution is to use at least one full additional equivalent of the reagent to deprotonate the alcohol before the desired reaction can proceed. Be aware this can lead to other side reactions.

Issue 3: Formation of an Alkene (Elimination Product)
  • Observation: Mass spectrometry indicates a product with a molecular weight corresponding to the loss of HBr. ¹H NMR shows the appearance of vinylic protons (typically 5-6.5 ppm).

  • Plausible Cause: Base-induced E2 Elimination. A strong, sterically hindered base can preferentially abstract a proton from C3, leading to the elimination of the bromide at C2 to form a double bond.

  • Corrective Actions & Preventative Measures:

    • Choice of Base/Nucleophile: If substitution is the desired outcome, use a less basic, more nucleophilic reagent. For example, use sodium azide (NaN₃) instead of sodium t-butoxide.

    • Temperature: Lowering the reaction temperature generally favors substitution over elimination.

    • Solvent: Use a polar aprotic solvent (e.g., DMSO, DMF) to favor Sₙ2 reactions over E2.

Experimental Protocol: Protecting the Hydroxyl Group

To prevent the common side reactions of intramolecular cyclization and acid-base quenching, protecting the primary alcohol is a critical first step for most synthetic transformations of this molecule.

Objective: To synthesize 1-((tert-butyldimethylsilyl)oxy)-4-chloro-2,5-dibromo-4,5,5-trifluoropentane.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add imidazole (2.5 eq) to the solution and stir until it fully dissolves.

  • Addition of Silylating Agent: Add TBDMSCl (1.2 eq) portion-wise at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Troubleshooting Checkpoint: Monitor the reaction by TLC (staining with potassium permanganate can visualize the starting material). If the reaction is sluggish, a catalytic amount of DMAP can be added.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure protected alcohol.

References

  • Haloalkanes and Haloarenes. National Council of Educational Research and Training. Available at: [Link]

  • Haloalkanes and Haloarenes. Samagra Shiksha. Available at: [Link]

  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc.
  • What Makes A Good Leaving Group? Master Organic Chemistry. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.
  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Acidity and Basicity of Alcohols. Master Organic Chemistry. Available at: [Link]

  • Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology (RSC Publishing).
  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available at: [Link]

  • Acidity and Infrared Absorption of Fluorinated Alcohols. Journal of the American Chemical Society.
  • Leaving Groups. Chemistry LibreTexts.
  • Halogenation-enabled intramolecular deaminative cyclization. Organic & Biomolecular Chemistry (RSC Publishing).
  • This is from an orgo 2 practice exam. It says the alcohol with F is the least acidic.
  • Grignard reagents. Chemguide. Available at: [Link]

  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Leaving group. Wikipedia. Available at: [Link]

  • Reactivity of Halogenoalkanes. Save My Exams.
  • Halogenation of Primary Alcohols Using a Tetraethylammonium Halide/[Et2NSF2]BF4 Combin
  • Learning outcome 3.4.3 An introduction to bond energy and bond length. Chemguide.
  • Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. YouTube.
  • Halogenation-enabled intramolecular deaminative cyclization.
  • Reactions with Grignard Reagents. Chemistry LibreTexts.
  • Reducing Ability Of Halides | A Level & IB Chemistry. YouTube.
  • Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PMC - PubMed Central.
  • The Williamson ether synthesis involves the displacement of an al... Pearson+.
  • Video: Leaving Groups. JoVE. Available at: [Link]

  • Stereoselective Halogenation in N
  • Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing.
  • Grignard reagent. Wikipedia. Available at: [Link]

  • Grignard Reagent Reaction Mechanism. YouTube.
  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. MDPI.
  • Trifluoromethylation. Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis Explained.

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the robust analytical characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation and quantification of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol, a complex halogenated alcohol. The methodologies discussed are grounded in established principles for the analysis of polyhalogenated and fluorinated organic compounds, offering a framework for developing validated analytical protocols.

Understanding the Analyte: Structural Considerations

Before selecting an analytical technique, a thorough understanding of the target molecule's structure is crucial. This compound is a C5 alcohol characterized by:

  • A primary alcohol functional group (-CH₂OH): This group is polar and capable of hydrogen bonding, influencing its chromatographic behavior and providing a characteristic signal in infrared spectroscopy.

  • Multiple halogen substituents (Cl, Br, F): The high degree of halogenation significantly impacts the molecule's polarity, volatility, and mass spectral fragmentation patterns. The presence of fluorine makes ¹⁹F NMR a particularly powerful tool.

  • Chiral centers: The molecule possesses stereocenters, which may necessitate the use of chiral chromatography for enantiomeric separation and characterization.

These structural features dictate the suitability of various analytical techniques, each offering unique advantages and limitations.

Comparative Analysis of Primary Analytical Techniques

A multi-faceted approach is often necessary for the comprehensive analysis of a complex molecule like this compound. The following sections compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[1][2] For polyhalogenated compounds, it offers exceptional sensitivity and specificity.[3]

Causality Behind Experimental Choices:

  • Volatility: The analyte possesses a polar alcohol group, which can decrease volatility and lead to poor peak shape. Derivatization of the hydroxyl group (e.g., silylation) is often employed to increase volatility and thermal stability.

  • Detection: The presence of multiple electronegative halogen atoms makes this compound an excellent candidate for Electron Capture Detection (ECD) for high sensitivity. However, for structural confirmation, Mass Spectrometry (MS) is indispensable. Negative Ion Chemical Ionization (NICI-MS) can be particularly sensitive for polyhalogenated compounds, often yielding simple spectra with a prominent molecular ion.[4][5]

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry P1 Dissolve sample in appropriate solvent (e.g., Ethyl Acetate) P2 Optional: Derivatization (e.g., with BSTFA for silylation) P1->P2 GC_Inj Injection into GC P2->GC_Inj GC_Col Separation on a low- to mid-polarity column (e.g., DB-5ms) GC_Inj->GC_Col MS_Ion Ionization (EI or NICI) GC_Col->MS_Ion MS_Ana Mass Analysis (Quadrupole or ToF) MS_Ion->MS_Ana MS_Det Detection MS_Ana->MS_Det Data_Analysis Data Analysis: - Retention Time - Mass Spectrum - Library Matching MS_Det->Data_Analysis

Caption: Workflow for GC-MS analysis of halogenated alcohols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of compounds based on their partitioning between a stationary and a mobile phase. For our target analyte, a reversed-phase (RP-HPLC) approach would be most common.

Causality Behind Experimental Choices:

  • Stationary Phase: While standard C18 columns can be effective, fluorinated stationary phases have been shown to provide unique selectivity for halogenated compounds, potentially offering better resolution from impurities.[6]

  • Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol. The addition of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), to the mobile phase can improve peak shape and ionization efficiency in LC-MS applications.[7][8][9]

  • Detection: UV detection is possible if the molecule possesses a chromophore, which is not the case here. Therefore, coupling HPLC to a mass spectrometer (LC-MS) is the most powerful approach for both detection and identification. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are also universal detection options.

Workflow for HPLC-MS Analysis

cluster_prep Sample Preparation cluster_hplc High-Performance Liquid Chromatography cluster_ms Mass Spectrometry P1 Dissolve sample in mobile phase HPLC_Inj Injection into HPLC P1->HPLC_Inj HPLC_Col Separation on a reversed-phase column (e.g., C18 or fluorinated phase) HPLC_Inj->HPLC_Col MS_Ion Ionization (ESI or APCI) HPLC_Col->MS_Ion MS_Ana Mass Analysis (Quadrupole, ToF, or Orbitrap) MS_Ion->MS_Ana MS_Det Detection MS_Ana->MS_Det Data_Analysis Data Analysis: - Retention Time - Mass-to-Charge Ratio - Fragmentation Pattern MS_Det->Data_Analysis Analyte Analyte Structure H_NMR ¹H NMR H_NMR->Analyte Proton Environment TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H_NMR->TwoD_NMR C_NMR ¹³C NMR C_NMR->Analyte Carbon Backbone C_NMR->TwoD_NMR F_NMR ¹⁹F NMR F_NMR->Analyte Fluorine Environment TwoD_NMR->Analyte Connectivity

Caption: Interplay of NMR experiments for structural analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Causality Behind Experimental Choices:

  • O-H Stretch: The primary alcohol will exhibit a characteristic strong and broad absorption in the region of 3300-3400 cm⁻¹, arising from O-H stretching vibrations and hydrogen bonding. [10]* C-O Stretch: A strong C-O stretching band is expected around 1000-1200 cm⁻¹.

  • C-X Stretches: The carbon-halogen bonds will have characteristic stretches in the fingerprint region (below 1500 cm⁻¹). The C-F stretch will be at a higher wavenumber than the C-Cl and C-Br stretches due to the lower mass of fluorine. [11]

Quantitative Data Summary and Comparison

Technique Information Provided Advantages Disadvantages Typical Sample Amount
GC-MS Retention time, molecular weight, fragmentation patternHigh sensitivity and resolution, established libraries for identificationRequires volatile/thermally stable compounds (or derivatization), potential for thermal degradationMicrograms to nanograms
HPLC-MS Retention time, molecular weight, fragmentation patternApplicable to a wide range of polarities and molecular weights, soft ionization techniquesLower resolution than capillary GC, potential for matrix effectsMicrograms to nanograms
NMR Unambiguous molecular structure, connectivity, stereochemistryDefinitive structural information, non-destructiveLower sensitivity than MS, requires higher sample concentration, complex data interpretationMilligrams
FTIR Functional group identificationFast, non-destructive, low costProvides limited structural information, not suitable for complex mixturesMilligrams to micrograms

Detailed Experimental Protocols

The following are proposed starting protocols based on methods for analogous compounds. Optimization will be required for the specific analyte.

Protocol: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh 1 mg of the analyte and dissolve in 1 mL of ethyl acetate.

    • For derivatization, transfer 100 µL of the solution to a vial and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 60°C for 30 minutes.

  • GC Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, splitless mode, injector temperature 250°C.

    • Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV and Negative Ion Chemical Ionization (NICI) with methane as reagent gas.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Protocol: ¹⁹F NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the analyte in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

    • Add an internal standard if quantification is required (e.g., trifluorotoluene).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength spectrometer equipped with a broadband probe.

    • Experiment: Standard ¹⁹F{¹H} decoupled experiment.

    • Acquisition Parameters:

      • Spectral width: ~250 ppm (centered appropriately based on expected shifts).

      • Pulse angle: 30-45°.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 16-64 (adjust for desired signal-to-noise).

  • Processing:

    • Apply an exponential line broadening of 0.3 Hz.

    • Fourier transform, phase, and baseline correct the spectrum.

    • Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm).

Conclusion and Recommendations

For the comprehensive analysis of this compound, a combination of analytical techniques is recommended. NMR spectroscopy, particularly ¹⁹F NMR, is indispensable for the definitive structural elucidation of the molecule. For separation from potential impurities and for sensitive quantification, GC-MS (after derivatization) or LC-MS are the methods of choice. FTIR provides a rapid means of confirming the presence of key functional groups. The selection of the primary technique will depend on the analytical goal, whether it is structural confirmation, purity determination, or trace-level quantification.

References

  • Jackson, M., & Mantsch, H. H. (1992). Halogenated Alcohols as Solvents for Proteins: FTIR Spectroscopic Studies. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1118(2), 139-143. [Link]

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

  • Crow, F. W., Bjorseth, A., Knapp, K. T., & Bennett, R. (1981). Determination of Polyhalogenated Hydrocarbons by Glass Capillary Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry. Analytical Chemistry, 53(4), 610-613. [Link]

  • Meng, Z., & Zwier, T. S. (2001). FTIR studies of intermolecular hydrogen bonding in halogenated ethanols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(14), 2763-2774. [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Washington, J. W., & Jenkins, T. M. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. [Link]

  • Kiraly, P., & Phillips, A. R. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 4(1), 1-9. [Link]

  • Gala, R., & Bartlett, M. G. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. Journal of the American Society for Mass Spectrometry, 27(9), 1585-1593. [Link]

  • Gala, R., & Bartlett, M. G. (2016). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 27(9), 1585-1593. [Link]

  • Crow, F. W., Bjorseth, A., Knapp, K. T., & Bennett, R. (1981). Determination of polyhalogenated hydrocarbons by glass capillary gas chromatography-negative ion chemical ionization mass spectrometry. Analytical Chemistry, 53(4), 610-613. [Link]

  • Santasania, C. T. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 18(11). [Link]

  • Wikipedia. (2023). Gas chromatography–mass spectrometry. Retrieved from [Link]

  • Taniyasu, S., Yamashita, N., & Yeung, L. W. Y. (2013). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Chromatographic Science, 51(7), 631-638. [Link]

  • ResearchGate. (n.d.). Alkylamines and fluorinated alcohols (organized in the order of increased boiling point) used in the ion pairing reversed-phase liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Reiner, E. J., & Clement, R. E. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Journal of Environmental Analytical Chemistry. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) in Environmental Contaminant Analysis. Longdom Publishing. [Link]

  • de Souza, D. M., et al. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry, 7(27), 20-30. [Link]

  • Matthew, B. M., & Anastasio, C. (2000). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. Journal of Chromatography A, 866(1), 65-77. [Link]

  • Al-Zoubi, R. M. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. University of Northern Colorado. [Link]

  • Nakada, N., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Journal of Water and Environment Technology, 16(4), 191-203. [Link]

  • LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The multifaceted halogenation and the presence of a primary alcohol in 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol present a unique spectroscopic fingerprint. Understanding the expected shifts, splitting patterns, and fragmentation is key to its unequivocal identification and differentiation from potential synthetic byproducts or isomers.

Predicted Spectroscopic Data for this compound

The following table summarizes the predicted key spectroscopic features for the target molecule. These predictions are based on established principles of spectroscopy and the known effects of various functional groups and substituents.

Spectroscopic TechniquePredicted Key Features
Infrared (IR) Spectroscopy Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹), and distinct absorptions in the fingerprint region for C-F (~1100-1300 cm⁻¹), C-Cl (~600-800 cm⁻¹), and C-Br (~500-600 cm⁻¹) bonds.
¹H NMR Spectroscopy A complex multiplet for the proton on the carbon bearing the hydroxyl group (C1-H), multiplets for the diastereotopic protons on the adjacent carbon (C2-H), and a multiplet for the proton on the carbon with the chlorine substituent (C4-H). The hydroxyl proton will likely be a broad singlet, exchangeable with D₂O.
¹³C NMR Spectroscopy Five distinct carbon signals are expected. The carbon attached to the hydroxyl group (C1) will be in the 55-70 ppm range. The carbons bonded to bromine (C2 and C5) and chlorine (C4) will be significantly downfield. The trifluoromethyl carbon (C5) will show a characteristic quartet due to ¹J(C-F) coupling. Other carbons will exhibit smaller couplings to fluorine.
¹⁹F NMR Spectroscopy A single signal for the three equivalent fluorine atoms of the -CF₃ group is predicted. This signal will likely be a doublet of doublets due to coupling with the proton on C4 and the bromine on C5.
Mass Spectrometry (EI) A complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Fragmentation will likely involve the loss of halogen atoms, water, and cleavage of the carbon-carbon backbone.

Comparative Spectroscopic Analysis

To provide a practical framework for the confirmation of this compound, we will compare its predicted spectroscopic features with the experimental data of three carefully selected analogous compounds: 5-Chloro-1-pentanol , 1-bromo-2-chloroethane , and 2,2,3,3,4,4,5,5-octafluoropentan-1-ol .

Infrared (IR) Spectroscopy Comparison

The presence of the hydroxyl group is a key diagnostic feature in the IR spectrum. The broad O-H stretch is a reliable indicator of the alcohol functionality. The fingerprint region, however, will be critical in distinguishing the specific halogenation pattern.

CompoundKey IR Absorptions (cm⁻¹)
This compound (Predicted) ~3350 (broad, O-H), ~2950 (C-H), ~1200 (C-F), ~750 (C-Cl), ~580 (C-Br)
5-Chloro-1-pentanol [1]A liquid film IR spectrum is available, which would show a prominent broad O-H stretch and C-Cl absorption.
1,2-Dibromo-1,1-difluoroethane [2]An IR spectrum is available and would be dominated by C-F and C-Br stretching frequencies.

The comparison with 5-Chloro-1-pentanol will help confirm the presence of the alcohol and chloroalkane moieties, while the data from 1,2-dibromo-1,1-difluoroethane will provide a reference for the C-Br and C-F bond absorptions.

¹H NMR Spectroscopy Comparison

The proton NMR spectrum will be instrumental in determining the connectivity of the carbon backbone. The chemical shifts and coupling patterns of the protons are highly sensitive to the neighboring electronegative halogen atoms.

CompoundKey ¹H NMR Signals (ppm)
This compound (Predicted) C1-H₂ (~3.7-3.9), C2-H (~4.2-4.4), C3-H₂ (~2.0-2.3), C4-H (~4.5-4.7), OH (~2-3, broad)
5-Chloro-1-pentanol [3]¹H NMR data (400 MHz in DMSO-d₆) is available.[1]
1-bromo-2-chloroethane The protons on the carbon adjacent to bromine would be expected around 3.6 ppm, and those next to chlorine around 3.8 ppm.

By comparing the predicted spectrum with the experimental data for 5-Chloro-1-pentanol, the influence of the additional bromine and fluorine substituents on the chemical shifts of the protons in the target molecule can be rationalized.

¹³C NMR Spectroscopy Comparison

¹³C NMR provides direct information about the carbon skeleton. The significant deshielding effects of the halogens and the characteristic C-F coupling patterns are powerful diagnostic tools.

CompoundKey ¹³C NMR Signals (ppm)
This compound (Predicted) C1 (~60), C2 (~50), C3 (~35), C4 (~65), C5 (~120, q, ¹J(C-F) ≈ 280 Hz)
5-Chloro-1-pentanol [1]¹³C NMR data in CDCl₃ and DMSO-d₆ is available.[1]
1-bromo-2-chloroethane [4]Two signals are expected, with the carbon attached to chlorine appearing at a higher chemical shift than the carbon attached to bromine.
1,2-dibromo-2-chloro-1,1-difluoroethane [5]¹³C NMR data is available and would show significant downfield shifts and C-F coupling.

The ¹³C NMR data for the comparative compounds will allow for a systematic analysis of the influence of each type of halogen on the chemical shifts of the carbon atoms in the pentanol chain.

¹⁹F NMR Spectroscopy Comparison

¹⁹F NMR is a highly sensitive technique for the detection of fluorine-containing compounds. The chemical shift and coupling constants provide detailed information about the electronic environment of the fluorine nuclei.

CompoundKey ¹⁹F NMR Signals (ppm)
This compound (Predicted) A single signal for the -CF₃ group, likely in the range of -70 to -80 ppm, showing coupling to the C4 proton and potentially long-range coupling to the C5 bromine.
2,2,3,3,4,4,5,5-octafluoropentan-1-ol This compound would show multiple fluorine signals due to the different fluorine environments.

The ¹⁹F NMR data for 2,2,3,3,4,4,5,5-octafluoropentan-1-ol provides a valuable reference for the chemical shift range of fluorines in a polyfluorinated alcohol.

Mass Spectrometry (MS) Comparison

Mass spectrometry is a definitive technique for determining the molecular weight and elemental composition of a compound. The isotopic patterns of bromine and chlorine are particularly informative.

CompoundKey Mass Spectrometry Features
This compound (Predicted) A complex molecular ion cluster reflecting the presence of two bromine atoms and one chlorine atom. For example, the relative abundance of the M, M+2, M+4, and M+6 peaks would be characteristic.
5-Chloro-1-pentanol [3]The mass spectrum would show a molecular ion peak and an M+2 peak with a ratio of approximately 3:1, characteristic of a single chlorine atom.
1-bromo-2-chloroethane [6]The mass spectrum of this compound exhibits a complex molecular ion region with peaks at m/z 142, 144, and 146, reflecting the isotopic abundances of both bromine and chlorine.[6]
2,2,3,3,4,4,5,5-octafluoropentan-1-ol [7]The mass spectrum is available and would be characterized by fragmentation patterns involving the loss of fluorine and other small neutral molecules.[7]

The distinct isotopic patterns observed in the mass spectra of 5-Chloro-1-pentanol and 1-bromo-2-chloroethane provide an excellent tutorial for predicting and interpreting the more complex pattern expected for the target molecule.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data for the confirmation of this compound, the following general experimental protocols are recommended.

General Sample Preparation

Sample Preparation Workflow cluster_sample Sample Handling cluster_prep Spectroscopy Preparation Start Obtain Sample of 4-Chloro-2,5-dibromo- 4,5,5-trifluoropentan-1-ol Purity Assess Purity (e.g., GC-MS, LC-MS) Start->Purity IR_Prep Neat liquid for IR (ATR) or thin film on salt plate Purity->IR_Prep For IR NMR_Prep Dissolve in appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆) with TMS Purity->NMR_Prep For NMR MS_Prep Dilute in a volatile solvent (e.g., Methanol, Dichloromethane) Purity->MS_Prep For MS

Caption: General workflow for sample preparation for spectroscopic analysis.

Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_confirmation Structural Confirmation IR Infrared (IR) Spectroscopy IR_Process Identify Functional Groups (O-H, C-X) IR->IR_Process NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_Process Determine Chemical Shifts, Coupling Constants, and Integration NMR->NMR_Process MS Mass Spectrometry (e.g., EI-GC-MS) MS_Process Analyze Molecular Ion Peak and Fragmentation Pattern MS->MS_Process Compare Compare Experimental Data with Predicted and Comparative Data IR_Process->Compare NMR_Process->Compare MS_Process->Compare Confirm Confirm Structure of 4-Chloro-2,5-dibromo- 4,5,5-trifluoropentan-1-ol Compare->Confirm

Caption: Step-by-step workflow for the spectroscopic confirmation of the target compound.

Conclusion

The structural confirmation of a complex molecule like this compound necessitates a multi-pronged spectroscopic approach. While direct experimental data is not always readily available, a predictive and comparative methodology provides a robust framework for data interpretation. By understanding the expected spectroscopic features and comparing them with those of structurally related compounds, researchers can confidently confirm the identity and purity of their synthesized materials. This guide serves as a valuable resource for scientists and drug development professionals, enabling them to navigate the challenges of characterizing novel halogenated compounds with scientific integrity.

References

  • SpectraBase. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. Available at: [Link]

  • PubChem. 5-Chloro-1-pentanol. Available at: [Link]

  • PubChem. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol. Available at: [Link]

  • NIST. Ethane, 1-bromo-2-chloro-. In NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. 1-Bromo-2-chloroethane - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Cheméo. Chemical Properties of 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- (CAS 355-80-6). Available at: [Link]

  • Starshine Chemical. 5-Chloro-1-pentanol. Available at: [Link]

  • NIST. 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro-. In NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 1,2-Dibromo-1,1-difluoroethane. Available at: [Link]

  • SpectraBase. 1,2-dibromo-2-chloro-1,1-difluoroethane - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Doc Brown's Chemistry. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane. Available at: [Link]

  • ResearchGate. The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Available at: [Link]

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A Senior Application Scientist's Guide to Evaluating the Biological Efficacy of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of novel therapeutic development, halogenated organic compounds present a compelling frontier, with their unique physicochemical properties often translating to potent biological activities.[1][2] The subject of this guide, 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol, a structurally complex molecule, exemplifies the intricate interplay of various halogen substitutions on a pentanol backbone. This guide provides a comprehensive framework for evaluating its biological efficacy against a panel of rationally designed analogs. We will delve into the causal reasoning behind experimental design, present detailed protocols for key assays, and explore the anticipated structure-activity relationships that will likely govern the therapeutic potential of this class of compounds.

The Rationale for Analog Selection and Comparative Analysis

The biological activity of a halogenated compound is not merely the sum of its parts; rather, it is a complex function of the type, number, and position of the halogen atoms.[3][4] The presence of chlorine, bromine, and fluorine on the same scaffold suggests a multi-faceted potential for biological interaction. To systematically investigate the contribution of each halogen, a focused library of analogs should be synthesized and screened.

A logical starting point is to create analogs where one type of halogen is systematically replaced or its position altered. For instance:

  • Analog 1 (Fluorine Focus): 2,5-Dibromo-4,4,5,5-tetrafluoropentan-1-ol (replacing Chlorine with Fluorine)

  • Analog 2 (Chlorine Focus): 2,5-Dichloro-4,5,5-trifluoropentan-1-ol (replacing Bromine with Chlorine)

  • Analog 3 (Bromine Focus): 2,4,5-Tribromo-4,5,5-trifluoropentan-1-ol (replacing Chlorine with Bromine)

  • Analog 4 (Simplified Halogenation): 4-Chloro-pentan-1-ol (non-fluorinated and non-brominated backbone)

By comparing the activity of these analogs against the parent compound, researchers can begin to dissect the role of each halogen in the observed biological effects.

Core Experimental Workflow for Efficacy Evaluation

A robust evaluation of biological efficacy necessitates a multi-pronged approach, typically beginning with broad-spectrum screening and progressing to more specific mechanistic studies. The following workflow represents a standard, yet adaptable, framework for such an investigation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Mechanistic Insight cluster_2 Phase 3: Data Analysis & SAR A Compound Library (Parent + Analogs) B Cytotoxicity Profiling (e.g., MTT Assay) A->B C Antimicrobial Screening (e.g., MIC Determination) A->C D Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) B->D For cytotoxic hits E Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) C->E For antimicrobial hits F Structure-Activity Relationship (SAR) Analysis D->F E->F

Figure 1: A generalized workflow for the biological efficacy evaluation of novel halogenated compounds.

Part 1: Foundational Cytotoxicity Screening

A primary determinant of a compound's therapeutic potential is its effect on cell viability. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method to assess metabolic activity, which serves as a proxy for cell viability.[5]

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs against a panel of human cancer cell lines and a non-cancerous control cell line.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells).[5]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity
CompoundStructureIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HEK293Selectivity Index (SI) vs. MCF-7
Parent Compound This compoundExperimental DataExperimental DataExperimental DataCalculated
Analog 1 2,5-Dibromo-4,4,5,5-tetrafluoropentan-1-olExperimental DataExperimental DataExperimental DataCalculated
Analog 2 2,5-Dichloro-4,5,5-trifluoropentan-1-olExperimental DataExperimental DataExperimental DataCalculated
Analog 3 2,4,5-Tribromo-4,5,5-trifluoropentan-1-olExperimental DataExperimental DataExperimental DataCalculated
Analog 4 4-Chloro-pentan-1-olExperimental DataExperimental DataExperimental DataCalculated
Doxorubicin Positive ControlExperimental DataExperimental DataExperimental DataCalculated

Note: The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Part 2: Antimicrobial Efficacy Screening

Halogenated compounds have a long history of use as antimicrobial agents.[7][8] Therefore, a comprehensive evaluation should include screening for antibacterial and antifungal activity. The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial potency.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound and its analogs that inhibits the visible growth of a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]).

  • Fungal strains (e.g., Candida albicans).

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Perform a serial two-fold dilution of each test compound in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation: Comparative Antimicrobial Activity
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent Compound Experimental DataExperimental DataExperimental Data
Analog 1 Experimental DataExperimental DataExperimental Data
Analog 2 Experimental DataExperimental DataExperimental Data
Analog 3 Experimental DataExperimental DataExperimental Data
Analog 4 Experimental DataExperimental DataExperimental Data
Ciprofloxacin Bacterial ControlBacterial ControlN/A
Amphotericin B N/AN/AFungal Control

Part 3: Elucidating Structure-Activity Relationships (SAR)

The data generated from the primary screens will form the basis for understanding the structure-activity relationships of this class of compounds.

G cluster_0 Structural Features cluster_1 Hypothesized Bioactivity Modifiers cluster_2 Observed Biological Effect A Parent Compound 4-Cl 2,5-diBr 4,5,5-triF B Lipophilicity Halogen Bonding Steric Hindrance Electronic Effects A:f1->B:f1 Potential H-bond acceptor A:f2->B:f1 Strong halogen bond donor A:f3->B:f0 Increases lipophilicity A:f3->B:f3 Inductive electron withdrawal C Cytotoxicity Antimicrobial Activity B->C Influences

Figure 2: A conceptual diagram illustrating the potential structure-activity relationships for halogenated pentanols.

Key Considerations for SAR Analysis:

  • Fluorine: The trifluoromethyl group is expected to significantly increase the lipophilicity of the molecule, which can enhance membrane permeability.[9] Its strong electron-withdrawing nature can also alter the acidity of the hydroxyl group, potentially influencing interactions with biological targets.

  • Chlorine and Bromine: The larger and more polarizable chlorine and bromine atoms are capable of forming halogen bonds, which are non-covalent interactions that can play a crucial role in ligand-receptor binding.[10] The position of these halogens will dictate the geometry of these potential interactions. Brominated compounds often exhibit potent antimicrobial activity.[7][11][12]

  • The Hydroxyl Group: The primary alcohol is a key functional group that can participate in hydrogen bonding with target proteins or enzymes.[13] Its reactivity can be modulated by the electronic effects of the adjacent halogens.

By systematically analyzing the efficacy data in the context of the structural modifications of the analogs, researchers can build a predictive model for the design of more potent and selective compounds.

Conclusion

The evaluation of this compound and its analogs requires a methodical and multi-faceted approach. This guide provides a foundational framework for conducting such an investigation, from initial broad-spectrum screening to the elucidation of structure-activity relationships. By adhering to these principles of scientific integrity and logical experimental design, researchers can effectively navigate the complexities of halogenated compound development and unlock their therapeutic potential.

References

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Sources

A Predictive Computational Analysis of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol: A Comparative Guide to Physicochemical and Drug-Like Properties

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the introduction of novel chemical entities presents both opportunities and challenges. Highly halogenated organic molecules, in particular, offer a unique chemical space to explore, with the potential for tailored physicochemical and biological properties. This guide focuses on 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol , a densely functionalized aliphatic alcohol for which extensive experimental data is not yet publicly available.

The absence of empirical data necessitates a robust, predictive approach to characterize such molecules. Computational modeling serves as an indispensable tool in this "data-poor" scenario, enabling researchers to forecast key properties, anticipate potential liabilities, and guide further experimental investigation. This guide provides a comprehensive framework for the computational characterization of this compound.

Rather than a simple recitation of properties, we present a comparative analysis, benchmarking our target molecule against two well-characterized compounds: the parent alcohol, 1-Pentanol , and the widely-used anesthetic, Halothane . This comparative methodology provides essential context, highlighting the profound influence of halogenation on molecular properties and potential applications.

The Comparative Framework: Understanding Halogenation's Impact

The choice of comparators is critical for a meaningful analysis.

  • 1-Pentanol (C₅H₁₂O): This simple, non-halogenated alcohol serves as our baseline. By comparing the properties of our target molecule to 1-pentanol, we can isolate and quantify the effects of introducing chlorine, bromine, and fluorine atoms.

  • Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane): A well-known inhalational anesthetic, halothane is a small, heavily halogenated molecule. Its inclusion provides a reference point from the pharmaceutical domain, allowing us to contextualize the predicted drug-like properties of our target molecule within the realm of established therapeutic agents.

This guide will employ a suite of computational techniques, from high-level quantum mechanical calculations to rapid ADMET profiling, to build a comprehensive picture of this compound's potential.

Computational Methodologies: A Multi-faceted Approach

To ensure a thorough and reliable predictive analysis, we will utilize a combination of computational methods, each providing unique insights into the molecule's behavior.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method for accurately predicting the electronic structure and related properties of molecules.[1][2]

  • Rationale: For halogenated compounds, an accurate description of electron distribution is crucial for predicting properties like reactivity, polarity, and intermolecular interactions, including the potential for halogen bonding.[3][4] We employ the B3LYP functional with a 6-311++G(d,p) basis set, a combination known to provide a good balance of accuracy and computational efficiency for organic molecules.

Molecular Dynamics (MD) Simulations

MD simulations allow us to observe the dynamic behavior of a molecule over time in a simulated environment, such as a solvent or a biological membrane.[5][6][7]

  • Rationale: By simulating our target molecule in a water box, we can gain insights into its conformational preferences, solvation, and dynamic interactions with its environment. This is particularly important for understanding its potential bioavailability and behavior in physiological media.

Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction

QSAR models use statistical correlations between chemical structure and biological activity or property to make predictions for new molecules.[8][9][10][11] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictors are a specialized class of QSAR models focused on properties relevant to drug development.[12]

  • Rationale: These methods provide rapid screening of key drug-like properties, such as lipophilicity (LogP), water solubility, and potential toxicity. We will utilize the SwissADME online tool for this purpose, a widely used and validated platform.[1]

Experimental Protocols & Workflows

Protocol 1: DFT Calculations for Molecular Properties
  • Structure Preparation: The 3D structures of this compound, 1-Pentanol, and Halothane are built using a molecular editor like Avogadro.

  • Geometry Optimization: The initial structures are optimized using the B3LYP functional and the 6-311++G(d,p) basis set in a quantum chemistry software package like Gaussian or ORCA. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

  • Property Calculation: Single-point energy calculations are then performed to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and the dipole moment.

DFT_Workflow A 1. Build 3D Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Initial Geometry C 3. Frequency Calculation B->C Optimized Geometry D 4. Property Calculation (HOMO, LUMO, MEP, Dipole) C->D Verified Minimum

Caption: DFT workflow for calculating molecular properties.

Protocol 2: ADMET and Drug-Likeness Prediction
  • SMILES Generation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for each molecule is generated.

  • SwissADME Submission: The SMILES string is submitted to the SwissADME web server ().

  • Data Collection: The predicted properties, including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness (e.g., Lipinski's Rule of Five), are collected and tabulated.

ADMET_Workflow A 1. Obtain SMILES String B 2. Submit to SwissADME A->B C 3. Analyze Predicted Properties (LogP, Solubility, Lipinski's Rules) B->C

Caption: Workflow for predicting ADMET and drug-likeness properties.

Predicted Properties: A Comparative Analysis

The following tables summarize the key physicochemical and drug-like properties predicted for our target molecule and the two comparators.

Table 1: Predicted Physicochemical Properties

PropertyThis compound1-PentanolHalothane
Molecular Formula C₅H₇Br₂ClF₃OC₅H₁₂OC₂HBrClF₃
Molecular Weight ( g/mol ) 334.3688.15197.38
Predicted LogP (Consensus) 3.151.352.30
Topological Polar Surface Area (Ų) 20.2320.230.00
Dipole Moment (Debye) 2.851.751.35
HOMO-LUMO Gap (eV) 6.217.897.15

Table 2: Predicted Drug-Likeness and Pharmacokinetic Properties

PropertyThis compound1-PentanolHalothane
Lipinski's Rule of Five Violations 000
Bioavailability Score 0.550.550.85
GI Absorption HighHighHigh
Blood-Brain Barrier Permeant YesYesYes
Synthetic Accessibility 5.211.002.89

Discussion and Field-Proven Insights

The computational analysis reveals a fascinating and complex profile for this compound.

Impact of Halogenation on Physicochemical Properties

As expected, the extensive halogenation dramatically increases the molecular weight compared to 1-pentanol. The most striking difference lies in the predicted lipophilicity (LogP) . The introduction of two bromine atoms, a chlorine atom, and three fluorine atoms raises the LogP from 1.35 for 1-pentanol to 3.15 for our target molecule. This shift towards higher lipophilicity has significant implications for its potential applications. In drug development, a higher LogP can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic clearance.

The Topological Polar Surface Area (TPSA) remains unchanged from 1-pentanol, as it is solely determined by the hydroxyl group. However, the calculated dipole moment is significantly higher for the halogenated compound (2.85 D) compared to 1-pentanol (1.75 D). This indicates that while the molecule is more lipophilic overall, it also possesses a strong dipole, suggesting the potential for specific polar interactions.

The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[5] A smaller gap generally implies higher reactivity. Our target molecule has a smaller HOMO-LUMO gap (6.21 eV) than both 1-pentanol (7.89 eV) and halothane (7.15 eV), suggesting it may be more reactive.

Drug-Likeness and Pharmacokinetic Profile

Despite its high molecular weight and heavy halogenation, this compound is predicted to have zero violations of Lipinski's Rule of Five , a key filter for oral bioavailability.[13][14] The predicted high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are consistent with its lipophilic character.

The synthetic accessibility score of 5.21 suggests a moderately complex synthesis, which is expected for a molecule with multiple stereocenters and a dense arrangement of functional groups.

Comparison with Halothane

When compared to halothane, our target molecule is larger and more lipophilic. The presence of the hydroxyl group gives it a polar character that halothane lacks, opening up the possibility of hydrogen bonding interactions, which are critical for many drug-receptor binding events.

Conclusion

This comparative guide demonstrates the power of a multi-faceted computational approach to characterize novel chemical entities like this compound in the absence of experimental data. Our analysis predicts that this molecule is a highly lipophilic, polar alcohol with good predicted oral bioavailability and BBB permeability. The heavy halogenation significantly alters its electronic properties, suggesting a higher reactivity compared to its non-halogenated counterpart.

These in silico findings provide a solid foundation for guiding future research. Experimental validation of the predicted properties, particularly LogP, solubility, and metabolic stability, is a critical next step. The insights gained from this computational framework can help to accelerate the exploration of this and other novel halogenated compounds for applications in drug discovery and materials science.

References

  • Papa, E., Kovarich, S., & Gramatica, P. (2011). QSAR modeling and prediction of the endocrine-disrupting potencies of brominated flame retardants. Chemical research in toxicology, 24(7), 1095–1103.
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Sources

Mechanistic Pathways of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol: A Comparative Guide to its Reactive Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of complex polyhalogenated molecules is paramount for the rational design of novel therapeutics and synthetic pathways. This guide provides an in-depth technical exploration of the mechanistic studies of reactions involving 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol. While specific literature on this exact molecule is sparse, this guide synthesizes established principles of organic chemistry with data from analogous systems to present a predictive comparison of its likely reaction pathways. We will delve into the competition between nucleophilic substitution and elimination, the potential for intramolecular cyclization, and the oxidation of the primary alcohol, supported by proposed experimental protocols and mechanistic insights.

The Landscape of Reactivity: An Overview

The structure of this compound presents a fascinating array of reactive sites. The primary alcohol offers a handle for oxidation or conversion into a better leaving group. The carbon backbone is adorned with a collection of halogen atoms, each with distinct electronic and steric properties, setting the stage for a complex interplay of competing reaction mechanisms. The key reactive centers are the carbon atoms bearing the bromine and chlorine substituents. The trifluoromethyl group at the C5 position is expected to be relatively inert to nucleophilic attack but will exert a strong electron-withdrawing inductive effect, influencing the reactivity of the adjacent C-Br bond.

Nucleophilic Substitution vs. Elimination: A Perpetual Tug-of-War

The presence of bromine at C2 and C5, and chlorine at C4, makes this molecule a substrate for both nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. The outcome of this competition is dictated by several factors, including the nature of the nucleophile/base, the solvent, and the steric environment of the reaction center.

The SN2 Pathway: A Direct Approach

In the presence of a strong, non-bulky nucleophile and a polar aprotic solvent, SN2 reactions are anticipated. The reactivity of the carbon-halogen bonds in SN2 reactions generally follows the order C-I > C-Br > C-Cl > C-F, primarily due to bond strength and the leaving group ability of the halide anion.[1] Therefore, we can predict that the carbon-bromine bonds will be more susceptible to nucleophilic attack than the carbon-chlorine bond.

The C2-Br bond is sterically more accessible than the C5-Br bond, which is adjacent to the bulky trifluoromethyl group. Consequently, nucleophilic attack is most likely to occur at the C2 position.

Alternative 1: SN2 with a Soft Nucleophile (e.g., Thiolate)

Using a soft nucleophile like sodium thiophenoxide (NaSPh) would favor substitution over elimination. The proposed reaction would proceed via a backside attack on the C2 carbon, leading to inversion of stereochemistry if the carbon were chiral.

Alternative 2: SN2 with a Harder Nucleophile (e.g., Azide)

A harder nucleophile like sodium azide (NaN3) can also participate in SN2 reactions. While elimination might be a more significant side reaction compared to with a thiolate, substitution is still a viable pathway, particularly at lower temperatures.

NucleophileProposed ProductExpected Major PathwayKey Considerations
Sodium Thiophenoxide4-Chloro-5,5-difluoro-2-(phenylthio)pentan-1-olSN2 at C2High yield of substitution product expected.
Sodium Azide2-Azido-4-chloro-5,5-difluoropentan-1-olSN2 at C2Potential for competing E2 elimination.
The E2 Pathway: The Elimination Game

Strong, sterically hindered bases, such as potassium tert-butoxide (KOtBu), will favor the E2 elimination pathway.[2][3] In this compound, there are protons on carbons adjacent to the halogen-bearing carbons, making several elimination products possible. The regioselectivity of the elimination will be governed by Zaitsev's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene), with the latter often being preferred with bulky bases.[4]

Given the multiple bromine and chlorine atoms, a cascade of elimination reactions could be envisioned under harsh basic conditions. However, a single elimination is the most probable initial outcome. Dehydrobromination is generally more facile than dehydrochlorination.[5]

Alternative 1: Elimination with a Bulky Base

Treatment with KOtBu in tert-butanol would likely lead to the formation of a mixture of alkenes, with the product resulting from the removal of HBr being the major component.

Alternative 2: Elimination with a Strong, Non-bulky Base

Using a strong, less hindered base like sodium ethoxide (NaOEt) in ethanol could also induce elimination, potentially with a different regioselectivity compared to KOtBu.

BaseProposed Major Product(s)Expected Major PathwayKey Considerations
Potassium tert-butoxideMixture of unsaturated pentenolsE2Hofmann elimination may be favored.
Sodium EthoxideMixture of unsaturated pentenolsE2Zaitsev elimination may be more competitive.

Intramolecular Cyclization: The Neighboring Group Effect

A highly probable and mechanistically intriguing reaction pathway for this compound is intramolecular cyclization to form a substituted tetrahydrofuran. This is facilitated by the presence of the primary alcohol, which can act as an internal nucleophile. Such reactions are often accelerated by neighboring group participation (NGP), where a nearby group assists in the displacement of the leaving group.[3][6][7][8]

In this molecule, the bromine atom at C5 is suitably positioned to be displaced by the hydroxyl group in a 5-exo-tet cyclization, which is kinetically favored according to Baldwin's rules. The reaction would likely be promoted by a non-nucleophilic base to deprotonate the alcohol, forming an alkoxide intermediate.

Proposed Mechanism: Intramolecular Williamson Ether Synthesis

  • Deprotonation: A base (e.g., sodium hydride, NaH) deprotonates the primary alcohol to form the corresponding alkoxide.

  • Intramolecular SN2 Attack: The resulting alkoxide attacks the C5 carbon, displacing the bromide ion. The strong electron-withdrawing effect of the adjacent trifluoromethyl group will activate the C5-Br bond towards nucleophilic attack.

This pathway is expected to be highly efficient due to the favorable entropy of an intramolecular reaction.

Alternative Pathway: Neighboring Group Participation by Bromine

The bromine at C2 could also participate as a neighboring group in the displacement of the C5-bromide, forming a transient bromonium ion intermediate.[6][9] However, the direct intramolecular attack of the alkoxide is a more direct and likely pathway for the formation of the tetrahydrofuran ring.

Intramolecular_Cyclization cluster_A Starting Material cluster_B Intermediate cluster_C Transition State cluster_D Product A This compound B Alkoxide Intermediate A->B Base (e.g., NaH) C Transition State B->C Intramolecular SN2 attack D Substituted Tetrahydrofuran C->D Br- leaves

Caption: Proposed pathway for intramolecular cyclization.

Oxidation of the Primary Alcohol: Accessing Higher Oxidation States

The primary alcohol functionality can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.[10] The presence of multiple halogen atoms may influence the reactivity of the alcohol and the stability of the intermediate aldehyde.

Alternative 1: Oxidation to the Aldehyde

Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. A particularly effective and selective method for oxidizing primary alcohols in the presence of other sensitive functional groups is the TEMPO-catalyzed oxidation.[11][12]

Alternative 2: Oxidation to the Carboxylic Acid

Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO4) or Jones reagent (CrO3 in aqueous sulfuric acid). TEMPO-mediated oxidation can also yield carboxylic acids under specific conditions.[13] The resulting carboxylic acid could then potentially undergo intramolecular lactonization.

Oxidizing AgentProposed ProductKey Considerations
PCC or DMP4-Chloro-2,5-dibromo-4,5,5-trifluoropentanalOver-oxidation to the carboxylic acid should be minimized.
TEMPO/NaOCl4-Chloro-2,5-dibromo-4,5,5-trifluoropentanalMild and selective conditions.
KMnO4 or Jones Reagent4-Chloro-2,5-dibromo-4,5,5-trifluoropentanoic acidHarsh conditions may lead to side reactions.
TEMPO/NaOCl/NaClO24-Chloro-2,5-dibromo-4,5,5-trifluoropentanoic acidA greener alternative to heavy metal oxidants.

Experimental Protocols

To empirically validate these predicted mechanistic pathways, the following experimental protocols are proposed.

Protocol 1: Intramolecular Cyclization to a Tetrahydrofuran Derivative
  • To a stirred solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) at 0 °C under an argon atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) and/or 19F NMR spectroscopy.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL), dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry to confirm the formation of the tetrahydrofuran ring and the loss of HBr.

Protocol 2: TEMPO-Catalyzed Oxidation to the Aldehyde
  • To a vigorously stirred biphasic mixture of this compound (1.0 mmol) in dichloromethane (10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL), add potassium bromide (0.2 mmol) and TEMPO (0.1 mmol).

  • Cool the mixture to 0 °C and add a 10% aqueous solution of sodium hypochlorite (1.2 mmol) dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent under reduced pressure at low temperature to avoid decomposition of the aldehyde.

  • Characterize the crude product immediately by spectroscopic methods (NMR, IR).

Experimental_Workflow cluster_pathways Reaction Pathways cluster_products Potential Products cluster_analysis Analysis A Starting Material: This compound B Intramolecular Cyclization (Base, e.g., NaH) A->B C Oxidation to Aldehyde (e.g., TEMPO/NaOCl) A->C D Oxidation to Carboxylic Acid (e.g., KMnO4) A->D E Elimination (Strong Base, e.g., KOtBu) A->E F Nucleophilic Substitution (Nucleophile, e.g., NaSPh) A->F G Substituted Tetrahydrofuran B->G H Corresponding Aldehyde C->H I Corresponding Carboxylic Acid D->I J Unsaturated Alcohol(s) E->J K Substituted Alcohol F->K L TLC, GC-MS G->L M NMR (1H, 13C, 19F) G->M O Mass Spectrometry G->O H->L H->M N IR Spectroscopy H->N H->O I->L I->M I->N I->O J->L J->M J->O K->L K->M K->O

Caption: General experimental workflow for investigating reaction pathways.

Conclusion

This compound is a molecule poised for a rich and varied reactivity. Based on established mechanistic principles, we predict that intramolecular cyclization to a tetrahydrofuran derivative is a highly probable and favorable pathway under basic conditions. Nucleophilic substitution at the C2-Br position and E2 elimination are also viable competing reactions, with the outcome being highly dependent on the choice of reagents and conditions. Furthermore, the primary alcohol can be selectively oxidized to either the aldehyde or the carboxylic acid, providing entry into other classes of compounds. The experimental protocols outlined in this guide provide a framework for the systematic investigation of these pathways, which will undoubtedly unveil the nuanced reactivity of this intriguing polyhalogenated building block. A thorough understanding of these mechanistic dichotomies is essential for harnessing the synthetic potential of this and similar molecules in the pursuit of novel chemical entities.

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A Comparative Guide to Establishing the Purity of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the chemical purity of a starting material or intermediate is not merely a matter of quality control; it is the foundation upon which reliable, reproducible, and safe science is built. The compound 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol, a complex polyhalogenated aliphatic alcohol, presents a significant analytical challenge due to its intricate structure and the potential for a wide array of synthesis-related impurities. Its multiple halogen atoms (F, Cl, Br) and stereocenters demand a sophisticated, multi-technique approach to confidently establish its purity.

This guide provides an in-depth comparison of analytical methodologies, moving beyond simple protocol listings to explain the causality behind experimental choices. We will explore an integrated, self-validating system for purity assessment, ensuring the highest degree of confidence in your results.

Understanding the Analytical Challenge: Potential Impurities

Before selecting an analytical technique, it is crucial to anticipate the potential impurities in this compound (CAS 757-04-0)[1][2]. While the exact synthesis route may be proprietary, general principles of halogenated alcohol synthesis suggest the likely presence of several impurity classes[3][4]:

  • Starting Materials & Reagents: Unreacted precursors from the synthetic pathway.

  • Isomeric Impurities: Diastereomers arising from the multiple chiral centers in the molecule. These often have very similar physical properties, making them difficult to separate.

  • By-products: Molecules resulting from side reactions, such as over-halogenated or under-halogenated analogs (e.g., species with different bromine or chlorine counts).

  • Degradation Products: Impurities formed during purification or storage.

  • Residual Solvents: Volatile organic compounds remaining from the synthesis and workup[5].

A robust purity assessment must be able to separate, detect, and quantify the main component in the presence of these structurally similar compounds.

A Multi-Technique Strategy for Purity Assessment

No single analytical method can provide a complete picture of a compound's purity. An orthogonal approach, using techniques that rely on different chemical and physical principles, is essential for a trustworthy assessment. The primary methods for analyzing complex halogenated organics include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, often coupled with Mass Spectrometry (MS) for definitive identification[6][7].

Gas Chromatography (GC): The Workhorse for Volatile Compounds

GC is a powerful technique for separating volatile and semi-volatile compounds[8]. Given the structure of our target molecule, it is expected to be amenable to GC analysis. The choice of detector is critical and dictates the sensitivity and selectivity of the method.

  • Flame Ionization Detector (FID): A universal detector for organic compounds, but it offers poor selectivity for halogenated molecules and may not provide the required sensitivity[9].

  • Electron Capture Detector (ECD): Extremely sensitive to electronegative compounds, making it ideal for detecting halogenated molecules at very low levels[8][10][11]. It is an excellent choice for trace impurity analysis.

  • Halogen Specific Detector (XSD™): As its name implies, the XSD is highly selective for halogenated compounds, providing very clean chromatograms with minimal interference from non-halogenated matrix components[9][12]. Its response varies between halogens, being highest for chlorine, followed by bromine and fluorine[9].

  • Mass Spectrometry (MS): When coupled with GC, MS provides both quantitative data and, crucially, structural information from the mass spectrum and fragmentation patterns of the analyte and any impurities[5]. This is the gold standard for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is an indispensable, non-destructive technique for structural elucidation and purity determination[5]. For a fluorinated molecule, ¹⁹F NMR is a uniquely powerful tool.

  • ¹H and ¹³C NMR: Provide detailed information about the hydrogen and carbon framework of the molecule, confirming the primary structure.

  • ¹⁹F NMR: This is arguably the most critical NMR experiment for this analyte. ¹⁹F NMR offers a wide chemical shift range and high sensitivity, allowing for the clear resolution of signals from different fluorine environments[13]. It can be used to:

    • Confirm the presence and number of distinct fluorine environments in the molecule[14].

    • Quantify the target molecule against a known internal standard.

    • Detect and quantify any fluorine-containing impurities, which might be missed by other techniques[15][16].

High-Performance Liquid Chromatography (HPLC): A Complementary Approach

For impurities that are not volatile or are thermally unstable, HPLC is the method of choice[5].

  • Reversed-Phase HPLC: Using a C8 or C18 column is a standard approach. However, separating closely related halogenated compounds can be challenging.

  • Fluorinated Phases: The use of stationary phases with fluorinated alkyl or phenyl groups can offer alternative selectivity and enhanced retention for fluorinated analytes compared to traditional C18 columns[17]. This can be particularly useful for separating isomeric impurities or other fluorinated by-products[17][18]. Coupling HPLC with MS (LC-MS) provides a powerful tool for identifying these non-volatile impurities[7].

Comparative Analysis and Method Selection

The choice of methodology depends on the specific goal of the analysis, whether it is routine quality control, in-depth impurity profiling, or reference standard certification.

Technique Principle Primary Use Pros Cons
GC-FID Separation by boiling point; detection of combustible organics.General purity screen.Simple, robust.Low sensitivity and selectivity for halogenated compounds.
GC-ECD Separation by boiling point; detection of electronegative compounds.Trace analysis of halogenated impurities.Extremely high sensitivity to halogens[11].Non-linear response; provides no structural information.
GC-XSD Separation by boiling point; selective detection of halogens.Specific quantification of halogenated compounds.Highly selective, clean chromatograms[12].Response varies by halogen type[9].
GC-MS Separation by boiling point; detection by mass-to-charge ratio.Identification and quantification of volatile impurities.Provides structural information; definitive identification[5].Can be less sensitive than ECD or XSD for trace analysis.
¹⁹F NMR Nuclear spin in a magnetic field.Structural confirmation and quantification of all fluorine-containing species.Non-destructive; highly specific; quantitative[16].Requires specialized equipment; may not detect non-fluorinated impurities.
HPLC-UV/MS Separation by polarity; detection by UV absorbance or mass.Analysis of non-volatile or thermally labile impurities.Versatile; LC-MS provides structural data[7].Target molecule lacks a strong chromophore for UV detection.
Logical Workflow for Method Selection

The following diagram illustrates a logical decision-making process for analyzing a new batch of this compound.

MethodSelection cluster_0 Purity Assessment Strategy Start New Sample Batch Initial_Screen Initial Screen by GC-MS Start->Initial_Screen Check_Purity Purity > 99% by GC Peak Area? Initial_Screen->Check_Purity NMR_Confirm Confirm Structure & Quantify by ¹⁹F NMR Check_Purity->NMR_Confirm Yes Impurities_Detected Characterize Impurities Check_Purity->Impurities_Detected No HPLC_Analysis Analyze by HPLC-MS for Non-Volatiles NMR_Confirm->HPLC_Analysis Impurities_Detected->NMR_Confirm Final_Report Issue Certificate of Analysis HPLC_Analysis->Final_Report

Caption: Decision flowchart for selecting analytical methods.

Validated Experimental Protocols

The following protocols represent a robust, self-validating approach to purity determination.

Protocol 4.1: Primary Purity Assay and Impurity Profiling by GC-MS

This method serves to quantify the main component and identify any volatile or semi-volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with high-purity Ethyl Acetate.

    • Transfer an aliquot to a GC vial for analysis.

  • GC-MS Instrumentation and Parameters:

    • GC System: Agilent 8890 or equivalent.

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 35-500 m/z.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate purity based on area percent (Area % Purity = [Area of Main Peak / Total Area of All Peaks] x 100).

    • Analyze the mass spectrum of the main peak to confirm its identity.

    • Analyze the mass spectra of all impurity peaks to propose their structures.

Protocol 4.2: Confirmatory Quantitative Analysis by ¹⁹F NMR (qNMR)

This provides an orthogonal, highly accurate quantification of the fluorinated analyte.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample and ~10 mg of an internal standard (e.g., trifluorotoluene) into an NMR tube.

    • Record the exact masses of both the sample and the standard.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and mix thoroughly.

  • NMR Instrumentation and Parameters:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Nucleus: ¹⁹F.

    • Pulse Program: Standard single pulse with proton decoupling.

    • Acquisition Parameters:

      • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation for accurate integration.

      • Acquire a sufficient number of scans for a good signal-to-noise ratio (>100:1 for the smallest peak of interest).

  • Data Analysis:

    • Process the spectrum with an appropriate line broadening.

    • Carefully integrate the signal(s) corresponding to the sample and the signal for the internal standard (CF₃ of trifluorotoluene).

    • Calculate the purity using the standard qNMR equation, accounting for the molecular weights, masses, number of fluorine atoms in each signal, and integral values.

Integrated Workflow for Purity Certification

A truly trustworthy purity value is derived from the convergence of multiple analytical techniques. The following workflow demonstrates how these methods are integrated for a comprehensive purity statement.

PurityWorkflow cluster_1 Comprehensive Purity Certification Workflow Sample Sample Received GCMS GC-MS Analysis (Purity by Area %, Impurity ID) Sample->GCMS NMR ¹⁹F and ¹H NMR Analysis (Structure Confirmation, qNMR Purity) Sample->NMR HPLC HPLC-MS Analysis (Non-volatile Impurities) Sample->HPLC Data_Review Data Reconciliation GCMS->Data_Review NMR->Data_Review HPLC->Data_Review Report Final Purity Assignment (Certificate of Analysis) Data_Review->Report Results Converge

Caption: Integrated workflow for purity certification.

By cross-validating the purity value from GC area percent with the absolute quantification from qNMR, and ensuring no significant impurities are detected by any of the orthogonal methods, a highly reliable purity value can be assigned. This rigorous, multi-faceted approach ensures that scientists and developers can proceed with confidence in the quality of their critical reagents.

References

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A Comparative Guide to Carbon-Halogen Bond Reactivity in 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the complex halogenated alcohol, 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol, the carbon-bromine (C-Br) bonds exhibit significantly higher reactivity compared to the carbon-chlorine (C-Cl) bond. This preferential reactivity is primarily governed by the lower bond dissociation energy of the C-Br bonds and the superior leaving group ability of the bromide anion. Consequently, synthetic transformations such as nucleophilic substitutions, reductive dehalogenations, and organometallic formations are predicted to occur selectively at the C-Br positions. This guide provides a detailed analysis of the underlying chemical principles and outlines experimental protocols to empirically validate these reactivity differences, offering valuable insights for researchers in synthetic and medicinal chemistry.

Introduction: A Molecule of Synthetic Interest

The functionalization of complex organic molecules is a cornerstone of modern drug development and materials science. Halogenated compounds, such as this compound, serve as versatile synthetic intermediates due to the differential reactivity of their carbon-halogen (C-X) bonds. Understanding this reactivity hierarchy is crucial for designing selective and efficient synthetic routes.

This guide presents an in-depth comparison of the C-Cl versus C-Br bond reactivity within this specific polyhalogenated pentanol. We will explore the fundamental physicochemical principles that dictate this reactivity and propose robust experimental frameworks to quantify and exploit these differences.

Caption: Structure of this compound.

Fundamental Principles of Carbon-Halogen Bond Reactivity

The disparate reactivity of C-Br and C-Cl bonds stems from fundamental differences in their physical properties. Three key factors are paramount: bond dissociation energy, polarizability, and leaving group stability.

Bond Dissociation Energy (BDE)

The strength of a covalent bond is quantified by its bond dissociation energy (BDE)—the energy required for homolytic cleavage. The C-Br bond is inherently weaker than the C-Cl bond.[1][2] This is because the larger atomic radius of bromine results in a longer and less effective orbital overlap with carbon compared to the smaller chlorine atom.[1][3] Consequently, less energy is required to break a C-Br bond, making it the more reactive site in both radical and polar reactions.[3][4][5] The rate-determining step of many substitution reactions, such as Sₙ1 and Sₙ2, involves the cleavage of the carbon-halogen bond.[5]

BondAverage BDE (kJ/mol)Average BDE (kcal/mol)
C-Cl339[6]~81
C-Br276[6]~66
Note: Values are approximate and can vary based on molecular structure. BDE in kcal/mol is calculated by dividing kJ/mol by 4.184.
Leaving Group Ability

In nucleophilic substitution and elimination reactions, the rate is heavily influenced by the stability of the departing halide ion (the leaving group). A good leaving group is a species that is stable on its own. The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻).[1] This is because the negative charge on the larger bromide ion is dispersed over a greater volume, making it more stable and less basic than the chloride ion.[1][7] The general reactivity trend for alkyl halides in substitution/elimination reactions is C-I > C-Br > C-Cl > C-F.[8]

Inductive Effects of Fluorine

The presence of highly electronegative fluorine atoms on carbons 4 and 5 introduces strong electron-withdrawing inductive effects. The three fluorine atoms will significantly increase the partial positive charge on C4 and C5. While this might suggest enhanced susceptibility to nucleophilic attack, the primary determinant of reactivity in substitution reactions remains the bond strength of the leaving group.[5] However, these inductive effects can influence the stability of intermediates and transition states in certain reaction pathways.[9] For instance, the C-F bond itself is extremely strong and generally unreactive under standard conditions.[7][10][11]

cluster_reactivity Reactivity Hierarchy C-Br_Bond C-Br Bond Higher_Reactivity Higher Reactivity (More Labile) C-Br_Bond->Higher_Reactivity Lower BDE (~276 kJ/mol) C-Cl_Bond C-Cl Bond Lower_Reactivity Lower Reactivity (More Stable) C-Cl_Bond->Lower_Reactivity Higher BDE (~339 kJ/mol)

Caption: C-Br vs. C-Cl reactivity based on Bond Dissociation Energy (BDE).

Experimental Design for Comparative Analysis

To empirically determine the relative reactivity of the C-Cl and C-Br bonds in this compound, a series of competitive reactions can be designed. The following protocols are based on well-established transformations in organic synthesis.

Experiment 1: Competitive Reductive Dehalogenation

Causality: This experiment probes the intrinsic lability of the C-X bond under radical conditions. The weaker bond will be cleaved more readily by a radical reducing agent. Organotin hydrides are effective for this transformation via a free-radical chain mechanism.[12]

Protocol:

  • Setup: To a solution of this compound (1.0 eq.) in deoxygenated toluene (0.1 M), add tributyltin hydride (1.1 eq.).

  • Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq.).

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere (e.g., Argon).

  • Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes). Quench each aliquot with a small amount of iodine solution to consume excess tin hydride.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the starting material and the mono-dehalogenated products.

Predicted Outcome: The C-Br bond is expected to undergo reduction significantly faster than the C-Cl bond. The primary initial products will be 4-chloro-5-bromo-4,5,5-trifluoropentan-1-ol and 4-chloro-2-bromo-4,5,5-trifluoropentan-1-ol, with the di-debrominated and chloro-dehalogenated products appearing at much later time points.

Experiment 2: Selective Grignard Reagent Formation

Causality: The formation of a Grignard reagent involves the oxidative insertion of magnesium into a carbon-halogen bond.[13] The rate of this reaction is highly dependent on the activation energy required to cleave the C-X bond, which correlates with bond strength.[14] Therefore, the weaker C-Br bond will react preferentially.[14][15]

Protocol:

  • Setup: In a flame-dried flask under argon, place activated magnesium turnings (1.1 eq.).

  • Reaction: Add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.

  • Quenching: After stirring for 1 hour at room temperature, quench the reaction by slowly adding deuterium oxide (D₂O).

  • Workup: Perform a standard aqueous workup with saturated ammonium chloride solution and extract the organic products with diethyl ether.

  • Analysis: Analyze the product mixture by GC-MS. The location of deuterium incorporation will reveal the site of the most reactive C-X bond.

Predicted Outcome: The mass spectrum will show a significant M+1 peak corresponding to the incorporation of a single deuterium atom in place of a bromine atom. This demonstrates the preferential formation of the Grignard reagent at the C-Br position.

start Start: 4-Chloro-2,5-dibromo- 4,5,5-trifluoropentan-1-ol reagent Add Nucleophile (e.g., NaN3, <1 eq.) in Acetone start->reagent reaction Reaction at 50°C Monitor by TLC/GC-MS reagent->reaction analysis Product Analysis (NMR, GC-MS) reaction->analysis product_br Major Product: Azide replaces Br analysis->product_br Expected Outcome product_cl Minor/No Product: Azide replaces Cl analysis->product_cl Alternative Outcome conclusion Conclusion: C-Br is more reactive product_br->conclusion

Caption: Experimental workflow for competitive nucleophilic substitution.

Analytical Characterization

Unambiguous identification of reaction products is essential for validating the reactivity comparison. A combination of spectroscopic techniques should be employed.

  • Mass Spectrometry (MS): GC-MS is ideal for separating and identifying the components of the reaction mixture. The distinct isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provide definitive evidence for the presence or absence of these halogens in the product molecules and their fragments.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the precise structure of the products. The disappearance of a C-Br bond and the appearance of a new bond (e.g., C-H or C-N) can be tracked by changes in chemical shifts and coupling constants in the respective spectra.

  • Infrared (IR) Spectroscopy: The C-X stretching vibrations appear in the fingerprint region of the IR spectrum. While overlaps can occur, the disappearance of a C-Br stretch (typically 500-600 cm⁻¹) and the retention of the C-Cl stretch (typically 600-800 cm⁻¹) can provide supporting evidence for selective de-bromination.[17]

Conclusion

Based on a comprehensive analysis of fundamental chemical principles, the carbon-bromine bonds in this compound are unequivocally more reactive than the carbon-chlorine bond. This is attributed to the C-Br bond's lower dissociation energy and the superior stability of the bromide anion as a leaving group. This reactivity differential allows for predictable and selective chemical transformations. The experimental protocols outlined in this guide provide a clear and robust framework for researchers to empirically verify and exploit this selectivity, enabling the strategic synthesis of complex fluorinated molecules for applications in pharmaceutical and materials science.

References

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A Comparative Guide to Trifluoromethylated Alcohols in Medicinal Chemistry: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethyl (CF3) group stands out for its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive literature review and comparative analysis of trifluoromethylated alcohols, with a particular focus on trifluoropentanol derivatives and their close structural analogs. By synthesizing key findings from disparate studies, we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics.

The Trifluoromethyl Group: A Privileged Motif in Drug Design

The substitution of a methyl group with a trifluoromethyl group can dramatically alter the physicochemical and biological properties of a molecule. The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond confer several advantages:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased in vivo half-life of the drug.

  • Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a drug's ability to cross cellular membranes and the blood-brain barrier.

  • Modulation of pKa: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its target engagement and pharmacokinetic properties.

  • Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation for optimal target interaction.

Synthesis of Trifluoromethylated Alcohols: Key Methodologies

The synthesis of chiral trifluoromethylated alcohols is a critical challenge in medicinal chemistry. Several synthetic strategies have been developed to access these valuable building blocks.

Asymmetric Reduction of Trifluoromethyl Ketones

A common and effective method for preparing chiral trifluoromethylated alcohols is the asymmetric reduction of the corresponding trifluoromethyl ketones. This can be achieved using various chiral catalysts and reducing agents.

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: A solution of a chiral ruthenium or rhodium catalyst (e.g., (R,R)-Ts-DENEB) is prepared in an appropriate solvent (e.g., dichloromethane).

  • Reaction Setup: The trifluoromethyl ketone substrate is dissolved in a suitable solvent (e.g., isopropanol, which also serves as the hydrogen source).

  • Reaction: The catalyst solution is added to the substrate solution, and the reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperature) until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield the desired chiral trifluoromethylated alcohol.

Nucleophilic Trifluoromethylation of Carbonyl Compounds

Another powerful strategy involves the nucleophilic addition of a trifluoromethyl group to an aldehyde or ketone. Reagents like Ruppert-Prakash reagent (TMSCF3) are commonly employed for this purpose.

Experimental Protocol: Nucleophilic Trifluoromethylation using TMSCF3

  • Reaction Setup: The carbonyl compound is dissolved in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon).

  • Reagent Addition: Ruppert-Prakash reagent (TMSCF3) and a catalytic amount of a fluoride source (e.g., TBAF) are added dropwise at a low temperature (e.g., 0 °C).

  • Reaction: The reaction mixture is stirred and allowed to warm to room temperature. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction is quenched with an acidic solution (e.g., HCl), and the resulting trifluoromethylated alcohol is extracted and purified by distillation or column chromatography.

Synthesis_of_Trifluoromethylated_Alcohols cluster_reduction Asymmetric Reduction cluster_nucleophilic Nucleophilic Trifluoromethylation Ketone Trifluoromethyl Ketone Alcohol1 Chiral Trifluoromethylated Alcohol Ketone->Alcohol1 [Ru] or [Rh] catalyst H-source Carbonyl Aldehyde or Ketone Alcohol2 Trifluoromethylated Alcohol Carbonyl->Alcohol2 TMSCF3 Fluoride source

Caption: Key synthetic routes to trifluoromethylated alcohols.

Comparative Analysis of Trifluoropentanol Derivatives and Analogs

While a direct head-to-head comparative study of a homologous series of trifluoropentanol derivatives is not extensively documented in the public literature, we can synthesize findings from various studies on trifluoromethylated alcohols to draw meaningful comparisons regarding their structure-activity relationships (SAR).

Physicochemical Properties

The introduction of a trifluoromethyl group significantly impacts the lipophilicity (logP) and acidity (pKa) of alcohols. The table below summarizes typical trends observed for trifluoromethylated alcohols compared to their non-fluorinated counterparts.

Compound ClassRepresentative logPRepresentative pKaKey Observations
Aliphatic Alcohols (e.g., Pentanol)~1.5~16-17Baseline for comparison.
Trifluoromethylated Alcohols (e.g., 1,1,1-Trifluoropentan-2-ol)~2.0 - 2.5~12-13Increased lipophilicity and acidity due to the electron-withdrawing CF3 group.

Note: The exact values can vary depending on the specific structure and measurement conditions.

Biological Activity: A Look at Different Therapeutic Areas

Trifluoromethylated alcohols have been investigated for a range of biological activities. The following sections provide examples from different therapeutic areas, highlighting the role of the trifluoromethylated alcohol moiety in target engagement and overall activity.

The trifluoromethyl group has been incorporated into various antiviral drug candidates to enhance their potency and pharmacokinetic profiles. For instance, in the development of inhibitors for the Zika virus NS2B-NS3 protease, a series of 2,6-disubstituted indole compounds were synthesized and evaluated.[1] While not containing a trifluoropentanol moiety, these studies demonstrated that the incorporation of a trifluoromethyl group on a heterocyclic scaffold led to potent inhibitors with IC50 values in the nanomolar range.[1]

A hypothetical series of trifluoropentanol-containing antiviral agents could be designed to probe the hydrophobic pockets of viral enzymes. The trifluoromethyl group would be expected to enhance binding affinity through favorable hydrophobic interactions.

Antiviral_SAR cluster_sar Hypothetical SAR for Trifluoropentanol Antivirals Core Pharmacophore Core Linker Linker Core->Linker TFP Trifluoropentanol Moiety Linker->TFP Hydrophobic Pocket of Viral Enzyme Hydrophobic Pocket of Viral Enzyme TFP->Hydrophobic Pocket of Viral Enzyme Enhanced Binding

Caption: Hypothetical SAR for trifluoropentanol-based antivirals.

In the realm of oncology, trifluoromethylated compounds have shown significant promise. For example, new fluoro- and trifluoromethyl-substituted trimethoxychalcones have been synthesized and evaluated as anticancer agents.[2] These studies revealed that the position of the trifluoromethyl group on the chalcone scaffold significantly influenced the cytotoxic activity against various cancer cell lines.[2]

A comparative study of trifluoropentanol-based anticancer agents would likely focus on optimizing the position of the trifluoromethylated alcohol moiety to maximize interactions with the target protein, such as a kinase or a structural protein like tubulin. The table below presents hypothetical data for such a comparative study.

CompoundSubstitution PatternTargetIC50 (nM)
TFP-A 2-Aryl-5-(1,1,1-trifluoropentan-2-ol)Kinase X50
TFP-B 3-Aryl-5-(1,1,1-trifluoropentan-2-ol)Kinase X250
TFP-C 4-Aryl-5-(1,1,1-trifluoropentan-2-ol)Kinase X15

This hypothetical data illustrates how subtle changes in the substitution pattern can lead to significant differences in biological activity, a key aspect of structure-activity relationship studies.

Conclusion and Future Perspectives

Trifluoromethylated alcohols, including trifluoropentanol and its analogs, represent a valuable class of building blocks for the design of novel therapeutic agents. Their unique physicochemical properties, particularly enhanced metabolic stability and lipophilicity, make them attractive moieties for overcoming common challenges in drug development. While a comprehensive, direct comparative study of a wide range of trifluoropentanol derivatives is still needed in the literature, the existing body of research on related trifluoromethylated compounds provides a strong foundation for their continued exploration.

Future research in this area should focus on:

  • Systematic SAR studies: The synthesis and biological evaluation of a diverse library of trifluoropentanol derivatives with systematic variations in their structure.

  • Exploration of new therapeutic targets: Investigating the potential of trifluoropentanol-containing molecules against a broader range of diseases.

  • Development of novel synthetic methodologies: Creating more efficient and stereoselective methods for the synthesis of complex trifluoromethylated alcohols.

By addressing these areas, the full potential of trifluoropentanol derivatives and other trifluoromethylated alcohols in medicinal chemistry can be realized, ultimately leading to the development of new and improved medicines.

References

  • Song, Y., et al. (2021). Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease. European Journal of Medicinal Chemistry, 225, 113767. [Link]

  • (2023). New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies. Request PDF. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, the unambiguous structural determination of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This is particularly true for complex, heavily halogenated molecules such as derivatives of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol. These compounds present unique analytical challenges due to the presence of multiple stereocenters and a variety of halogen atoms (F, Cl, Br), each with distinct spectroscopic properties. This guide provides a comprehensive, multi-technique strategy for the structural validation of this class of molecules. It moves beyond a simple recitation of methods to explain the underlying scientific rationale for experimental choices, presenting a self-validating workflow that integrates Mass Spectrometry, multi-nuclear 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Single Crystal X-ray Crystallography. The objective is to provide a robust framework for achieving irrefutable structural proof, ensuring data integrity for publications, patent applications, and regulatory submissions.

Introduction: The Structural Challenge

The molecule this compound and its derivatives are characterized by high functionalization density. The core structure, a five-carbon chain, is substituted with hydroxyl, chloro, bromo, and fluoro groups. This complexity gives rise to several critical validation questions:

  • Constitution: Is the atomic connectivity correct? Have all substituents been placed on the correct carbon atoms?

  • Regiochemistry: Can we definitively distinguish between potential isomers?

  • Stereochemistry: What are the relative and absolute configurations of the multiple chiral centers (C2 and C4)?

Answering these questions requires a synergistic application of multiple analytical techniques, as no single method can provide a complete picture. Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals, where their unique properties are leveraged to enhance efficacy and metabolic stability[1][2][3][4]. Therefore, rigorous validation is paramount.

The Integrated Validation Workflow

A robust validation strategy relies on the principle of cross-verification, where orthogonal techniques provide complementary data that, when combined, lead to an unambiguous structural assignment. Our recommended workflow prioritizes a logical progression from establishing the molecular formula to defining the intricate 3D arrangement of the atoms.

G cluster_0 Initial Characterization cluster_1 Connectivity & Skeleton cluster_2 Definitive 3D Structure HRMS High-Resolution Mass Spectrometry (HRMS) NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) HRMS->NMR_1D Provides Molecular Formula COSY 2D NMR: COSY NMR_1D->COSY Identifies Spin Systems HSQC 2D NMR: HSQC/HMQC NMR_1D->HSQC Correlates ¹H-¹³C (1-bond) HMBC 2D NMR: HMBC COSY->HMBC Builds Carbon Skeleton HSQC->HMBC Confirms C/H assignments XRAY X-Ray Crystallography HMBC->XRAY Proposes Planar Structure & Relative Stereochemistry

Caption: A logical workflow for the structural elucidation of complex molecules.

Comparative Analysis of Core Validation Techniques

The choice of analytical technique is dictated by the specific question being addressed. Here, we compare the primary methods used in our workflow, highlighting their strengths and limitations for this particular class of compounds.

Mass Spectrometry (MS): The First Step

High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step to determine the elemental composition.

  • Expertise & Causality: For molecules containing chlorine and bromine, the isotopic distribution is a powerful diagnostic tool. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Chlorine has two, ³⁵Cl and ³⁷Cl, in a ~3:1 ratio[5][6][7]. A compound with two bromine atoms and one chlorine atom, like our target class, will exhibit a highly characteristic isotopic pattern in the mass spectrum for the molecular ion (M⁺) cluster. Analyzing the M, M+2, M+4, and M+6 peaks and their relative intensities provides definitive confirmation of the number of Cl and Br atoms present[8]. This is a self-validating check on the elemental composition proposed by the exact mass measurement.

TechniqueInformation ProvidedStrengths for Target MoleculeLimitations
HRMS (e.g., ESI-TOF) Exact Mass & Molecular FormulaConfirms presence and number of Br and Cl atoms via unique isotopic patterns[5][6].Provides no information on connectivity or stereochemistry.
¹H, ¹³C, ¹⁹F NMR Chemical environment of nuclei, proton/carbon count.¹⁹F NMR is highly sensitive and has a large chemical shift range, providing a clear window into the fluorinated portion of the molecule[9][10][11][12].Severe signal overlap in ¹H NMR is common. Complex coupling patterns (H-H, H-F, C-F) can complicate interpretation.
2D NMR (COSY, HSQC, HMBC) Atom-to-atom connectivity (through-bond).Essential for piecing together the carbon skeleton and assigning substituents. HMBC is critical for connecting quaternary carbons.Can be ambiguous for determining relative stereochemistry in flexible chains.
X-Ray Crystallography Absolute 3D atomic coordinates.The "gold standard" for unambiguously determining both relative and absolute configuration[13][14][15][16].Requires a suitable single crystal, which can be difficult to obtain.
Multinuclear & Multidimensional NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of molecules in solution[17][18]. For this class of compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is required.

  • ¹⁹F NMR: A Critical Tool: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive to its electronic environment, resulting in a large chemical shift dispersion[12][19][20]. This makes ¹⁹F NMR an exceptionally clean and informative experiment. It can be used to count the number of distinct fluorine environments and provides insight into the C-F bonding arrangement[9][21][22][23].

  • 2D NMR for Connectivity: Due to the complexity of the ¹H NMR spectra, 2D NMR experiments are not optional; they are essential[24][25][26].

    • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of connected spin systems (e.g., the H1-H2-H3 fragment).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This is the primary method for assigning carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the spin systems identified in COSY and for placing substituents on the carbon backbone.

G C1 C1 (CH₂OH) C2 C2 (CHBr) C3 C3 (CH₂) C4 C4 (CHCl) C5 C5 (CBrF₂) H1 H1 H1->C1 HSQC (1J) H1->C2 HMBC (2J) H2 H2 H2->C1 HMBC (2J) H2->C2 HSQC (1J) H2->C3 HMBC (2J) H3 H3 H3->C2 HMBC (2J) H3->C3 HSQC (1J) H3->C4 HMBC (3J) H4 H4 H4->C3 HMBC (2J) H4->C4 HSQC (1J) H4->C5 HMBC (2J)

Caption: Key HMBC correlations for assembling the carbon backbone.

X-Ray Crystallography: The Definitive Answer

While NMR and MS can establish the constitution and suggest relative stereochemistry, single-crystal X-ray crystallography provides the absolute proof of the three-dimensional structure[13][15][27].

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition: Acquire data in positive or negative ion mode. Infuse the sample at a flow rate of 5-10 µL/min.

  • Analysis: Determine the exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). Compare the measured mass to the theoretical mass for the proposed formula (must be within 5 ppm error). Critically, compare the observed isotopic pattern for the molecular ion cluster with the theoretical pattern for the proposed number of Cl and Br atoms.

Comprehensive NMR Analysis
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 500 MHz (or higher) spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire with 16-32 scans.

    • ¹³C NMR: Acquire with proton decoupling, typically requiring 1024 or more scans. A DEPT-135 experiment should also be run to differentiate CH/CH₃ from CH₂ signals.

    • ¹⁹F NMR: Acquire with proton decoupling. This experiment is typically fast due to the high sensitivity of the ¹⁹F nucleus.

  • 2D NMR Acquisition:

    • gCOSY: Acquire with 2-4 scans per increment.

    • gHSQC: Optimize for a one-bond C-H coupling constant of ~145 Hz.

    • gHMBC: Optimize for long-range coupling constants of 8-10 Hz. This is crucial for observing 2- and 3-bond correlations.

Conclusion

The structural validation of complex halogenated molecules like this compound derivatives demands a meticulous and integrated analytical strategy. Relying on a single technique is insufficient and scientifically unsound. The workflow presented in this guide—initiating with HRMS to confirm elemental composition, followed by a comprehensive suite of 1D and 2D NMR experiments to build the molecular framework, and culminating in single-crystal X-ray crystallography for absolute stereochemical assignment—represents a robust, self-validating system. By understanding the causality behind each experimental choice and leveraging the complementary nature of these techniques, researchers can achieve unambiguous structural determination with the highest degree of scientific confidence.

References

  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed, Methods in Molecular Biology (2013). [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of pharmaceutical research and drug development, the synthesis and use of novel chemical entities are commonplace. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol (CAS No. 757-04-0), a polyhalogenated organic compound. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

The molecular structure of this compound, with its multiple halogen atoms (chlorine, bromine, and fluorine), classifies it as a halogenated organic waste.[1] This classification is the cornerstone of its disposal protocol, as halogenated compounds require specific disposal methods due to the potential for the formation of hazardous byproducts upon improper treatment.

I. Immediate Safety and Handling Precautions

Recommended PPE:

Protective GearSpecificationRationale
Gloves Chemically resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, as the compound may cause skin irritation.[2][3][5]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes that could cause eye irritation.[2][3][5]
Lab Coat Standard laboratory coatTo protect clothing and skin from accidental spills.
Ventilation Fume hoodTo minimize the inhalation of any potential vapors or mists.[2]

In the event of a spill, it should be contained and absorbed with an inert material. The resulting contaminated material must then be disposed of as hazardous waste.[6][7]

II. Waste Characterization and Segregation: The Cornerstone of Safe Disposal

The foundational principle of chemical waste management is accurate characterization and segregation. This compound falls into the category of halogenated organic waste .[1] This is a critical distinction, as mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complicate the treatment process.[8][9]

Core Segregation Principles:

  • Dedicated Halogenated Waste Container: Designate a specific, clearly labeled container for all waste containing this compound and other halogenated solvents.[1][6][8]

  • Avoid Co-mingling: Under no circumstances should this waste be mixed with:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[8][9]

    • Aqueous waste, acids, or bases.[1][8]

    • Heavy metals.[7][8]

    • Strong oxidizing or reducing agents.[2][8]

The following diagram illustrates the decision-making process for proper waste segregation:

WasteSegregation start Waste Generated: This compound is_halogenated Is the compound halogenated? (Contains F, Cl, Br, I) start->is_halogenated halogenated_waste Halogenated Organic Waste Container is_halogenated->halogenated_waste Yes non_halogenated_waste Non-Halogenated Organic Waste Container is_halogenated->non_halogenated_waste No warning DO NOT MIX incompatible_waste Incompatible Waste Streams (Acids, Bases, Metals, Oxidizers)

Caption: Waste segregation workflow for halogenated compounds.

III. Step-by-Step Disposal Protocol
  • Container Selection:

    • Choose a container that is in good condition, compatible with the chemical waste, and has a tightly sealing cap.[6]

    • Often, institutions provide specific containers for halogenated waste, which may be color-coded (e.g., green).[1]

  • Labeling:

    • Properly label the waste container before adding any waste.[6]

    • The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[6][7] Do not use abbreviations or chemical formulas.[6]

    • Maintain a log of the contents and their approximate quantities.[1][8]

  • Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[7]

    • Keep the container closed at all times, except when adding waste.[6][7]

    • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[2][3][6]

  • Arranging for Disposal:

    • Once the container is full or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • The disposal of halogenated organic waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12] Generators of hazardous waste are legally responsible for its management from "cradle to grave".[9][11][12]

IV. Approved Disposal Technology

The standard and most environmentally sound method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste treatment facility.[1][13] These facilities operate at high temperatures and have specialized scrubbers to neutralize the acidic gases (e.g., HCl, HBr, HF) that are produced during the combustion of halogenated materials. Land disposal of these wastes is heavily restricted.[11][13]

V. Conclusion

The proper disposal of this compound is a multi-step process that hinges on the principles of accurate characterization, meticulous segregation, and regulatory compliance. By understanding the chemical nature of this polyhalogenated compound and adhering to the procedures outlined in this guide, researchers can ensure a safe laboratory environment and fulfill their responsibility to protect the broader ecosystem.

References

  • Hazardous Waste Segregation. (n.d.). Retrieved from Google Search.[1]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from Google Search.[6]

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from Google Search.[10]

  • 7.2 Organic Solvents. (n.d.). Cornell EHS. Retrieved from Google Search.[8]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). U.S. Environmental Protection Agency. Retrieved from Google Search.[13]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from Google Search.[11]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations. Retrieved from Google Search.[7]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from Google Search.[14]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from Google Search.[12]

  • This compound, 96%. (n.d.). Aceschem. Retrieved from Google Search.[15]

  • Safety Data Sheet. (2025, December 19). Retrieved from Google Search.[2]

  • Safety Data Sheet. (2025, September 17). Thermo Fisher Scientific. Retrieved from Google Search.[3]

  • Safety Data Sheet. (2017, December 1). Key Organics. Retrieved from Google Search.[4]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety.

Hazard Assessment: Understanding the Molecule

This compound is a complex, multi-halogenated organic alcohol. While specific toxicological data for this exact compound is limited, its structure necessitates a high degree of caution. By analyzing structurally similar compounds, we can establish a robust safety profile.

  • Halogenation (Br, Cl, F): The presence of bromine, chlorine, and fluorine atoms significantly alters the molecule's reactivity and biological interactions. Analogous halogenated compounds are known to be harmful if inhaled, ingested, or if they come into contact with skin.[1] Specifically, compounds with similar functional groups are classified as skin and eye irritants.[2][3][4]

  • Fluorine Content: The trifluoro- group warrants special attention. Fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF), upon thermal decomposition (e.g., in a fire).[5][6]

  • Alcohol Group (-OH): The hydroxyl group can enhance skin absorption and introduces reactivity with incompatible materials.

Based on this analysis, we must treat this compound as, at minimum, a skin and eye irritant that is harmful by all routes of exposure (inhalation, ingestion, dermal contact) .

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical barrier between the researcher and chemical exposure.[7] The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

PPE ComponentMinimum SpecificationRationale
Eye & Face Protection ANSI Z87.1-rated chemical splash goggles.[8]Protects against splashes, which can cause serious eye irritation or damage.[2][9] Must form a seal around the eyes.
Face shield (in addition to goggles).Required when there is a significant risk of splashes or when handling larger quantities (>50 mL).[10][11]
Hand Protection Nitrile or Neoprene gloves.Provides resistance to a broad range of chemicals, including alcohols and halogenated solvents.[12]
Double-gloving.Recommended for handling highly hazardous or readily absorbed compounds to protect against undetected pinholes or tears.[10][13]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from minor spills and splashes.[10]
Chemical-resistant apron.To be worn over the lab coat when handling larger volumes or during procedures with a high splash potential.[11]
Footwear Closed-toe, liquid-resistant shoes.Protects feet from spills and falling objects.

Operational and Disposal Plans

Safe handling extends beyond wearing PPE. It encompasses the entire workflow, from preparation to disposal.

Safe Handling & Operations Protocol
  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[14]

  • Pre-Use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3]

  • Spill Management: Ensure a chemical spill kit appropriate for halogenated organic compounds is readily accessible. In case of a spill, evacuate the immediate area and follow your institution's established spill response procedures.

  • Storage: Store the compound in a cool, dry, and well-ventilated area.[10] Ensure the container is tightly closed.[14] Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[10]

Decontamination & Disposal Protocol

Improper disposal of halogenated compounds poses a significant environmental risk and financial burden.

  • Waste Segregation: This compound is a halogenated organic waste . It MUST be collected in a separate, dedicated waste container from non-halogenated waste.[15][16] Mixing these waste streams significantly increases disposal costs and complicates the disposal process.[16]

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or volume.[14] The container must be kept closed except when adding waste.[14][16]

  • Disposal Route: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or an approved hazardous waste contractor.[3][17] Under no circumstances should this chemical be disposed of down the drain. [16][17]

  • Decontamination: All non-disposable equipment (glassware, stir bars, etc.) that has come into contact with the chemical must be decontaminated. Rinse with a suitable organic solvent (e.g., acetone), collecting the rinsate as halogenated waste. Then, wash with soap and water.

Procedural Guide: Donning and Doffing PPE

The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Step-by-Step PPE Workflow

A. Donning Sequence (Putting On)

  • Lab Coat: Put on your flame-resistant lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye Protection: Put on your chemical splash goggles.

  • Face Shield: If required by your risk assessment, put on the face shield over the goggles.

B. Doffing Sequence (Taking Off) This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in the proper waste container.

  • Face Shield: Remove the face shield from the back of your head.

  • Lab Coat: Unfasten and remove your lab coat. Fold it so the contaminated exterior is folded inward and place it in its designated storage area or laundry receptacle.

  • Goggles: Remove your goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental risk.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Execution start Begin Task: Handling 4-Chloro-2,5-dibromo- 4,5,5-trifluoropentan-1-ol risk_assessment Perform Risk Assessment: - Scale of work? - Potential for splash/aerosol? start->risk_assessment ppe_low Standard PPE: - Lab Coat - Double Nitrile/Neoprene Gloves - Chemical Splash Goggles risk_assessment->ppe_low Small scale (<50 mL) Low splash potential ppe_high Enhanced PPE: - Standard PPE + Face Shield + Chemical-Resistant Apron risk_assessment->ppe_high Large scale (>50 mL) High splash/aerosol potential execute Proceed with Experiment in Chemical Fume Hood ppe_low->execute ppe_high->execute

Caption: PPE selection workflow based on risk assessment.

References

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards Introduction. [Link]

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4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol
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